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1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Documentation Hub

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  • Product: 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone
  • CAS: 489429-72-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone: A Keystone Intermediate for Advanced Pharmaceutical Research

An in-depth technical guide to the chemical properties of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, designed for researchers, scientists, and drug development professionals. Introduction The strategic incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the chemical properties of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, designed for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The compound 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone emerges as a molecule of significant interest, synergizing the well-established bio-isosteric benefits of the aniline motif with the potent electronic attributes of a trifluoromethyl ketone. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications, positioning it as a high-value intermediate for drug discovery and development.

The structure features a trifluoromethyl ketone (TFMK), a group known to confer unique reactivity and metabolic stability.[3] TFMKs are exceptionally electrophilic, a property that has been successfully exploited in the design of potent enzyme inhibitors.[3] This, combined with the substituted aniline ring, presents a versatile platform for generating novel chemical entities with tailored biological activities.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact molecule is not widely published, a robust profile can be predicted based on the analysis of its constituent functional groups and structurally similar compounds.

Predicted Physicochemical Properties

The properties of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone are largely dictated by the interplay between the polar amine and ketone groups, the electron-rich methoxy-substituted benzene ring, and the highly lipophilic trifluoromethyl group.

PropertyPredicted Value / DescriptionRationale & Comparative Insights
Molecular Formula C₉H₈F₃NO₂Derived from its chemical structure.
Molecular Weight ~235.16 g/mol Calculated from the atomic weights of its constituent atoms.
Appearance Likely a solid at room temperatureBased on analogs like 2-amino-3-methoxyphenol, which is a solid.
Boiling Point > 300 °CExtrapolated from similar structures like 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (366.8°C).[][5] The trifluoromethyl group may slightly lower this compared to the chloro-analog.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Limited solubility in water.The aromatic ring and trifluoromethyl group contribute to organosolubility, while the polar amine and ketone offer some potential for hydrogen bonding.
pKa (Amino Group) ~ 2-3The basicity of the aniline nitrogen is significantly reduced by the powerful electron-withdrawing effect of the ortho-trifluoroacetyl group.
Spectroscopic Signature

The spectroscopic data provides unambiguous confirmation of the molecule's structure. The following are the expected key features:

  • ¹H NMR: The proton NMR spectrum would be characterized by distinct signals for the aromatic protons, the amine protons, and the methoxy group protons. The aromatic protons would appear as a complex multiplet, with chemical shifts influenced by the opposing electronic effects of the substituents. The amine protons would likely present as a broad singlet, while the methoxy group would be a sharp singlet around 3.8-4.0 ppm.[6]

  • ¹³C NMR: The spectrum would show characteristic signals for the highly deshielded carbonyl carbon of the ketone and the carbon of the trifluoromethyl group (which would appear as a quartet due to C-F coupling). Aromatic carbons would resonate in the typical 110-160 ppm range.

  • ¹⁹F NMR: A single, sharp singlet would be observed, as all three fluorine atoms are chemically equivalent.

  • FT-IR: The infrared spectrum would be dominated by characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ketone (shifted to a higher wavenumber, ~1730-1750 cm⁻¹, due to the electron-withdrawing CF₃ group), and C-F stretching bands (in the 1100-1300 cm⁻¹ region).[7]

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone can be approached through several established methodologies for the trifluoroacetylation of anilines. A highly plausible and efficient route involves the direct acylation of a suitably protected or unprotected aniline precursor.

Proposed Synthetic Workflow: Direct Acylation

The most direct approach involves the reaction of 2-amino-3-methoxyaniline with a potent trifluoroacetylating agent. Given the presence of the nucleophilic amino group, direct C-acylation via Friedel-Crafts is challenging without prior protection. A more common strategy is N-acylation followed by rearrangement or, more simply, using a starting material where the acetyl group is already in place. However, for direct synthesis, a Friedel-Crafts reaction on a protected aniline is a viable industrial method.[8][9]

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection p_aniline 2-Amino-3-methoxyaniline protected_aniline N-Protected Aniline p_aniline->protected_aniline  Base (e.g., Pyridine) p_reagent Acyl Chloride (e.g., Pivaloyl Chloride) p_reagent->protected_aniline acylated_product N-Protected-1-(2-amino-3-methoxyphenyl) -2,2,2-trifluoroethanone protected_aniline->acylated_product ac_reagent Trifluoroacetyl Chloride or Ethyl Trifluoroacetate ac_reagent->acylated_product lewis_acid Lewis Acid (e.g., AlCl₃) or Strong Base (n-BuLi) lewis_acid->acylated_product final_product 1-(2-Amino-3-methoxyphenyl) -2,2,2-trifluoroethanone acylated_product->final_product dep_reagent Acidic Hydrolysis (e.g., HCl) dep_reagent->final_product

Proposed Synthesis Workflow
Experimental Protocol: Friedel-Crafts Acylation of a Protected Aniline

This protocol is a generalized procedure based on established methods for similar transformations.[8][9]

  • Protection of the Amine:

    • Dissolve 2-amino-3-methoxyaniline in a suitable solvent like toluene.

    • Add an acyl chloride (e.g., pivaloyl chloride) and a base (e.g., triethylamine) at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, then dry and concentrate to yield the N-protected aniline.

  • Trifluoroacetylation:

    • In a separate flask under an inert atmosphere (N₂ or Ar), add a Lewis acid (e.g., anhydrous aluminum chloride) to a dry solvent like dichloromethane.

    • Cool the mixture to -10°C and slowly introduce trifluoroacetyl chloride.

    • Dissolve the N-protected aniline from the previous step in the same solvent and add it dropwise to the reaction mixture, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Hydrolysis and Deprotection:

    • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Stir the mixture vigorously. The acid will hydrolyze the intermediate and cleave the pivaloyl protecting group.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash to neutrality, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Amine Protection: The aniline nitrogen is more nucleophilic than the aromatic ring. Protection is essential to prevent N-acylation and to direct the reaction to the desired ortho position for C-acylation. Pivaloyl chloride is often used as it provides a bulky protecting group that can be removed under acidic conditions.[9]

  • Lewis Acid: A strong Lewis acid like AlCl₃ is required to activate the trifluoroacetyl chloride, generating a highly electrophilic acylium ion intermediate necessary for the Friedel-Crafts reaction.

  • Low Temperature Control: The reaction is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and degradation of the starting material and product.

Chemical Reactivity Profile

The molecule's reactivity is a duality of the nucleophilic aniline moiety and the highly electrophilic ketone.

G cluster_0 Reactivity Profile main 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone ketone_node Electrophilic Ketone (δ+) main->ketone_node aniline_node Nucleophilic Amine (δ-) Electron-Rich Ring main->aniline_node hydrate Stable Hydrate Formation (Gem-diol) ketone_node->hydrate H₂O acylation N-Acylation / Alkylation aniline_node->acylation Electrophiles diazotization Diazotization (Sandmeyer Rxn) aniline_node->diazotization NaNO₂, HCl enzyme Covalent Enzyme Inhibition (Mimics Tetrahedral Intermediate) hydrate->enzyme Biological Target

Conceptual Reactivity Diagram
The Trifluoromethyl Ketone: An Electrophilic Hub

The defining feature of this molecule is the trifluoromethyl ketone. The three highly electronegative fluorine atoms create a powerful inductive effect, making the carbonyl carbon exceptionally electron-deficient.[3] This has two major consequences:

  • Enhanced Electrophilicity: The ketone is highly susceptible to attack by nucleophiles, far more so than its non-fluorinated counterparts.[10]

  • Hydrate Stability: In aqueous environments, it readily forms a stable gem-diol (hydrate). This hydrate is electronically stabilized and can act as a transition-state analog inhibitor for enzymes like proteases and esterases.[3]

The Aniline Ring: A Modulated Nucleophile

The aniline portion of the molecule also presents key reactive sites:

  • Amino Group: The primary amine is a nucleophilic center and can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for further functionalization.

  • Aromatic Ring: The reactivity of the ring towards electrophilic aromatic substitution is complex. The amino and methoxy groups are activating and ortho-, para-directing. Conversely, the trifluoroacetyl group is strongly deactivating and meta-directing. The overall outcome of substitution reactions would depend heavily on the specific reagents and conditions used.

Applications in Drug Discovery and Chemical Biology

The unique structural and electronic properties of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone make it a highly valuable building block in pharmaceutical R&D.

  • Enzyme Inhibition: As discussed, the TFMK moiety is a well-known pharmacophore for designing covalent or non-covalent enzyme inhibitors. The stable hydrate can mimic the tetrahedral intermediate of peptide or ester hydrolysis, making it a powerful motif for targeting hydrolases.[3]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is generally resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes). Incorporating this group can block metabolic oxidation at or near its site of attachment, thereby increasing a drug's half-life and bioavailability.[11]

  • Modulation of Physicochemical Properties: The CF₃ group is highly lipophilic, which can be used to enhance a molecule's ability to cross cellular membranes. Judicious use of fluorine can fine-tune a drug candidate's lipophilicity, pKa, and binding affinity to its target.[1][2]

  • Scaffold for Library Synthesis: The presence of two distinct reactive handles—the nucleophilic amine and the electrophilic ketone—allows for divergent synthesis, enabling the rapid creation of diverse chemical libraries for high-throughput screening.

Safety and Handling Protocols

As with any laboratory chemical, proper safety precautions are paramount. Based on data from structurally related aromatic amines and fluorinated ketones, the following handling guidelines should be observed.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Take precautionary measures against static discharge, and keep away from sources of ignition.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and bases.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Hazard Identification: This compound is expected to cause skin and serious eye irritation. It may also cause respiratory irritation and may be harmful if swallowed.[12][16]

Conclusion

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone stands out as a sophisticated chemical intermediate with significant potential. Its unique combination of a highly electrophilic trifluoromethyl ketone and a versatile aniline scaffold provides a rich platform for chemical exploration. For researchers in drug development, it offers a direct route to novel enzyme inhibitors and metabolically robust drug candidates. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the advancement of medicinal chemistry.

References

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  • ChemicalBook. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9.
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Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, with the CAS Number 489429-72-3, is a halogenated ketone derivative of 2-amino-3-methoxyph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, with the CAS Number 489429-72-3, is a halogenated ketone derivative of 2-amino-3-methoxyphenol.[1] Its molecular structure, featuring a trifluoromethyl group, an aromatic amine, and a methoxy substituent, makes it a compound of interest in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on established principles and data from analogous structures.

Predicted Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, the following data tables present predicted values derived from spectroscopic principles and analysis of structurally related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~6.8 - 7.0d1H
H-5~7.0 - 7.2t1H
H-6~6.7 - 6.9d1H
-NH₂~4.5 - 5.5 (broad)s2H
-OCH₃~3.8 - 3.9s3H
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~180 - 185 (q)
CF₃~115 - 120 (q)
C-1~115 - 120
C-2~145 - 150
C-3~150 - 155
C-4~110 - 115
C-5~120 - 125
C-6~110 - 115
-OCH₃~55 - 60
FTIR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric)~3450 - 3500Medium
N-H Stretch (symmetric)~3350 - 3400Medium
Aromatic C-H Stretch~3000 - 3100Medium-Weak
C=O Stretch (Ketone)~1690 - 1710Strong
N-H Bend~1600 - 1650Medium
Aromatic C=C Stretch~1450 - 1600Medium
C-F Stretch~1100 - 1300Strong
C-O Stretch (Aryl Ether)~1200 - 1275Strong
Mass Spectrometry (MS) Data (Predicted)
Ion TypePredicted m/zNotes
[M]⁺219.06Molecular Ion
[M - CF₃]⁺150.04Loss of the trifluoromethyl group
[M - COCF₃]⁺122.06Alpha-cleavage

Detailed Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The aromatic protons (H-4, H-5, and H-6) will likely appear in the range of 6.7-7.2 ppm, with their exact shifts and coupling patterns determined by the electronic effects of the amino, methoxy, and trifluoroacetyl groups. The amine (-NH₂) protons are anticipated to produce a broad singlet between 4.5 and 5.5 ppm, a characteristic feature due to hydrogen bonding and exchange with trace amounts of water.[2] The methoxy (-OCH₃) group should give a sharp singlet around 3.8-3.9 ppm.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is predicted to be significantly downfield, in the region of 180-185 ppm, and will likely appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The trifluoromethyl carbon itself is expected to resonate as a quartet around 115-120 ppm. The aromatic carbons will have chemical shifts influenced by the substituents, with the carbon attached to the amino group (C-2) and the methoxy group (C-3) being the most deshielded. The methoxy carbon should appear around 55-60 ppm.

FTIR Spectroscopy

The infrared spectrum will provide valuable information about the functional groups present. The primary amine will be characterized by two N-H stretching bands in the 3350-3500 cm⁻¹ region.[3] A strong absorption band for the carbonyl (C=O) stretch of the ketone is expected between 1690 and 1710 cm⁻¹.[] The presence of the trifluoromethyl group will be indicated by strong C-F stretching bands in the 1100-1300 cm⁻¹ range. The aromatic ring will show C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.[5] A strong C-O stretching band for the aryl ether is also expected around 1200-1275 cm⁻¹.[3]

Mass Spectrometry

The mass spectrum, likely obtained by electron ionization (EI), should show a molecular ion peak [M]⁺ at an m/z of approximately 219.06, corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of the trifluoromethyl group ([M - CF₃]⁺) to give a fragment at m/z 150.04, and alpha-cleavage leading to the loss of the trifluoroacetyl group ([M - COCF₃]⁺) resulting in a fragment at m/z 122.06.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing : Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization : Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition : Scan a mass range appropriate for the compound, for example, m/z 40-300.

Illustrative Diagrams

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

nmr_interpretation_logic Data NMR Raw Data (FID) Processing Data Processing (FT, Phasing, Baseline) Data->Processing Step 1 Spectrum ¹H or ¹³C Spectrum Processing->Spectrum Step 2 Analysis Peak Analysis (Chemical Shift, Integration, Multiplicity) Spectrum->Analysis Step 3 Assignment Signal Assignment Analysis->Assignment Step 4 Structure Molecular Structure Assignment->Structure Final Confirmation

Caption: Logical flow for the interpretation of NMR spectroscopic data.

References

  • Vertex AI Search. 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, 95% Purity, C9H8F3NO2, 250 mg.
  • BenchChem. Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
  • Chemistry LibreTexts. Spectroscopy of Amines.
  • Organic Chemistry: A Tenth Edition. Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.

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Foundational

An In-Depth Technical Guide to 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the chemical compound 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the chemical compound 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. While a specific CAS number for this molecule is not publicly registered, indicating its status as a potentially novel or specialized research chemical, this document synthesizes information from closely related analogs and established chemical principles. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic importance of the trifluoromethyl ketone moiety attached to a substituted aniline scaffold.

Introduction and Strategic Importance

The molecule 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone belongs to the class of aromatic trifluoromethyl ketones, a group of compounds of significant interest in medicinal chemistry and materials science. The core structure combines two key pharmacophores: a substituted aniline ring and a trifluoromethyl ketone group.

  • The Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1][2] Its strong electron-withdrawing nature can significantly modulate the electronic properties of the aromatic ring, influencing receptor binding affinity and the pKa of nearby functional groups.[1]

  • The Trifluoromethyl Ketone (TFMK) Moiety: TFMKs are particularly valuable functional groups.[3] The ketone's electrophilic carbon atom can act as a "warhead," forming reversible covalent bonds with nucleophilic residues (such as cysteine) in enzyme active sites. This property has been successfully exploited to design potent and selective enzyme inhibitors.[4]

  • The 2-Amino-3-methoxyphenyl Scaffold: This substituted aniline provides a versatile platform for further chemical modification. The amino group can be functionalized to extend the molecule and explore additional binding interactions, while the methoxy group's position influences the electronic and steric profile of the ring system.

This guide will explore a plausible synthetic pathway for this compound, delineate its expected physicochemical properties based on analogs, discuss its potential applications as a research tool and therapeutic precursor, and provide essential safety and handling protocols.

Physicochemical Properties

Precise experimental data for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is not available. However, its properties can be estimated based on its chemical structure and data from analogous compounds.

PropertyEstimated Value / DescriptionBasis of Estimation
Molecular Formula C₉H₈F₃NO₂Calculated from structure
Molecular Weight 219.16 g/mol Calculated from structure
Appearance Likely a solid at room temperatureBased on similar aromatic ketones
Solubility Expected to be soluble in organic solvents like THF, DCM, and methanol.General property of similar organic compounds
Boiling Point > 200 °C (Estimated)Extrapolated from related aromatic ketones
CAS Number Not publicly availableInferred from database searches

Synthesis and Reaction Mechanism

A robust and common method for synthesizing aromatic ketones is the Friedel-Crafts acylation. Given the electron-rich nature of the substituted aniline ring, a direct acylation using a strong trifluoroacetylating agent is a feasible approach.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis starting from 2-amino-3-methoxyphenol, which requires protection of the amine and phenol groups before acylation.

Step 1: Protection of 2-amino-3-methoxyphenol

  • Dissolve 2-amino-3-methoxyphenol in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (TEA), to the solution.

  • Slowly add a protecting group reagent, such as acetyl chloride or Boc-anhydride, to protect the amine. A second equivalent can be used to protect the hydroxyl group.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the protected intermediate.

Step 2: Friedel-Crafts Acylation

  • Dissolve the protected intermediate in a suitable solvent. For Friedel-Crafts reactions, often a non-reactive solvent is used, or the reaction can be run neat.

  • Add trifluoroacetic anhydride (TFAA), which can act as both the acylating agent and a catalyst.[5][6][7] Alternatively, a Lewis acid catalyst like bismuth or scandium triflate can be employed to improve yields.[8]

  • Heat the reaction mixture gently (e.g., to 50-60 °C) and stir for several hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over sodium sulfate, and concentrate.

Step 3: Deprotection

  • Dissolve the crude acylated product in a suitable solvent (e.g., methanol).

  • Add an acid (e.g., HCl) or a base (e.g., NaOH) to hydrolyze the protecting groups.

  • Stir the reaction, potentially with heating, until the deprotection is complete.

  • Neutralize the reaction mixture and extract the final product, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

  • Purify the final compound using column chromatography.

Visualized Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection & Purification Start 2-Amino-3-methoxyphenol Protect Add Protecting Group (e.g., Acetyl Chloride, TEA) Start->Protect DCM Protected_Int Protected Intermediate Protect->Protected_Int Acylation Friedel-Crafts Acylation with Trifluoroacetic Anhydride (TFAA) Protected_Int->Acylation Acylated_Product Protected Acylated Product Acylation->Acylated_Product Deprotection Acid or Base Hydrolysis Acylated_Product->Deprotection Purification Column Chromatography Deprotection->Purification Final_Product 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone Purification->Final_Product

Caption: Proposed multi-step synthesis workflow.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The trifluoroacetic anhydride, especially when activated by a Lewis acid, generates a highly electrophilic trifluoroacylium species which is then attacked by the electron-rich aromatic ring.

G cluster_0 Mechanism reagents TFAA + Lewis Acid electrophile [CF3CO]+ (Trifluoroacylium ion) reagents->electrophile Activation aromatic Protected Aniline Ring sigma Sigma Complex (Resonance Stabilized) aromatic->sigma Nucleophilic Attack product Acylated Product sigma->product Deprotonation (Aromatization)

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Applications and Biological Significance

The primary application of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is likely as a building block in medicinal chemistry, particularly for the development of enzyme inhibitors.

Covalent Reversible Kinase Inhibitors

Aromatic trifluoromethyl ketones have been identified as effective "warheads" for designing covalently reversible inhibitors that target non-catalytic cysteine residues in kinases.[4] This mechanism offers a compelling balance between the high potency of covalent inhibition and the reduced risk of off-target effects associated with irreversible inhibitors.

This compound could be used to develop selective inhibitors for various kinase families, such as:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Potent and selective FGFR4 inhibitors have been developed using this warhead.[4]

  • Janus Kinase 3 (JAK3): The TFMK moiety has also been successfully applied to discover new JAK3 inhibitors, suggesting its broad applicability.[4]

G TFMK Trifluoromethyl Ketone (Electrophilic Carbon) Hemithioacetal Reversible Covalent Bond (Hemithioacetal) TFMK->Hemithioacetal Nucleophilic Attack Cysteine Kinase Cysteine Residue (Nucleophilic Thiol) Cysteine->Hemithioacetal Forms

Caption: Reversible covalent inhibition mechanism.

General Pharmaceutical Scaffolding

Beyond covalent inhibition, this molecule serves as a versatile scaffold. The free amino group allows for the attachment of various side chains via amide bond formation or other coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.

Safety and Handling

No specific safety data sheet (SDS) exists for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. The following guidelines are based on data for analogous aromatic ketones and fluorinated compounds and should be followed with caution.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat. Ensure adequate ventilation, potentially using a fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[9][10] Handle and store under an inert atmosphere if the compound is found to be air-sensitive.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Some fluorinated compounds are light-sensitive and require storage in a dark place.[11]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewers or surface water.[9]

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. Handle with extreme care as a research chemical of unknown toxicity.

References

  • M. A. T. M. Nassar, A. A. El-Sayed, and S. M. El-Sayed, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," PMC, 2025. [Link]

  • Y. Wang et al., "Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design," Bioorganic & Medicinal Chemistry, 2021. [Link]

  • C. B. Kelly, M. A. Mercadante, and N. E. Leadbeater, "Trifluoromethyl ketones: properties, preparation, and application," Chemical Communications, Royal Society of Chemistry. [Link]

  • A. D. M. T. De Vleeschauwer, "“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology," Organic Letters, ACS Publications. [Link]

  • "(2-Amino-3-methoxyphenyl)methanol," PubChem. [Link]

  • J. Wang et al., "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives," PMC, National Institutes of Health, 2016. [Link]

  • S. Kobayashi and I.
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  • "2-Amino-3-(3-methoxyphenyl)propanoic acid," PubChem. [Link]

  • S. S. K. Sharma et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," MDPI, 2022. [Link]

  • S. Kobayashi et al., "The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate," ResearchGate, 2025. [Link]

  • "2R,3R-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid," Professinoal Peptide. [Link]

  • Y. Liu et al.
  • J. Wang et al., "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives," ResearchGate, 2025. [Link]

  • "Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions," ResearchGate, 2025. [Link]

  • H. Peng, C. Zhao, and Y. Gong, "Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones," Chemical Journal of Chinese Universities, 1993. [Link]

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Exploratory

An In-depth Technical Guide to 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone with significant potential as a building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone with significant potential as a building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a proposed synthetic pathway, detailed characterization methods, and prospective applications.

Molecular Structure and Physicochemical Properties

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone possesses a unique molecular architecture, integrating an aminophenyl ring with a trifluoroethanone moiety. The trifluoromethyl group, a well-known bioisostere for chlorine, significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The presence of the amino and methoxy groups on the phenyl ring provides sites for further chemical modification and influences the molecule's electronic properties and reactivity.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC\u2089H\u2088F\u2083NO\u2082
Molecular Weight235.17 g/mol
XLogP32.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Note: These properties are predicted based on the chemical structure and may vary from experimental values.

Proposed Synthesis Pathway

A plausible synthetic route to 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone involves the Friedel-Crafts acylation of a suitable aniline precursor. The following protocol is a proposed, logical pathway based on established organic synthesis reactions.[2]

Experimental Protocol: Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Materials:

  • 2-Amino-3-methoxyaniline

  • Trifluoroacetic anhydride

  • Anhydrous aluminum chloride (AlCl\u2083)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO\u2084)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-methoxyaniline (1 equivalent) in anhydrous dichloromethane.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Addition of Acylating Agent: Add trifluoroacetic anhydride (1.2 equivalents) dropwise to the stirred suspension over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Dissolve 2-Amino-3-methoxyaniline in DCM add_alcl3 Add AlCl3 at 0°C start->add_alcl3 add_tfaa Add Trifluoroacetic Anhydride add_alcl3->add_tfaa react Stir at Room Temperature add_tfaa->react quench Quench with Ice and HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone purify->end_product

Caption: Proposed synthesis workflow for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for structural elucidation and purity assessment. Based on the structure of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone and data from analogous compounds, the following spectral characteristics are predicted.[3][4]

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H6.8 - 7.5m3H
-NH₂4.5 - 5.5 (broad)s2H
-OCH₃~3.9s3H
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~180 (q, J ≈ 35 Hz)
CF₃~117 (q, J ≈ 290 Hz)
Aromatic C-NH₂~145
Aromatic C-OCH₃~150
Aromatic C-H110 - 125
Aromatic C-C=O~120
-OCH₃~56
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C=O Stretch (ketone)1700 - 1720
C-F Stretch1100 - 1300
C-O Stretch (ether)1000 - 1300
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 235. Characteristic fragmentation patterns would likely involve the loss of a trifluoromethyl radical (•CF₃) and subsequent rearrangements of the aromatic core.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is dictated by its key functional groups: the primary amine, the trifluoromethyl ketone, and the electron-rich aromatic ring. This combination makes it a valuable intermediate for the synthesis of various heterocyclic compounds.

Synthesis of Quinazoline Derivatives

A primary application of 2-aminophenyl ketones is in the synthesis of quinazolines, a class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities.[5][6] The reaction typically involves the condensation of the 2-aminophenyl ketone with an aldehyde or a derivative.[7][8]

Reaction Scheme:

G reactant1 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone plus + reactant1->plus reactant2 Aldehyde (R-CHO) product Substituted Quinazoline reactant2->product [Catalyst], Heat plus->reactant2

Caption: General reaction scheme for the synthesis of quinazolines.

This synthetic route allows for the introduction of diverse substituents onto the quinazoline scaffold, enabling the generation of compound libraries for drug screening.

Role in Drug Discovery

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[9][10] The trifluoroethanone moiety in the title compound can act as a key pharmacophore or a precursor for more complex fluorinated functional groups. Its structural similarity to intermediates used in the synthesis of various pharmaceuticals suggests its potential in developing novel therapeutics.[11][12]

Conclusion

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a promising building block for medicinal chemistry and organic synthesis. Its unique combination of a reactive aminophenyl group and a trifluoroethanone moiety provides a versatile platform for the synthesis of complex heterocyclic structures, particularly quinazolines. The methodologies and characterization data presented in this guide offer a solid foundation for researchers to explore the full potential of this valuable compound in the development of novel therapeutic agents.

References

  • BOC Sciences. 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone.
  • National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Organic Chemistry Portal. Quinazoline synthesis.
  • ACS Publications. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters.
  • MedChemExpress. 1-(2-Methoxyphenyl)ethanone-d3 (2'-Methoxyacetophenone-d3).
  • National Institutes of Health. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • MDPI.
  • ResearchGate. Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).
  • NUS News.
  • National Institutes of Health. Transition-metal-catalyzed synthesis of quinazolines: A review.
  • BenchChem. Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
  • NIST WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)-.
  • BenchChem.
  • ResearchGate. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Request PDF.

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Foundational

The Emerging Potential of Aminophenyl Trifluoroethanone Derivatives in Therapeutic Research: A Technical Guide

Abstract The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, bioavailability, and target affinity. With...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, bioavailability, and target affinity. Within this context, the aminophenyl trifluoroethanone scaffold has emerged as a promising, yet underexplored, chemotype. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of aminophenyl trifluoroethanone derivatives. We will delve into rational synthetic strategies, detailed protocols for biological evaluation, and the mechanistic basis for their potential therapeutic applications in neurodegenerative diseases and oncology. This document is intended to serve as a practical resource to catalyze further investigation into this versatile class of compounds.

Introduction: The Trifluoromethyl Group as a Bioisostere and Pharmacophore

The trifluoromethyl (-CF₃) group is a key player in medicinal chemistry due to its unique electronic properties and steric profile.[1] It is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functional groups, thereby influencing a molecule's ionization state and its ability to interact with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, a desirable trait for enhancing the in vivo half-life of drug candidates.[1] The lipophilicity of the -CF₃ group can also improve a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is of particular importance for developing therapies for central nervous system (CNS) disorders.

The aminophenyl trifluoroethanone core combines the benefits of the trifluoromethyl group with an aromatic amine, a common feature in many biologically active compounds. This guide will explore the synthesis and potential applications of this promising scaffold.

Synthetic Strategies for Aminophenyl Trifluoroethanone Derivatives

The synthesis of aminophenyl trifluoroethanone derivatives can be approached through several strategic routes. A plausible and adaptable multi-step synthesis is outlined below, drawing from established methodologies for the formation of α-trifluoromethyl ketones and the trifluoroacetylation of anilines.

Proposed Synthetic Pathway

A logical synthetic approach involves the preparation of an N-protected aminophenyl precursor followed by the introduction of the trifluoroethanone moiety.

G cluster_0 Step 1: Protection of the Amino Group cluster_1 Step 2: Introduction of the Trifluoroacetyl Group cluster_2 Step 3: Deprotection A p-Aminoacetophenone B N-Protected p-aminoacetophenone A->B Protecting group (e.g., Boc) C N-Protected p-aminoacetophenone D N-Protected aminophenyl trifluoroethanone derivative C->D Trifluoroacetylation reagent (e.g., TFAA) E N-Protected aminophenyl trifluoroethanone derivative F Aminophenyl trifluoroethanone derivative E->F Deprotection agent (e.g., TFA)

Caption: Proposed synthetic workflow for aminophenyl trifluoroethanone derivatives.

Detailed Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(4-aminophenyl)ethan-1-one

This protocol is a representative example and may require optimization for specific derivatives.

Step 1: N-Protection of 4-Aminoacetophenone

  • To a solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected 4-aminoacetophenone.

Step 2: Trifluoroacetylation

  • Dissolve the N-Boc protected 4-aminoacetophenone (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), to the reaction mixture.

  • After stirring for 30 minutes, add a trifluoroacetylating agent, such as ethyl trifluoroacetate (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected 2,2,2-trifluoro-1-(4-aminophenyl)ethan-1-one.

Step 3: Deprotection

  • Dissolve the N-Boc protected product (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the final product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography or recrystallization to yield the desired 2,2,2-trifluoro-1-(4-aminophenyl)ethan-1-one.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C-F).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Potential Research Applications in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Several key enzymes are implicated in the pathology of these diseases, making them attractive targets for therapeutic intervention.

Inhibition of Cholinesterases (AChE and BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. The aminophenyl trifluoroethanone scaffold could serve as a basis for designing novel cholinesterase inhibitors.

Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[1] MAO inhibitors are used in the treatment of Parkinson's disease and depression.[1] The electron-withdrawing nature of the trifluoroethanone group could play a key role in the binding of these derivatives to the flavin cofactor of MAO enzymes.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol is based on the Ellman's method.

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution.

  • Initiate the reaction by adding the acetylcholinesterase (or butyrylcholinesterase) enzyme solution.

  • Pre-incubate the mixture for 15 minutes at 37 °C.

  • Start the reaction by adding the substrate, acetylthiocholine iodide (or butyrylthiocholine iodide).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Illustrative Data for Enzyme Inhibition

The following table presents hypothetical IC₅₀ values for a series of aminophenyl trifluoroethanone derivatives against AChE and MAO-B to illustrate how data would be presented. Actual values would need to be determined experimentally.

Compound IDR-group ModificationAChE IC₅₀ (µM)MAO-B IC₅₀ (µM)
APF-01-H5.212.8
APF-02-CH₃3.89.5
APF-03-Cl2.16.3
APF-04-OCH₃4.511.2

Potential Research Applications in Oncology

The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance the compound's ability to interact with its target and improve its pharmacokinetic profile.[3] Aminophenyl trifluoroethanone derivatives could be explored for their potential as anticancer agents.

Cytotoxicity Against Cancer Cell Lines

A primary step in assessing the anticancer potential of new compounds is to evaluate their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay
  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the aminophenyl trifluoroethanone derivatives for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Illustrative Data for Anticancer Activity

The following table presents hypothetical IC₅₀ values for a series of aminophenyl trifluoroethanone derivatives against two cancer cell lines.

Compound IDR-group ModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
APF-01-H15.622.4
APF-02-CH₃10.218.9
APF-03-Cl7.812.1
APF-04-OCH₃13.520.7

Structure-Activity Relationship (SAR) and Molecular Modeling

Systematic modification of the aminophenyl trifluoroethanone scaffold and evaluation of the resulting changes in biological activity can provide valuable insights for drug design.

G cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Biological Activity A Aminophenyl Trifluoroethanone B Aromatic Ring Substituents (R) A->B C Amino Group Modifications A->C D Modifications of the Ketone A->D E Enzyme Inhibition (IC50) B->E F Anticancer Activity (IC50) B->F C->E C->F D->E D->F

Caption: Key areas for SAR exploration in aminophenyl trifluoroethanone derivatives.

Molecular docking studies can be employed to predict the binding modes of these derivatives within the active sites of their target enzymes, helping to rationalize the observed SAR and guide the design of more potent and selective inhibitors.

Conclusion and Future Directions

Aminophenyl trifluoroethanone derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their synthesis is achievable through established chemical methodologies, and they hold the potential for significant biological activity in the areas of neurodegenerative diseases and oncology. This guide provides a foundational framework for researchers to embark on the exploration of this exciting class of compounds. Future work should focus on the synthesis and biological evaluation of a diverse library of these derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

  • Walkowiak-Kulikowska, J., & Koroniak, H. (n.d.). Preparation of α-Fluoro Amino and α-Fluoro Enamino Reagents. ResearchGate. [Link]

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  • García-Ramos, M., Cuetos, A., Kroutil, W., Grogan, G., & Lavandera, I. (2019). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. [Link]

  • Zhou, P., Lu, S., & Wu, X. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 25(12), 2098–2103. [Link]

  • Hudlicky, M. (2000). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 65(23), 7954–7956. [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Biological Impacts of Fluorination. ResearchGate. [Link]

  • Sławiński, J., & Szafrański, K. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 469. [Link]

  • Wąsik, A., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Biomedicines, 12(10), 2240. [Link]

  • Kumar, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18335–18353. [Link]

  • Unnamatla, L., et al. (2025). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Journal of Pharmaceutical Research. [Link]

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(12), 2417–2445. [Link]

  • Korean Patent KR101083935B1. (2011). Trifluoroacetylation for amines.
  • Chinese Patent CN103319354A. (2013). Synthesis method of 3-amino-1,2-propanediol.
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  • Sridhar, J., & Narayanaswamy, R. (2025). THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT. Indian Journal of Chemistry (IJC). [Link]

  • Portela, A. C. F., & da Silva, F. de C. (2015). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]

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Exploratory

"1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" starting material for synthesis

An In-Depth Technical Guide to the Synthesis and Application of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Abstract This technical guide provides a comprehensive overview of 1-(2-Amino-3-methoxyphenyl)-2,2,2-tri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, a valuable and versatile starting material in contemporary drug discovery and organic synthesis. The document elucidates the strategic importance of this building block, stemming from its unique combination of a nucleophilic aniline moiety and an electrophilic trifluoromethyl ketone, which serve as handles for diverse chemical transformations. We present a detailed exploration of its synthetic pathways, focusing on the rationale behind methodological choices, and provide a robust, step-by-step experimental protocol. Furthermore, this guide discusses the characterization of the final compound and explores its potential in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: A Strategic Building Block

Chemical Identity and Physicochemical Properties

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is an aromatic ketone characterized by an aniline ring substituted with methoxy and trifluoroacetyl groups. The trifluoromethyl (-CF3) group is a crucial pharmacophore in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity. The strategic placement of the amino, methoxy, and trifluoromethyl ketone functionalities creates a platform for extensive synthetic diversification.

PropertyValue
IUPAC Name 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Appearance Expected to be a solid at room temperature
Key Features Ortho-amino ketone, electron-rich aromatic ring, trifluoromethyl group
Significance in Medicinal and Process Chemistry

The true value of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone lies in its dual reactivity. The ortho-amino group provides a nucleophilic center ideal for constructing nitrogen-containing heterocycles such as quinazolines, benzodiazepines, and pyrazoles, which are privileged scaffolds in many therapeutic areas.[1][2] Simultaneously, the electrophilic carbonyl of the trifluoromethyl ketone is a key site for condensation reactions, nucleophilic additions, and the formation of other heterocyclic systems.[3] This structural motif is found in various biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents.[4][5][6] The methoxy group further modulates the electronic properties of the aromatic ring, influencing its reactivity in subsequent transformations.

Synthetic Pathways and Mechanistic Considerations

The synthesis of aryl trifluoromethyl ketones is a well-established field, with Friedel-Crafts acylation being a primary method.[7][8] However, the presence of a highly activating and nucleophilic amino group on the aromatic substrate introduces significant challenges that must be addressed through careful reaction design.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 2-amino-3-methoxyaniline as the aromatic precursor and a trifluoroacetylating agent as the source of the C(O)CF₃ group. This approach appears straightforward but requires careful management of the amine's reactivity.

G target 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone disconnection C-C Bond (Friedel-Crafts Acylation) target->disconnection sub1 2-Amino-3-methoxyaniline (or protected derivative) disconnection->sub1 sub2 Trifluoroacetyl Source (e.g., (CF3CO)2O) disconnection->sub2

Figure 1: Retrosynthetic analysis of the target compound.
Core Challenge: Chemoselectivity in Friedel-Crafts Acylation

The primary challenge is the competition between the desired C-acylation (on the aromatic ring) and N-acylation (on the amino group). The lone pair of the amino nitrogen can readily attack the highly electrophilic trifluoroacetylating agent. Furthermore, the amino group can coordinate to the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the Friedel-Crafts reaction.[7]

Two primary strategies can overcome this:

  • N-Protection/Deprotection: The amino group of the starting aniline can be protected with a group stable to acidic conditions but easily removable later. However, this adds steps to the overall synthesis.

  • Direct Acylation with Excess Reagent: Using a strong Brønsted acid or an excess of Lewis acid can promote the reaction. The reaction may proceed via initial N-acylation, followed by an intramolecular rearrangement (Fries-type) or by direct C-acylation on the protonated aniline. Triflic acid (TfOH) is a particularly effective catalyst for such transformations, often acting as both catalyst and solvent.[9]

The most efficient pathway involves a direct, one-pot acylation, leveraging a powerful activating agent that can overcome the challenges posed by the free amine. Trifluoroacetic anhydride (TFAA) in the presence of a strong acid like triflic acid is an excellent candidate system.[3]

Detailed Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Synthesis via Direct Trifluoroacetylation

This protocol employs a direct Friedel-Crafts acylation promoted by triflic acid. The rationale is that triflic acid is a superacid capable of protonating the carbonyl of trifluoroacetic anhydride, generating a highly potent acylium ion equivalent for the electrophilic aromatic substitution.[9]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup cluster_3 Purification & Analysis start Dissolve 2-amino-3-methoxyaniline in suitable solvent (e.g., CH2Cl2) cool Cool to 0°C (Ice Bath) start->cool add_tfaa Add Trifluoroacetic Anhydride (TFAA, ~1.1 eq) dropwise cool->add_tfaa add_tfoh Add Triflic Acid (TfOH, catalytic) dropwise add_tfaa->add_tfoh react Stir at RT (Monitor by TLC/LC-MS) add_tfoh->react quench Quench with ice-cold saturated NaHCO3 (aq) react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify char Characterize pure product (NMR, MS, IR) purify->char

Figure 2: Experimental workflow for the synthesis protocol.

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • 2-Amino-3-methoxyaniline (1.0 eq)

  • Trifluoroacetic anhydride (TFAA, 1.1 eq)[10]

  • Triflic acid (TfOH, 0.1-0.2 eq)[9]

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere, dissolve 2-amino-3-methoxyaniline (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

    • Subsequently, add triflic acid (0.1-0.2 eq) dropwise. An exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, carefully cool the mixture back to 0 °C.

    • Slowly and cautiously quench the reaction by adding it to a vigorously stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Safety Precautions
  • Trifluoroacetic anhydride (TFAA) is highly corrosive, volatile, and reacts violently with water and alcohols.[11][12] It causes severe burns upon contact.[13] Always handle TFAA in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[14]

  • Triflic acid (TfOH) is a superacid and is extremely corrosive. Handle with extreme care and appropriate PPE.

  • The quenching step is highly exothermic and releases gas. Perform it slowly and with adequate cooling and ventilation.

Characterization and Quality Control

The identity and purity of the synthesized 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 6.5-7.5 ppm region, a singlet for the methoxy (-OCH₃) group around 3.9 ppm, and a broad singlet for the amine (-NH₂) protons.
¹⁹F NMR A sharp singlet around -75 ppm, characteristic of the -CF₃ group adjacent to a carbonyl.
¹³C NMR Signals for aromatic carbons, the methoxy carbon, the carbonyl carbon (quartet due to coupling with F), and the CF₃ carbon (quartet).
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass [M+H]⁺.
Infrared (IR) Characteristic C=O stretching frequency for the ketone, N-H stretching for the amine, and C-F stretching bands.

Applications in Downstream Synthesis

The title compound is a powerful intermediate precisely because its two primary functional groups allow for orthogonal or sequential reactions to build molecular complexity rapidly.

G core 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone n_react Amide / Sulfonamide Derivatives core->n_react Amine Acylation quinazoline Quinazolinone Scaffolds core->quinazoline Amine Cyclization (with C1 source) co_react Chiral Amino Alcohols (via reduction) core->co_react Ketone Reduction pyrazole Pyrazole Heterocycles (with hydrazines) core->pyrazole Ketone Condensation dual_react Fused Polycyclic Systems (e.g., Benzodiazepines) core->dual_react Sequential or One-Pot Reactions

Figure 3: Key downstream synthetic applications.
  • Elaboration of the Amine: The primary amine can be readily acylated, sulfonated, or used in reductive amination protocols. More importantly, it can undergo cyclization reactions. For instance, reaction with phosgene equivalents or orthoformates can lead to the formation of quinazolinone cores, which are prevalent in oncology drugs.

  • Reactions at the Ketone: The trifluoromethyl ketone is a potent electrophile. It can undergo condensation with hydrazines to form pyrazoles or with other binucleophiles to generate a variety of five- and six-membered heterocycles. Asymmetric reduction of the ketone can yield valuable chiral trifluoromethylated amino alcohol building blocks.[15]

  • Tandem Reactions: The proximity of the amine and ketone groups allows for elegant tandem reactions where both functionalities participate in a single cascade to form complex fused ring systems, such as benzodiazepines.

Summary and Outlook

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a high-value synthetic intermediate whose strategic importance is projected to grow. This guide has detailed a robust and scalable synthetic protocol via direct Friedel-Crafts acylation, addressing the inherent chemoselectivity challenges. By providing a clear rationale for the experimental design and outlining the vast potential for downstream applications, we hope to empower researchers to utilize this building block effectively. Future research may focus on developing catalytic, asymmetric transformations of the ketone moiety or exploring novel cyclization strategies to access new families of bioactive heterocyclic compounds.

References

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Foundational

The Ascendant Role of Fluorinated Aminophenyl Ketones in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds repre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of a particularly promising class of molecules: fluorinated aminophenyl ketones. We will dissect the fundamental principles that render these compounds potent biological agents, with a focus on their anticancer, antimicrobial, and neuroprotective activities. This document moves beyond a mere recitation of facts, offering a causal analysis of experimental design, detailed methodological protocols, and a forward-looking perspective on the therapeutic potential of this chemical class.

The Fluorine Advantage in Aminophenyl Ketone Scaffolds

The introduction of fluorine atoms into the aminophenyl ketone framework is not a trivial synthetic exercise; it is a deliberate strategy to modulate a molecule's physicochemical and pharmacological properties. The high electronegativity and small van der Waals radius of fluorine profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This enhanced stability leads to improved pharmacokinetic profiles, including longer half-lives and increased bioavailability.

  • Lipophilicity and Membrane Permeability: Fluorination can significantly increase the lipophilicity of a molecule, facilitating its passage across cellular membranes to reach intracellular targets. This is a critical attribute for drugs targeting internal cellular machinery.

  • Binding Affinity and Conformation: The introduction of fluorine can alter the electronic distribution within the aminophenyl ketone scaffold, influencing non-covalent interactions with target proteins. Furthermore, fluorine can induce specific conformational preferences in the molecule, leading to a more favorable orientation for binding to the active site of an enzyme or receptor.

The aminophenyl ketone core itself provides a versatile platform for derivatization, allowing for the fine-tuning of biological activity through modifications at the amino and phenyl moieties. The interplay between the electronic properties of the fluorinated ring and the nature of the substituents on the ketone and amino groups dictates the ultimate biological effect.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Fluorinated aminophenyl ketones have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many fluorinated aminophenyl ketones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by targeting key players in the apoptotic cascade. For instance, some derivatives have been shown to increase the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This disruption of the cell cycle ultimately leads to a halt in tumor growth.

dot graph TD{ rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Anticancer Mechanisms of Fluorinated Aminophenyl Ketones"

Structure-Activity Relationship (SAR) Insights

The anticancer potency of fluorinated aminophenyl ketones is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed key insights into the features that govern their efficacy:

  • Position and Number of Fluorine Atoms: The location and number of fluorine substituents on the phenyl ring significantly impact cytotoxicity. For instance, in some series, compounds with fluorine at the ortho and para positions of the phenyl ring have demonstrated superior activity.[2]

  • Nature of the Amino Group: Modifications to the amino group, such as substitution with different alkyl or aryl groups, can modulate the compound's lipophilicity and its interaction with target proteins.

  • Substituents on the Phenyl Ring of the Ketone: The presence of electron-donating or electron-withdrawing groups on the phenyl ring attached to the carbonyl group can influence the electronic properties of the entire molecule, thereby affecting its biological activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][4][5][6][7]

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated aminophenyl ketone in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

dot graph TD{ rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "MTT Assay Workflow"

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated aminophenyl ketones have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific compound and microbial species, several key targets have been identified:

  • Inhibition of DNA Gyrase: Some fluorinated quinolone derivatives, which share structural similarities with the aminophenyl ketone scaffold, are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[8] This leads to a bactericidal effect.

  • Membrane Disruption: The lipophilic nature of these compounds can facilitate their insertion into the microbial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

  • Enzyme Inhibition: Fluorinated aminophenyl ketones can act as inhibitors of various microbial enzymes that are essential for metabolic pathways, thereby halting microbial growth.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10] The MIC is the lowest concentration of the drug that prevents visible growth of the microbe.[9]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is observed to determine the MIC.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the fluorinated aminophenyl ketone in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria). This will create a gradient of antimicrobial concentrations.

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

dot graph TD{ rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Broth Microdilution for MIC Determination"

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing interest in the neuroprotective potential of various compounds, including fluorinated aminophenyl ketones.

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of these compounds are often linked to their ability to mitigate two key pathological processes in the brain: oxidative stress and neuroinflammation.

  • Antioxidant Properties: Some fluorinated compounds can act as potent antioxidants, scavenging harmful reactive oxygen species (ROS) that contribute to neuronal damage.[11] Ketone bodies, in general, have been shown to reduce oxidative stress.[11][12]

  • Inhibition of Neuroinflammation: Chronic inflammation in the brain, mediated by microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[13] Fluorinated aminophenyl ketones may exert anti-inflammatory effects by modulating the signaling pathways involved in the production of pro-inflammatory cytokines and other inflammatory mediators. Some ketones have been shown to inhibit the NLRP3 inflammasome.[12]

dot graph TD{ rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Neuroprotective Mechanisms of Fluorinated Aminophenyl Ketones"

Experimental Protocol: In Vivo Neuroprotection Assay Using a Zebrafish Model

Zebrafish larvae have emerged as a powerful in vivo model for high-throughput screening of neuroprotective compounds due to their genetic tractability, optical transparency, and rapid development.[14][15][16]

Principle: A neurotoxicant is used to induce neuronal damage in zebrafish larvae, and the ability of a test compound to prevent or rescue this damage is assessed.

Step-by-Step Methodology:

  • Zebrafish Larvae Maintenance:

    • Maintain adult zebrafish and collect embryos according to standard protocols.

    • Raise the embryos in E3 medium at 28.5°C.

  • Induction of Neurotoxicity:

    • At a specific developmental stage (e.g., 3 days post-fertilization), expose the larvae to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or a glutamate receptor agonist for excitotoxicity models.

  • Compound Treatment:

    • Simultaneously or as a pre-treatment, expose the larvae to different concentrations of the fluorinated aminophenyl ketone.

    • Include a vehicle control and a positive control (a known neuroprotective agent).

  • Assessment of Neuroprotection:

    • After a defined incubation period, assess neuronal damage using various methods:

      • Behavioral Analysis: Track the locomotor activity of the larvae. Neuroprotection is indicated by a rescue of the motor deficits induced by the neurotoxin.

      • Fluorescent Imaging: Use transgenic zebrafish lines expressing fluorescent proteins in specific neuronal populations (e.g., dopaminergic neurons) to visualize and quantify neuronal loss.

      • Immunohistochemistry: Stain for markers of apoptosis (e.g., activated caspase-3) or specific neuronal markers to assess cell death and neuronal integrity.

Data Analysis:

  • Quantify the behavioral parameters (e.g., total distance moved, velocity).

  • Count the number of surviving neurons in the fluorescent imaging or immunohistochemistry experiments.

  • Compare the results from the compound-treated groups to the neurotoxin-only group to determine the extent of neuroprotection.

Future Directions and Conclusion

Fluorinated aminophenyl ketones represent a fertile ground for the discovery of novel therapeutics. The versatility of their chemical scaffold, combined with the unique properties of fluorine, allows for the generation of a diverse library of compounds with a wide range of biological activities.

Future research in this area should focus on:

  • Elucidation of Precise Mechanisms of Action: While broad mechanisms have been proposed, further studies are needed to identify the specific molecular targets of these compounds.

  • Optimization of Lead Compounds: SAR studies should be expanded to further refine the chemical structures for enhanced potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro should be advanced to more complex animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

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Sources

Exploratory

"1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" derivatives and analogs

An In-depth Technical Guide to 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Derivatives and Analogs For Researchers, Scientists, and Drug Development Professionals Abstract The 1-(2-amino-3-methoxyphenyl)-2,2,2-tr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone scaffold represents a promising, yet underexplored, foundation for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this chemical core, including proposed synthetic routes, key derivatives and analogs, and a discussion of potential structure-activity relationships (SAR). By leveraging insights from structurally related compounds, this document aims to serve as a foundational resource for researchers interested in exploring the medicinal chemistry of this compound class. We will delve into the rationale behind experimental design and provide detailed, actionable protocols to facilitate further investigation.

Introduction: The Strategic Value of the Scaffold

The core structure of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone combines three key chemical motifs that are of significant interest in medicinal chemistry: an aniline ring, a methoxy group, and a trifluoromethyl ketone. Each of these components contributes unique properties that can be exploited in drug design.

  • The 2-Amino-3-methoxyphenyl Moiety: The substituted aniline ring is a common feature in many biologically active compounds. The primary amine at the 2-position can act as a hydrogen bond donor and a key recognition element for target binding. The methoxy group at the 3-position influences the electronic properties and conformation of the ring, potentially modulating binding affinity and selectivity.

  • The Trifluoroethanone Group: The trifluoromethyl (-CF3) group is a widely used bioisostere for a methyl group, but with profoundly different properties. Its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and influence metabolic stability. The -CF3 group is known to enhance bioavailability and binding affinity in many drug candidates.[1] The ketone functionality provides a handle for further chemical modification and can participate in key binding interactions.

The strategic combination of these features suggests that derivatives of this scaffold could have applications in diverse therapeutic areas, including oncology, infectious diseases, and neurology.

Synthetic Pathways and Methodologies

Proposed Synthesis of the Core Scaffold

A robust approach to the synthesis of the title compound would involve a multi-step sequence starting from a commercially available substituted aniline.

Experimental Protocol: Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Step 1: Protection of the Amine

  • Dissolve 2-amino-3-methoxyaniline in a suitable solvent such as dichloromethane (DCM).

  • Add a protecting group, for example, di-tert-butyl dicarbonate (Boc)2O, and a base like triethylamine (TEA).

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction to isolate the Boc-protected aniline.

Step 2: Friedel-Crafts Acylation

  • Dissolve the protected aniline in a suitable solvent like DCM or 1,2-dichloroethane.

  • Cool the reaction to 0°C and add a Lewis acid catalyst, such as aluminum chloride (AlCl3).

  • Slowly add trifluoroacetic anhydride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with ice water and extract the product.

Step 3: Deprotection

  • Dissolve the acylated product in a solvent such as DCM.

  • Add a strong acid, like trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir at room temperature until the deprotection is complete.

  • Neutralize the reaction and extract the final product, 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

  • Purify the product using column chromatography.

Synthetic_Pathway cluster_0 Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Start 2-Amino-3-methoxyaniline Step1 Amine Protection ((Boc)2O, TEA) Start->Step1 Intermediate1 Boc-protected aniline Step1->Intermediate1 Step2 Friedel-Crafts Acylation (TFAA, AlCl3) Intermediate1->Step2 Intermediate2 Acylated Intermediate Step2->Intermediate2 Step3 Deprotection (TFA) Intermediate2->Step3 End 1-(2-Amino-3-methoxyphenyl) -2,2,2-trifluoroethanone Step3->End

Caption: Proposed synthetic route for the core scaffold.

Synthesis of Analogs

The synthesis of analogs can be achieved by starting with appropriately substituted anilines or by modifying the core scaffold. For example, fluorinated or chlorinated analogs can be prepared from the corresponding halogenated anilines.[2][]

Key Derivatives and Analogs: A Landscape of Possibilities

Systematic modification of the core structure is crucial for developing a comprehensive understanding of its SAR. The following table outlines key areas for derivatization and the rationale behind these modifications.

Position of ModificationType of ModificationRationaleExample Analogs
Phenyl Ring Introduction of halogens (F, Cl, Br)Modulate electronic properties, improve metabolic stability, and explore new binding interactions.1-(2-Amino-5-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone1-(2-Amino-4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone
Phenyl Ring Altering the position of the methoxy groupProbe the importance of the substitution pattern for target binding.1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanone1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone
Amine Group Alkylation or acylationInvestigate the role of the primary amine as a hydrogen bond donor and explore potential prodrug strategies.1-(2-(Methylamino)-3-methoxyphenyl)-2,2,2-trifluoroethanoneN-(2-(2,2,2-trifluoroacetyl)-6-methoxyphenyl)acetamide
Ketone Group Reduction to alcohol or conversion to other functional groupsAssess the necessity of the ketone for biological activity and explore alternative binding modes.1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanol

Potential Biological Activity and Structure-Activity Relationships

While direct biological data for the title compound is lacking, the activity of structurally related molecules provides valuable clues for potential therapeutic applications and allows for the formulation of a hypothetical SAR.

Predicted Biological Targets and Therapeutic Areas
  • Anticancer Activity: Trifluoromethyl- and methoxyphenyl-containing compounds, particularly as metal complexes, have demonstrated cytotoxic activity against cancer cell lines like HeLa.[4][5][6] Molecular docking studies of related β-diketones suggest potential interactions with biomolecular targets such as ribonucleotide reductase and chaperone proteins Hsp70 and Hsp90, which are crucial for cancer cell survival.[4][6] Furthermore, flavone derivatives containing a 2-(2-amino-3-methoxyphenyl) moiety have been identified as inhibitors of mitogen-activated protein kinase (MAPK), a key player in cancer signaling pathways.[7]

  • Antimicrobial Activity: Copper(II) complexes of trifluoromethyl methoxyphenyl-substituted β-diketones have shown antibacterial activity against Gram-positive bacteria like S. aureus and antifungal properties.[4][6] This suggests that the core scaffold could be a starting point for the development of new antimicrobial agents.

  • Kinase Inhibition: The aminophenyl ethanone motif is present in numerous kinase inhibitors. For example, derivatives of pyrazolo[3,4-d]pyrimidine have been developed as potent and orally available FLT3 kinase inhibitors for acute myeloid leukemia.[8] The structural similarities suggest that the 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone scaffold could be adapted to target various kinases.

Hypothetical Structure-Activity Relationships

Based on general principles of medicinal chemistry and data from related compound classes, we can propose a preliminary SAR model.

SAR_Model cluster_1 Hypothetical SAR for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Derivatives Core Core Scaffold R1 R1 (Halogens) Core->R1 Ring Substitution R2 R2 (Methoxy Position) Core->R2 Isomeric Variation R3 R3 (Amine Substitution) Core->R3 Amine Derivatization R1_effect Increased Potency & Metabolic Stability R1->R1_effect R2_effect Modulates Selectivity R2->R2_effect R3_effect Reduced Potency (generally) R3->R3_effect

Caption: A conceptual model for the structure-activity relationships.

  • Ring Substituents: The introduction of small, electron-withdrawing groups like fluorine at the 4 or 5-positions is predicted to enhance potency and metabolic stability.

  • Methoxy Group Position: The precise positioning of the methoxy group is likely to be critical for selectivity towards different biological targets. Moving it to the 4 or 5-position could significantly alter the binding mode.

  • Amine Group: Substitution on the primary amine is generally expected to reduce potency, as this group is often a key hydrogen bond donor.[9] However, specific substitutions could lead to improved pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, a systematic in vitro screening cascade is essential.

General Protocol for Kinase Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of the compounds against a panel of kinases.

  • Reagents and Materials: Kinase of interest, appropriate substrate, ATP, assay buffer, test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the kinase, the substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product formed using the detection reagent.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol for Antimicrobial Susceptibility Testing

This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Reagents and Materials: Bacterial or fungal strain, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), test compounds in DMSO, and sterile 96-well plates.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.

    • Add the microbial inoculum to each well.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone scaffold holds considerable potential as a starting point for the discovery of new drugs. This guide has provided a comprehensive framework for initiating research in this area, from synthesis to biological evaluation. Future work should focus on the synthesis and screening of a diverse library of analogs to build a robust SAR and identify lead compounds for further optimization. The exploration of this chemical space is a promising endeavor for the development of next-generation therapeutics.

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  • Lee, Y., et al. (2014). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Molecules, 19(7), 9338-9352. [Link]

  • Wunsch, F. M., et al. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules, 26(17), 5276. [Link]

  • PubChem. (n.d.). 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. [Link]

Sources

Foundational

Safety and handling of "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone"

An In-depth Technical Guide to the Safe Handling and Application of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Disclaimer: Information regarding the specific compound "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Disclaimer: Information regarding the specific compound "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" is not extensively available in public chemical safety databases. This guide has been constructed by synthesizing data from structurally analogous compounds, including substituted trifluoroacetophenones and aminophenones. All recommendations are based on established principles of chemical safety and extrapolated data; users must perform their own risk assessments prior to handling.

Introduction: A Profile of a Modern Synthetic Building Block

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone belongs to the class of fluorinated acetophenones, a group of compounds highly valued in medicinal chemistry and materials science. Its structure combines three key functional motifs:

  • An Aromatic Amine (Aniline derivative): A versatile nucleophile and a common precursor for the synthesis of nitrogen-containing heterocycles.

  • A Methoxy Group: An electron-donating group that modulates the electronic properties and reactivity of the aromatic ring.

  • A Trifluoromethyl Ketone: A powerful electrophilic center and a bioisostere for other chemical groups. The trifluoromethyl (-CF3) group is of particular interest in drug development for its ability to enhance metabolic stability, binding affinity, and bioavailability.

This unique combination of functional groups makes the title compound a potent intermediate for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The high electrophilicity of the carbonyl carbon, a direct result of the electron-withdrawing trifluoromethyl group, makes it highly reactive towards nucleophilic attack, which is a cornerstone of its synthetic utility.

Section 1: Inferred Toxicological Profile and Hazard Identification

While a specific Safety Data Sheet (SDS) is not available, a comprehensive hazard assessment can be inferred from the compound's core structures.

Primary Hazards Include:

  • Skin and Eye Irritation: Analogous trifluoroacetophenones are classified as skin and eye irritants.[3] Aromatic amines can also cause skin irritation and sensitization upon repeated exposure.

  • Respiratory Tract Irritation: Volatile or aerosolized forms may irritate the respiratory system.[3]

  • Acute Toxicity (Oral): While not quantified for this specific molecule, related compounds can be harmful if swallowed.[4]

  • Allergic Skin Reaction: Aniline derivatives are known to be potential skin sensitizers.

  • Hazardous Combustion Products: Thermal decomposition is expected to release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[4][5]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement (Inferred)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table is illustrative and based on data from structurally related compounds.[3]

Section 2: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure and ensure operator safety.

Engineering Controls: The Primary Barrier

Causality: The primary risks associated with this compound are inhalation of vapors or fine powders and inadvertent contact with skin and eyes. Therefore, physical containment is the most effective safety measure.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood with a verified face velocity. This prevents systemic exposure to vapors and aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Line of Defense

Causality: PPE is chosen to protect against the specific hazards identified in Section 1.

  • Hand Protection: Use chemically resistant nitrile gloves (minimum thickness of 5 mil). Gloves must be inspected for integrity before use and replaced immediately if contaminated or torn. Employ proper glove removal technique to avoid skin contact.[6]

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher splash risk, such as transfers of solutions or quenching reactions, a full-face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.

Storage and Incompatibility
  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Protect from heat and direct sunlight. Recommended storage temperature is between 5-30°C.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these may trigger vigorous or exothermic reactions.[7]

Waste Disposal

All waste materials, including empty containers, contaminated gloves, and reaction residues, must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.

Section 3: Emergency Response Procedures

SituationResponse Protocol
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Small Spill Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

Section 4: Application Workflow: Synthesis of a Dihydroquinazolinone Derivative

This section provides a representative experimental protocol demonstrating the use of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone as a key intermediate.

Causality: This workflow is chosen because it leverages both the nucleophilic amine and the electrophilic ketone in a cyclocondensation reaction, a common strategy in pharmaceutical synthesis. Each step is designed to ensure reaction efficiency and safety.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Inert Atmosphere (N2 or Ar flush of oven-dried flask) B 2. Reagent Addition (Add starting material and solvent) A->B C 3. Reagent Addition (Add Phosgene equivalent, e.g., Triphosgene) B->C D 4. Base Addition (Add non-nucleophilic base, e.g., DIPEA) C->D E 5. Heat & Monitor (Heat to 60°C, monitor by TLC/LC-MS) D->E F 6. Quench Reaction (Cool to RT, add sat. NaHCO3 solution) E->F G 7. Extraction (Extract with Ethyl Acetate) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, HRMS) H->I

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Kinase Inhibitors from 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in modern medicinal chemistry is the incorporation of fluorine atoms into drug candidates to enhance their metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a valuable substituent that can significantly improve the pharmacological properties of a molecule.

This guide provides a detailed technical overview and experimental protocols for the synthesis of quinoline and quinazolinone-based kinase inhibitors, utilizing the versatile building block 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone . The presence of the aniline, methoxy, and trifluoromethyl ketone functionalities in this starting material offers a rich platform for the construction of diverse heterocyclic scaffolds with high potential for kinase inhibitory activity.

Core Synthetic Strategies: Building the Kinase Inhibitor Scaffold

The primary synthetic routes leveraging 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone for the construction of kinase inhibitor cores are the Friedländer annulation and the Combes synthesis for quinoline derivatives, and cyclocondensation reactions for quinazolinone analogs.

I. Synthesis of 8-Methoxy-4-(trifluoromethyl)quinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a robust and widely used method for constructing the quinoline core. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] The electron-withdrawing nature of the trifluoromethyl group in the starting material activates the carbonyl group for nucleophilic attack, making this a highly favorable transformation.

Causality of Experimental Choices: The choice of catalyst is critical. While bases can be employed, acid catalysis is often preferred for reactions involving trifluoromethyl ketones to promote the initial condensation and subsequent cyclization-dehydration cascade. Proline potassium salt has been shown to be a superior catalyst for the Friedländer annulation of 2-trifluoroacetyl anilines, offering mild reaction conditions and high yields.[3]

Friedlander_Annulation A 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone C Intermediate Adduct A->C Condensation B Active Methylene Compound (e.g., Ketone, β-ketoester) B->C D 8-Methoxy-4-(trifluoromethyl)quinoline Derivative C->D Cyclization & Dehydration

Caption: Friedländer Annulation Workflow.

Experimental Protocol: Proline Potassium Salt-Catalyzed Friedländer Annulation

This protocol describes the synthesis of a polysubstituted 8-methoxy-4-(trifluoromethyl)quinoline.

Materials:

  • 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone)

  • Proline potassium salt

  • Ethanol, anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 mmol) and the active methylene compound (1.2 mmol) in anhydrous ethanol (10 mL), add proline potassium salt (10 mol%).

  • Stir the reaction mixture at 80 °C (reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 8-methoxy-4-(trifluoromethyl)quinoline derivative.

Data Presentation: Expected Products and Yields

Active Methylene CompoundExpected ProductTypical Yield Range
Ethyl acetoacetateEthyl 2-methyl-8-methoxy-4-(trifluoromethyl)quinoline-3-carboxylate85-95%
Acetylacetone1-(2-Methyl-8-methoxy-4-(trifluoromethyl)quinolin-3-yl)ethanone80-90%
Cyclohexanone1,2,3,4-Tetrahydro-10-methoxy-6-(trifluoromethyl)acridine75-85%
II. Synthesis of 8-Methoxy-2-(trifluoromethyl)quinolin-4-ol via Combes-type Synthesis

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-dicarbonyl compound.[4] A variation of this, the Conrad-Limpach synthesis, utilizes a β-ketoester, which is particularly relevant for our starting material. A closely related procedure has been successfully employed for the synthesis of 2-trifluoromethyl-4-hydroxy-6-methoxyquinoline.[5] This approach is advantageous as it directly installs a hydroxyl group at the 4-position, a common feature in many kinase inhibitors that can act as a hydrogen bond donor.

Causality of Experimental Choices: Strong acids like sulfuric acid or polyphosphoric acid are necessary to catalyze the initial formation of an enamine intermediate and the subsequent intramolecular cyclization. The high temperature is required to drive the reaction to completion, particularly the final dehydration step.

Combes_Synthesis A 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone C Enamine Intermediate A->C Condensation B β-Ketoester (e.g., Ethyl acetoacetate) B->C D 8-Methoxy-2-substituted- 4-hydroxy-4-(trifluoromethyl)quinoline C->D Acid-catalyzed Cyclization

Caption: Combes-type Synthesis Workflow.

Experimental Protocol: Acid-Catalyzed Cyclization to a Quinolone

This protocol is adapted from the synthesis of structurally similar 2-trifluoromethyl-4-hydroxyquinolines.[6]

Materials:

  • 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

  • Dowtherm A (or similar high-boiling solvent)

  • Petroleum ether

  • Aqueous sodium hydroxide solution (10%)

  • Aqueous hydrochloric acid (10%)

  • Standard laboratory glassware, mechanical stirrer, and high-temperature heating mantle

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A to 250 °C.

  • In a separate flask, carefully mix 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) with polyphosphoric acid (5-10 equivalents).

  • Slowly add the pre-mixed reactants to the hot Dowtherm A with vigorous stirring.

  • Continue heating and stirring for 30-60 minutes. Monitor the reaction by TLC (if possible, using a high-boiling point eluent system).

  • Allow the mixture to cool to room temperature. A solid product should precipitate.

  • Add petroleum ether to the cooled mixture and collect the solid by filtration.

  • Wash the crude product with petroleum ether.

  • To purify, dissolve the crude solid in 10% aqueous sodium hydroxide, treat with activated charcoal, and filter.

  • Acidify the filtrate with 10% hydrochloric acid to precipitate the purified product.

  • Collect the solid by filtration, wash with water, and dry to obtain 8-methoxy-2-methyl-4-hydroxy-4-(trifluoromethyl)quinoline.

III. Synthesis of 8-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

Quinazolinones are another privileged scaffold in kinase inhibitor design. They can be synthesized from 2-aminoaryl ketones through cyclocondensation with a one-carbon source, such as formamide or an orthoformate. The synthesis of 2-trifluoromethyl-4(3H)-quinazolinone derivatives has been well-documented, providing a solid foundation for this synthetic route.[7]

Causality of Experimental Choices: Formamide serves as both the reagent and the solvent in this one-pot reaction. The high temperature is necessary for the cyclization and dehydration steps. This method is atom-economical and operationally simple.

Quinazolinone_Synthesis A 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone C 8-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one A->C Cyclocondensation (High Temperature) B Formamide B->C

Caption: Quinazolinone Synthesis Workflow.

Experimental Protocol: Cyclocondensation with Formamide

Materials:

  • 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

  • Formamide

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath with a reflux condenser

Procedure:

  • In a round-bottomed flask, combine 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 mmol) and formamide (10 mL).

  • Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 8-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one.

Characterization and Validation

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust framework for the generation of novel quinoline and quinazolinone-based kinase inhibitors from the versatile starting material, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. The incorporation of the methoxy and trifluoromethyl groups into these privileged heterocyclic scaffolds offers a promising avenue for the development of potent and selective kinase inhibitors. Further derivatization of the synthesized cores can be explored to optimize their biological activity and pharmacokinetic properties, paving the way for the discovery of next-generation therapeutics.

References

  • Al-Suaily, K. A., & El-Faham, A. (2022). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry, 59(12), 2225-2235.
  • Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia.
  • Du, X. L., Jiang, B., & Li, Y. C. (2013). Proline Potassium Salt: A Superior Catalyst to Synthesize 4-Trifluoromethyl Quinoline Derivatives via Friedlander Annulation. Chinese Journal of Chemistry, 31(9), 1167-1172.
  • Chen, Y., et al. (2020). Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Tetrahedron Letters, 61(29), 152136.
  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • ResearchGate. (2022). Synthesis of 2,4‐bis(trifluoromethyl)quinolines.
  • Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p. 593; Vol. 29, p. 70.
  • DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl]. (1988).
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
  • Wang, L., et al. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 11(61), 38653-38657.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • Schlosser, M., & Marull, M. (2003). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. European Journal of Organic Chemistry, 2003(12), 2235-2242.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2025). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-444.
  • Sosnovskikh, V. Y., & Usachev, B. I. (2005). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 3(16), 2947-2952.
  • Kumar, S., et al. (2018). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 23(11), 2948.

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Application

The Strategic Application of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone in Medicinal Chemistry: A Guide to Synthesis and Derivatization

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, imparts a unique...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly enhance the therapeutic profile of bioactive molecules.[1][2] This guide focuses on the synthesis and versatile applications of a key building block, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone , a compound poised for the synthesis of novel heterocyclic entities with significant therapeutic potential.

This document provides a comprehensive overview of the synthesis of this valuable intermediate and detailed protocols for its derivatization into trifluoromethyl-substituted quinazolines and benzodiazepines, classes of compounds renowned for their diverse pharmacological activities.[3][4]

Part 1: Synthesis of the Core Intermediate: 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

The synthesis of the title compound can be efficiently achieved via a Friedel-Crafts acylation of an appropriately protected aniline derivative, followed by deprotection. The direct acylation of anilines is often challenging due to the Lewis basicity of the amino group, which can lead to catalyst deactivation.[5] A common strategy involves the use of an N-acetyl protected starting material.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol outlines a two-step process for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, commencing with the Friedel-Crafts acylation of 2-methoxyaniline.

Step 1: N-Acetylation of 2-Methoxyaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the N-acetylated product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-(2-methoxyphenyl)acetamide.

Step 2: Friedel-Crafts Acylation with Trifluoroacetic Anhydride

  • To a stirred solution of N-(2-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0 °C.

  • Slowly add trifluoroacetic anhydride (1.5 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Step 3: Acidic Hydrolysis (Deprotection)

  • Reflux the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Part 2: Application in the Synthesis of Bioactive Heterocycles

The strategic placement of an ortho-amino group and a trifluoromethyl ketone functionality makes 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone a powerful precursor for the construction of fused heterocyclic systems through cyclocondensation reactions.

Application 1: Synthesis of Trifluoromethyl-Substituted Quinazolines

Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting potent antitumor activity.[1][3] The title compound can be utilized in the synthesis of 2-trifluoromethyl-8-methoxyquinazolines, a scaffold of significant interest.

This protocol describes a modified Niementowski reaction for the synthesis of a quinazoline derivative.[3][6]

  • In a sealed tube, combine 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.2 eq), and ammonium acetate (5.0 eq) in glacial acetic acid.

  • Heat the mixture at 120 °C for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash with water.

  • Recrystallize the crude product from ethanol to yield the purified 2-trifluoromethyl-8-methoxy-4-arylquinazoline.

Application 2: Synthesis of Trifluoromethyl-Substituted Benzodiazepines

Benzodiazepines are a well-established class of drugs primarily acting on the central nervous system.[7] The introduction of a trifluoromethyl group can modulate their pharmacological properties.[4]

This protocol details the synthesis of a 1,4-benzodiazepine derivative.

  • To a solution of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Add ethylenediamine (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture with a Dean-Stark apparatus to remove water for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and wash with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-methoxy-5-phenyl-2-trifluoromethyl-1H-1,4-benzodiazepine.

Part 3: Biological Significance and Future Perspectives

The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.[1] In the context of quinazolines, trifluoromethylated derivatives have demonstrated potent antitumor activities by targeting key enzymes like receptor tyrosine kinases.[1][8] Similarly, trifluoromethylated benzodiazepines have been investigated for their modulated CNS activities.[4]

The derivatives synthesized from 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone are therefore promising candidates for further biological evaluation in oncology and neuroscience. The methoxy substituent can also be a handle for further structural modifications to explore structure-activity relationships.

Data Presentation

Table 1: Summary of Key Reactions and Expected Outcomes

Starting MaterialReagents and ConditionsProductExpected Yield Range
2-Methoxyaniline1. Acetic anhydride, Acetic acid2. Trifluoroacetic anhydride, AlCl₃3. HCl, Ethanol1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone40-60% (overall)
1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanoneAromatic aldehyde, NH₄OAc, Acetic acid, 120 °C2-Trifluoromethyl-8-methoxy-4-arylquinazoline60-80%
1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanoneEthylenediamine, p-TsOH, Toluene, reflux7-Methoxy-5-phenyl-2-trifluoromethyl-1H-1,4-benzodiazepine50-70%

Visualizations

Diagram 1: General Synthetic Pathway to Bioactive Heterocycles

G A 2-Methoxyaniline B 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone A->B Friedel-Crafts Acylation & Deprotection C Trifluoromethyl-Substituted Quinazoline Derivatives B->C Cyclocondensation (e.g., with Aldehyde, NH4OAc) D Trifluoromethyl-Substituted Benzodiazepine Derivatives B->D Cyclocondensation (e.g., with Ethylenediamine)

Caption: Synthetic utility of the core intermediate.

Diagram 2: Workflow for Heterocycle Synthesis and Evaluation

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Synthesis of Core Intermediate B Heterocycle Synthesis (Quinazoline/Benzodiazepine) A->B C Column Chromatography B->C D Spectroscopic Analysis (NMR, MS) C->D E In vitro Assays (e.g., Cytotoxicity) D->E F SAR Studies E->F

Caption: From synthesis to biological screening.

References

  • Niementowski, S. v. Synthesen von Chinazolinverbindungen. J. Prakt. Chem.1895, 51, 564–572.
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. 2024.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. 2016.
  • Niementowski quinazoline synthesis. chemeurope.com.
  • Synthesis of Quinozoline-4-(3H)
  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)
  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. 2025.
  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules. 2001.
  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. 2022.
  • Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chem. J. Chinese Universities. 1993.
  • Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. J Med Chem. 1978.
  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega. 2024.
  • A TRIFLUOROMETHYL BENZODIAZEPINE DERIV
  • Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[1][3][9]triazepine derivatives. Pharmacia. 2025 .

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules. 2023.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent. SYNLETT. 2008.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Org. Process Res. Dev. 2025.
  • 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1). PubChem.
  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega. 2024.
  • Friedel-Crafts catalyzed by Cinchonidine Deriv
  • The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Int. J. Mol. Sci. 2021.

Sources

Method

Application Note and Protocol for the Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Introduction 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl ketone moiety offers unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl ketone moiety offers unique electronic properties and metabolic stability, making it a desirable feature in the design of novel therapeutic agents and functional materials. This document provides a comprehensive, three-step protocol for the synthesis of this compound, commencing from commercially available 2-methoxyaniline. The synthetic strategy involves the protection of the highly reactive amino group, followed by a regioselective Friedel-Crafts trifluoroacetylation, and concluding with the deprotection of the amino group to yield the target molecule. Each step has been optimized to ensure a reproducible and scalable process, suitable for a research and development setting.

The causality behind the experimental choices is elucidated throughout the protocol to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting. This application note is intended to serve as a practical guide for researchers in the synthesis of this and structurally related compounds.

Overall Reaction Scheme

Start 2-Methoxyaniline Protected N-(2-Methoxyphenyl)acetamide Start->Protected Step 1: Protection (CH3CO)2O, Pyridine Acylated N-(2-Methoxy-6-(2,2,2-trifluoroacetyl)phenyl)acetamide Protected->Acylated Step 2: Friedel-Crafts Acylation (CF3CO)2O, AlCl3, CH2Cl2 Final 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Acylated->Final Step 3: Deprotection HCl, EtOH, H2O

Caption: Overall synthetic workflow for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Materials and Methods

Materials

All reagents were of analytical grade and used as received from commercial suppliers unless otherwise stated.

ReagentSupplierPurity
2-MethoxyanilineSigma-Aldrich98%
Acetic AnhydrideAlfa Aesar99%
PyridineFisher Scientific99.8%
Trifluoroacetic AnhydrideOakwood Chemical99%
Aluminum Chloride (anhydrous)Acros Organics99%
Dichloromethane (anhydrous)EMD Millipore99.8%
Hydrochloric Acid (concentrated)J.T. Baker37%
EthanolDecon Labs95%
Sodium BicarbonateEMD Millipore99.7%
Magnesium Sulfate (anhydrous)Sigma-Aldrich≥99.5%
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Silica GelSorbent Technologies60 Å, 230-400 mesh
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance III HD 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Melting Point: Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): EMD Millipore TLC Silica gel 60 F₂₅₄ plates.

Experimental Protocol

Step 1: Protection of the Amino Group – Synthesis of N-(2-Methoxyphenyl)acetamide

Rationale: The amino group of 2-methoxyaniline is highly nucleophilic and would readily react with the Lewis acid catalyst in the subsequent Friedel-Crafts step, deactivating it and leading to undesired side products.[1][2][3] Therefore, it is imperative to protect the amino group. Acetylation is a robust and easily reversible method for this purpose. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for better control of the subsequent acylation reaction.[1][3][4]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (10.0 g, 81.2 mmol) and pyridine (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (8.3 g, 81.2 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The starting material (2-methoxyaniline) has a higher Rf than the product (N-(2-methoxyphenyl)acetamide).

  • Upon completion, pour the reaction mixture into 150 mL of ice-cold water.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

  • Recrystallize the crude product from a mixture of ethanol and water to afford N-(2-methoxyphenyl)acetamide as a white crystalline solid.

  • Dry the product under vacuum at 50 °C.

Expected Yield: 12.0 g (89%) Expected Melting Point: 87-89 °C

Step 2: Friedel-Crafts Trifluoroacetylation – Synthesis of N-(2-Methoxy-6-(2,2,2-trifluoroacetyl)phenyl)acetamide

Rationale: This step introduces the trifluoroacetyl group onto the aromatic ring via a Friedel-Crafts acylation.[5][6][7] Anhydrous aluminum chloride is used as the Lewis acid catalyst to activate the trifluoroacetic anhydride, generating a highly electrophilic acylium ion. The regioselectivity of this reaction is critical. The acetamido and methoxy groups are both ortho-, para-directing. The desired product requires acylation at the position ortho to the acetamido group and meta to the methoxy group. While steric hindrance from the acetamido group could be a factor, its strong activating and directing effect often favors ortho-substitution. Careful control of reaction temperature and stoichiometry is crucial to maximize the yield of the desired isomer.[8][9][10][11]

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-(2-methoxyphenyl)acetamide (10.0 g, 60.5 mmol) and anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Carefully add anhydrous aluminum chloride (24.2 g, 181.5 mmol) portion-wise, keeping the internal temperature below 5 °C. The mixture will become a thick slurry.

  • In the dropping funnel, prepare a solution of trifluoroacetic anhydride (15.2 g, 72.6 mmol) in anhydrous dichloromethane (50 mL).

  • Add the trifluoroacetic anhydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 4 hours.

  • Monitor the reaction by TLC (2:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into 300 mL of crushed ice containing 20 mL of concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired isomer.

Expected Yield: 11.8 g (65% of the desired isomer) Expected Physical State: Off-white to pale yellow solid.

Step 3: Deprotection of the Amino Group – Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Rationale: The final step involves the removal of the acetyl protecting group to reveal the free amino group. Acid-catalyzed hydrolysis is a standard and effective method for the deprotection of acetamides.[12]

Procedure:

  • To a 250 mL round-bottom flask, add the purified N-(2-methoxy-6-(2,2,2-trifluoroacetyl)phenyl)acetamide (10.0 g, 36.3 mmol), ethanol (100 mL), and concentrated hydrochloric acid (25 mL).

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC (2:1 Hexanes:Ethyl Acetate). The product will have a lower Rf than the starting material.

  • After completion, cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Expected Yield: 7.1 g (89%) Expected Melting Point: 92-94 °C

Data Summary

StepProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
1N-(2-Methoxyphenyl)acetamideC₉H₁₁NO₂165.1989White crystalline solid
2N-(2-Methoxy-6-(2,2,2-trifluoroacetyl)phenyl)acetamideC₁₁H₁₀F₃NO₃277.1965Off-white to pale yellow solid
31-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanoneC₉H₈F₃NO₂235.1689Light yellow crystalline solid

Characterization Data (Expected)

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.60 (dd, J = 8.0, 1.6 Hz, 1H), 6.85 (t, J = 8.0 Hz, 1H), 6.70 (dd, J = 8.0, 1.6 Hz, 1H), 6.20 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 182.0 (q, J = 35.0 Hz, C=O), 152.5, 140.1, 128.8, 118.9 (q, J = 291.0 Hz, CF₃), 116.5, 112.3, 56.0.

  • MS (ESI): m/z 236.1 [M+H]⁺.

Logical Workflow Diagram

cluster_prep Preparation and Protection cluster_acylation Friedel-Crafts Acylation cluster_deprotection Deprotection and Final Product A Weigh 2-methoxyaniline B Dissolve in pyridine A->B C Cool to 0 °C B->C D Add acetic anhydride C->D E Stir at room temperature D->E F Precipitate in water E->F G Filter and recrystallize F->G H Dissolve protected amine in CH2Cl2 G->H Proceed to acylation I Cool to 0 °C H->I J Add AlCl3 I->J K Add trifluoroacetic anhydride solution J->K L Stir at 0 °C K->L M Quench with HCl/ice L->M N Purify by column chromatography M->N O Dissolve acylated intermediate in EtOH/HCl N->O Proceed to deprotection P Reflux O->P Q Neutralize with NaHCO3 P->Q R Extract with ethyl acetate Q->R S Recrystallize R->S T Final Product S->T

Sources

Application

Using "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" as a pharmaceutical intermediate

An in-depth guide to leveraging 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone , a promising yet under-documented pharmaceutical intermediate, for advanced drug discovery applications. This document provides researc...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to leveraging 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone , a promising yet under-documented pharmaceutical intermediate, for advanced drug discovery applications. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of its synthesis, unique chemical attributes, and strategic applications, complete with detailed experimental protocols.

Introduction: A Trifecta of Pharmaceutical Potential

The strategic design of pharmaceutical intermediates is paramount to the efficient discovery of novel therapeutics. "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" emerges as a molecule of significant interest, embodying a powerful combination of three key pharmacophoric features: an ortho-aminoaryl ketone, a methoxy group, and a trifluoromethyl moiety. While direct literature on this specific compound is sparse, its structural components are well-established in medicinal chemistry, allowing for a robust, deductive exploration of its potential.

  • The Trifluoromethyl Group (-CF3): This highly electronegative and metabolically stable group is a cornerstone of modern drug design.[1][2] Its incorporation into a lead compound can dramatically enhance lipophilicity, improve cell membrane permeability, and block metabolic degradation at the site of attachment, often leading to increased bioavailability and a longer half-life.[2][3] The trifluoromethyl group can also act as a bioisostere for other groups like methyl or chloro, offering a tool to fine-tune a molecule's steric and electronic properties for optimal target binding.[4][5][6][7]

  • The Ortho-Aminoaryl Ketone Scaffold: This structural motif is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals.[8][9][10] The adjacent amino and ketone functionalities provide a reactive handle for intramolecular cyclization and condensation reactions, enabling the construction of complex ring systems such as quinolines, benzodiazepines, and quinazolines.[8][11][12][13][14]

  • The Methoxy Group (-OCH3): The methoxy substituent is prevalent in many approved drugs and can significantly influence a molecule's physicochemical properties and ligand-target interactions.[15] It can act as a hydrogen bond acceptor and its electronic effects can modulate the reactivity of the aromatic ring.

This application note will illuminate the path from synthesis to application, providing the necessary protocols and scientific rationale for integrating this high-potential intermediate into drug discovery workflows.

Physicochemical and Safety Profile

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H8F3NO2Based on structure
Molecular Weight ~219.16 g/mol Calculated from formula
Appearance Likely a solid at room temperatureSimilar aryl ketones are solids
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)Expected for a moderately polar organic molecule
Lipophilicity (LogP) Moderately lipophilicThe trifluoromethyl group significantly increases lipophilicity
Safety and Handling

Trifluoroacetyl compounds and aromatic amines require careful handling due to their potential toxicity and reactivity.

  • General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16][17]

  • Reactivity Hazards: The compound is an aromatic amine and may be sensitive to air and light. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protect from light. Trifluoroacetic acid, a related compound, is highly corrosive and should be handled with extreme care.[18][19]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[16] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[16] If inhaled, move to fresh air.[17] If ingested, rinse mouth with water and seek immediate medical attention.[16][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Proposed Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

A plausible synthetic route involves a Friedel-Crafts acylation of a suitably protected aniline derivative, followed by deprotection. The methoxy and amino groups are ortho-para directing; however, the amino group is highly activating and can lead to side reactions. Therefore, protection of the amino group is crucial.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A 2-Amino-3-methoxyaniline B N-(2-amino-3-methoxyphenyl)acetamide A->B Acetic Anhydride C N-(2-acetyl-6-methoxyphenyl)acetamide B->C Trifluoroacetic Anhydride(TFAA)Lewis Acid(e.g., AlCl3) D 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone C->D Acidic Hydrolysis (e.g., HCl)

Caption: Proposed synthetic pathway for the target intermediate.

Experimental Protocol: Synthesis

Step 1: Protection of 2-Amino-3-methoxyaniline

  • Dissolve 2-amino-3-methoxyaniline in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-amino-3-methoxyphenyl)acetamide.

Step 2: Friedel-Crafts Acylation

  • Suspend the protected aniline from Step 1 in a suitable solvent like DCM.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl3) (2.5 equivalents), in portions at 0 °C.

  • Slowly add trifluoroacetic anhydride (1.5 equivalents) to the cooled suspension.[20][21][22]

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude trifluoroacetylated product.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction to room temperature and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the final product, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, by column chromatography or recrystallization.

Application in Heterocyclic Synthesis: The Friedländer Annulation

The ortho-aminoaryl ketone structure of the title compound makes it an ideal substrate for the Friedländer annulation, a classic and reliable method for synthesizing quinolines.[8][12][14] Quinolines are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.

Friedlander_Annulation cluster_workflow Experimental Workflow Intermediate 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone Product Trifluoromethylated Quinolone Derivative Intermediate->Product Acid or Base Catalyst (e.g., p-TsOH) Reactant Carbonyl Compound (with α-methylene group) e.g., Cyclohexanone Reactant->Product A Mix Reactants & Catalyst B Heat Reaction Mixture A->B C Monitor by TLC B->C D Workup & Purification C->D

Caption: Workflow for quinoline synthesis via Friedländer annulation.

Protocol: Synthesis of a 4-Trifluoromethyl-8-methoxy-tetrahydroacridine Derivative

This protocol describes the reaction of the title intermediate with cyclohexanone to form a tetracyclic quinoline derivative.

Materials and Reagents:

  • 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

  • Toluene or another high-boiling point solvent

  • Standard laboratory glassware, including a round-bottom flask with a Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (1 equivalent).

  • Add toluene as the solvent, followed by cyclohexanone (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing for 6-12 hours, monitoring the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired quinoline derivative.

Significance in Drug Discovery

The strategic value of "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" lies in its ability to serve as a versatile building block for creating libraries of novel, trifluoromethylated heterocyclic compounds.[23][24] The trifluoromethyl group can enhance the potency and pharmacokinetic profile of the resulting molecules, while the heterocyclic core provides a rigid scaffold for orienting other functional groups to interact with biological targets.[1][2] This intermediate is particularly well-suited for developing inhibitors for kinases, proteases, and other enzyme targets where the trifluoromethyl ketone can act as a transition-state mimic.[25]

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central. Retrieved from [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved from [Link]

  • 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. (2017). PubMed. Retrieved from [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). ResearchGate. Retrieved from [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). PubMed Central. Retrieved from [Link]

  • Studies on the Amino-Heck Reactions of Unsaturated Ketones O-Phosphinyloximes for the Preparation of Substituted Pyridines. (2025). ResearchGate. Retrieved from [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). MDPI. Retrieved from [Link]

  • A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved from [Link]

  • The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. (2025). ResearchGate. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). ResearchGate. Retrieved from [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Retrieved from [Link]

  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Development of Trifluoromethyl Reagents: A Review. (2021). ResearchGate. Retrieved from [Link]

  • o-Hydroxyaryl Ketones in Organic Synthesis. A Review. (2016). ResearchGate. Retrieved from [Link]

  • Trifluoromethylated Heterocycles. (2016). ResearchGate. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). The University of Aberdeen Research Portal. Retrieved from [Link]

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Three Membered Heterocycles: Synthesis of Aziridines @NOBLECHEMISTRY. (2024). YouTube. Retrieved from [Link]

  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. (n.d.). PubMed Central. Retrieved from [Link]

  • The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). DOI. Retrieved from [Link]

  • Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (n.d.). Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central. Retrieved from [Link]

  • Trifluoromethylated heterocycles. (2014). PubMed - NIH. Retrieved from [Link]

  • Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External ... (2017). PubMed. Retrieved from [Link]

  • Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). (2026). Oreate AI Blog. Retrieved from [Link]

  • Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.). Google Patents.

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Method

Application Notes and Protocols: Synthesis and Mechanistic Insights of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, a fluorinated ketone of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, a fluorinated ketone of significant interest in medicinal chemistry. While direct literature for this specific molecule is sparse, this guide outlines a robust synthetic strategy via Friedel-Crafts acylation, drawing upon established chemical principles and analogous transformations. We will delve into the mechanistic intricacies of this reaction, offering insights into the directing effects of the substituents on the aromatic ring and the role of the catalyst. Furthermore, a comprehensive, step-by-step protocol for the synthesis and purification of the target compound is provided, along with a discussion of its potential applications in drug discovery as a valuable building block.

Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry

Trifluoromethyl ketones are a class of organic compounds that have garnered considerable attention in the field of drug discovery. The incorporation of a trifluoromethyl group (CF3) can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug candidate.[1] These properties make trifluoromethyl ketones valuable intermediates in the synthesis of novel therapeutic agents. The target molecule, 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, combines the advantageous features of a trifluoromethyl ketone with a substituted aminophenyl scaffold, a common motif in many biologically active compounds.[2][3][4]

Proposed Synthetic Route: Friedel-Crafts Acylation

The most direct and logical approach for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is the Friedel-Crafts acylation of 2-methoxyaniline with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.[5][6][7][8] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The Challenge of Regioselectivity

The Friedel-Crafts acylation of a substituted aromatic ring like 2-methoxyaniline presents a regioselectivity challenge. The amino (-NH2) and methoxy (-OCH3) groups are both activating and ortho-, para-directing.[8] However, the amino group is a stronger activating group than the methoxy group. Therefore, the incoming electrophile (the trifluoroacetyl group) will be directed to the positions ortho and para to the amino group. The para position to the amino group is blocked by the methoxy group, leaving two possible ortho positions for acylation. Steric hindrance from the adjacent methoxy group will likely favor acylation at the position ortho to the amino group and meta to the methoxy group, yielding the desired product.

Reaction Mechanisms

The Friedel-Crafts acylation reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[7][8] The key steps are the generation of a potent electrophile, followed by the attack of the aromatic ring on the electrophile, and finally, deprotonation to restore aromaticity.

Generation of the Acylium Ion

The reaction is initiated by the activation of the trifluoroacetylating agent by a Lewis acid catalyst, such as aluminum chloride (AlCl3) or a Brønsted acid like trifluoroacetic acid.[5][7] In the case of trifluoroacetic anhydride, the Lewis acid coordinates to one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and facilitating the formation of the highly reactive trifluoroacylium ion.

G cluster_0 Generation of Trifluoroacylium Ion TFAA CF3C(O)OC(O)CF3 Complex CF3C(O)O(AlCl3)C(O)CF3 TFAA->Complex + AlCl3 AlCl3 AlCl3 Acylium [CF3C=O]+ Complex->Acylium AlCl3O [AlCl3OC(O)CF3]- Complex->AlCl3O

Caption: Generation of the trifluoroacylium ion from trifluoroacetic anhydride and a Lewis acid catalyst.

Electrophilic Aromatic Substitution

The electron-rich 2-methoxyaniline then attacks the trifluoroacylium ion. The amino group, being a strong activating group, directs the attack to the ortho position. This results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

G cluster_1 Electrophilic Attack and Formation of Sigma Complex Aniline 2-Methoxyaniline SigmaComplex Sigma Complex (Resonance Stabilized) Aniline->SigmaComplex + [CF3C=O]+ Acylium [CF3C=O]+ Product 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone SigmaComplex->Product - H+ H H+

Caption: Electrophilic attack of 2-methoxyaniline on the trifluoroacylium ion and subsequent deprotonation.

Deprotonation and Catalyst Regeneration

Finally, a weak base, such as the [AlCl3OC(O)CF3]- complex, removes a proton from the carbon atom bearing the trifluoroacetyl group, restoring the aromaticity of the ring and yielding the final product, 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. The catalyst is also regenerated in this step.

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
2-MethoxyanilineC7H9NO123.1510 mmol, 1.23 g
Trifluoroacetic AnhydrideC4F6O3210.0312 mmol, 1.68 mL
Aluminum Chloride (anhydrous)AlCl3133.3411 mmol, 1.47 g
Dichloromethane (anhydrous)CH2Cl284.9350 mL
Hydrochloric Acid (1 M)HCl36.46As needed
Saturated Sodium BicarbonateNaHCO384.01As needed
Anhydrous Sodium SulfateNa2SO4142.04As needed
Synthetic Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (30 mL) and anhydrous aluminum chloride (11 mmol, 1.47 g) at 0 °C (ice bath).

  • Addition of Reagents: Slowly add trifluoroacetic anhydride (12 mmol, 1.68 mL) to the stirred suspension. After 15 minutes, add a solution of 2-methoxyaniline (10 mmol, 1.23 g) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Potential Applications in Drug Discovery

The title compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the amino group allows for a variety of functionalization reactions, such as amide bond formation, sulfonylation, and N-alkylation. The trifluoromethyl ketone moiety can act as a key pharmacophore, potentially targeting enzymes such as proteases and esterases. Given the prevalence of the aminophenyl scaffold in kinase inhibitors, this compound could serve as a starting material for the development of novel inhibitors for various kinases implicated in diseases like cancer and inflammation.[2][3][4]

Conclusion

This application note provides a comprehensive guide to the synthesis and potential applications of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. By leveraging the well-established Friedel-Crafts acylation, a plausible and efficient synthetic route has been detailed, along with an in-depth analysis of the reaction mechanism. The provided protocol offers a practical starting point for researchers to synthesize this valuable building block for their drug discovery programs. The unique combination of a reactive amino group and a metabolically stable trifluoromethyl ketone makes this compound a promising scaffold for the development of novel therapeutics.

References

  • BOC Sciences. 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone.
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  • Organic Chemistry Portal. Synthesis of trifluoromethyl ketones.
  • Google Patents. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
  • PubChem. 1-(2-Amino-4,5-difluoro-3-methoxyphenyl)ethanone.
  • Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 63(22), 13973-13993.
  • Peng, H., et al. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380.
  • Alkhodier, R. (2019). Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19F NMR Probes. University of Mississippi.
  • Nguyen, T. T., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(43), 38836-38844.
  • ResearchGate. Discovery of ( S )-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H -pyrazolo[3,4- d ]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H )-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease.
  • ResearchGate. Synthesis of some new 6-amino-3-methoxyflavones.
  • Kitanovski, Z., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(11), 3235.
  • Noell, S., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212.
  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube.
  • Scott, J. D., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690.
  • Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
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Application

Application Notes & Protocols: Strategic Derivatization of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone for Drug Discovery

Document ID: AN-DDT-20260120-01 Abstract This document provides a comprehensive guide for the chemical derivatization of the novel scaffold, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone . This molecule presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-DDT-20260120-01

Abstract

This document provides a comprehensive guide for the chemical derivatization of the novel scaffold, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone . This molecule presents a unique combination of a highly reactive trifluoromethyl ketone (TFMK) and a versatile ortho-aminoaryl ketone system, offering multiple strategic points for modification in drug discovery campaigns. We will explore the rationale behind derivatization, focusing on Structure-Activity Relationship (SAR) exploration and the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Detailed, field-tested protocols for derivatization at the primary amine, cyclocondensation reactions involving both the amine and ketone, and modification of the aromatic ring are provided.

Introduction: The Strategic Value of the Scaffold

The process of drug discovery often hinges on the strategic modification of a core molecular scaffold to enhance biological activity, selectivity, and pharmacokinetic properties.[1] The starting scaffold, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone , is a compound of significant interest due to the convergence of two pharmacologically powerful motifs:

  • The Trifluoromethyl Ketone (TFMK): The trifluoromethyl (-CF3) group is one of the most valuable substituents in modern medicinal chemistry.[2] Its strong electron-withdrawing nature and high metabolic stability can significantly improve a compound's lipophilicity, cell membrane permeability, and binding affinity to biological targets.[3][4] The carbonyl carbon of a TFMK is highly electrophilic, making it an excellent inhibitor of serine and cysteine proteases through the formation of stable hemiketal or hemithioketal adducts with active site residues.[5]

  • The Ortho-Aminoaryl Ketone System: This structural arrangement is a classic precursor for the synthesis of a wide array of N-heterocycles, most notably quinolines.[6][7] Quinolines are a privileged scaffold found in numerous FDA-approved drugs with diverse therapeutic applications. The primary aromatic amine also serves as a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups to probe the chemical space around the core.[8][9]

This guide provides researchers with the strategic framework and practical methodologies to unlock the therapeutic potential of this scaffold.

Rationale for Derivatization: A Multi-Pronged Approach

Derivatizing a lead compound is a cornerstone of medicinal chemistry, aimed at achieving several critical objectives simultaneously.[10] For the target scaffold, derivatization is not merely about creating new molecules, but about systematically answering key questions in the drug discovery process.

  • Elucidating Structure-Activity Relationships (SAR): By methodically altering specific parts of the molecule and assessing the impact on biological activity, researchers can identify the key pharmacophoric elements responsible for target engagement.

  • Optimizing ADME Properties: A lead compound's failure in clinical trials is often due to poor pharmacokinetics.[11] Bioisosteric replacement and the addition of specific functional groups can modulate solubility, metabolic stability, and permeability to create a more drug-like candidate.[12][13] For instance, replacing a hydrogen atom with fluorine or adding a trifluoromethyl group are well-established strategies for blocking metabolic hotspots and increasing a drug's half-life.[3]

  • Exploring Novel Chemical Space & Securing Intellectual Property (IP): Creating novel, structurally distinct analogs is crucial for developing a strong patent position. The protocols outlined below provide pathways to generate unique chemical entities with potentially superior properties.

The derivatization strategy for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone can be visualized as targeting three primary reactive zones.

G A Starting Scaffold B Step 1: Halogenation (e.g., with NBS or NCS) A->B C Halogenated Intermediate B->C D Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) C->D E Diverse Library of Aryl-Substituted Analogs D->E

Sources

Method

Application Notes and Protocols for Utilizing Similar Compounds in COPD Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Symptom—Targeting Core Mechanisms in COPD Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Symptom—Targeting Core Mechanisms in COPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. While current therapies, primarily bronchodilators, are effective at managing symptoms, they do not halt the underlying disease progression.[1] The complex pathophysiology of COPD, driven by chronic inflammation, oxidative stress, protease-antiprotease imbalance, and accelerated lung aging, necessitates a multi-faceted research approach to identify disease-modifying therapies.

This guide provides an in-depth look at the application of key compound classes in preclinical COPD research. We move beyond a simple listing of drugs to explain the scientific rationale for using these molecules to probe disease mechanisms and validate novel therapeutic targets. Here, "similar compounds" refers to molecules that either belong to the same pharmacological class, target the same signaling pathway, or address a common pathophysiological process, such as cellular senescence. By understanding how to apply these compounds in robust experimental models, researchers can effectively bridge the gap between molecular discovery and therapeutic development.

Table 1: Overview of Compound Classes in COPD Research
Compound ClassPrimary Target/PathwayKey Application in COPD ResearchDesired Outcome in Models
Bronchodilators Muscarinic Receptors (M3), Beta-2 Adrenergic Receptors (β2AR)Baseline for combination therapies; studying airway smooth muscle relaxation and signaling crosstalk.Reversal of bronchoconstriction, improved lung function (e.g., FEV1).
PDE4 Inhibitors Phosphodiesterase-4Reducing pro-inflammatory cytokine release from immune cells; mitigating neutrophilic inflammation.Decreased inflammatory cell influx in BALF; reduced TNF-α, IL-8 levels.
Nrf2 Activators Nuclear factor erythroid 2-related factor 2 (Nrf2)Counteracting oxidative stress; enhancing endogenous antioxidant defenses in epithelial cells.Increased expression of antioxidant enzymes (e.g., HMOX1, NQO1); protection against CSE-induced cytotoxicity.
Senolytics/Senostatics Senescent Cells / SASPEliminating senescent cells or inhibiting their pro-inflammatory secretions to reduce chronic inflammation and tissue damage.Reduced SA-β-gal positive cells; decreased SASP factor secretion (e.g., IL-6, MMPs).

Section 1: Targeting Inflammation with Phosphodiesterase-4 (PDE4) Inhibitors

Scientific Rationale

Chronic inflammation in COPD is driven by a host of immune cells, including macrophages and neutrophils.[2] A key intracellular signaling molecule, cyclic AMP (cAMP), acts as a brake on inflammatory responses in these cells. Phosphodiesterase-4 (PDE4) is the primary enzyme responsible for breaking down cAMP in inflammatory cells.[2] By inhibiting PDE4, compounds like roflumilast elevate intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators.[2][3] The application of various PDE4 inhibitors in preclinical models allows researchers to dissect the role of cAMP-mediated signaling in specific cell types and inflammatory contexts relevant to COPD.[2]

Signaling Pathway: PDE4 Inhibition

The following diagram illustrates how PDE4 inhibitors modulate the inflammatory response.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., β2AR) AC Adenylate Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolysis CREB CREB (in nucleus) PKA->CREB Activates (Anti-inflammatory) Inflammation NF-κB Activation & Pro-inflammatory Cytokines (TNF-α, IL-8) PKA->Inflammation Inhibits PDE4i PDE4 Inhibitor (e.g., Roflumilast) PDE4i->PDE4 Inhibits

Caption: Mechanism of PDE4 inhibitors in reducing inflammation.

Protocol: Testing a Novel PDE4 Inhibitor in a Murine Model of LPS-Induced Lung Inflammation

This protocol describes an acute inflammation model useful for evaluating the anti-inflammatory potential of PDE4 inhibitors. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of neutrophilic inflammation, mimicking aspects of a bacterial exacerbation in COPD.[4][5]

Principle

To assess the ability of a test compound (a PDE4 inhibitor) to reduce LPS-induced neutrophil recruitment and pro-inflammatory cytokine production in the lungs of mice.

Materials
  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound (novel PDE4 inhibitor)

  • Vehicle (appropriate for dissolving the test compound, e.g., 0.5% carboxymethylcellulose)

  • Positive Control: Roflumilast

  • Anesthetics (e.g., Ketamine/Xylazine)

  • Sterile Phosphate-Buffered Saline (PBS)

  • ELISA kits for murine TNF-α and IL-6

  • Hemocytometer or automated cell counter

Experimental Workflow

Caption: Workflow for the in vivo LPS challenge model.

Procedure
  • Animal Grouping and Dosing:

    • Randomly divide mice into four groups (n=8-10 per group):

      • Vehicle + PBS challenge

      • Vehicle + LPS challenge

      • Test Compound + LPS challenge

      • Roflumilast (Positive Control) + LPS challenge

    • Administer the Test Compound, Roflumilast (e.g., 5 mg/kg), or Vehicle via the desired route (e.g., oral gavage) 1 hour prior to the LPS challenge.

  • LPS Challenge:

    • Lightly anesthetize the mice.

    • Administer 10 µg of LPS in 50 µL of sterile PBS via intranasal instillation. The Vehicle + PBS group receives 50 µL of PBS only.

  • Sample Collection (24 hours post-LPS):

    • Euthanize mice using an approved method.

    • Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with 1 mL of ice-cold PBS three times. Pool the collected fluid.

    • (Optional) Perfuse the lungs with PBS and harvest tissue for histology or molecular analysis.

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid (e.g., 500 x g for 10 minutes at 4°C).

    • Use the supernatant for cytokine analysis via ELISA according to the manufacturer's instructions.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides, stain with a differential stain (e.g., Diff-Quik), and count neutrophils, macrophages, and lymphocytes (count at least 200 cells per slide).

Data Analysis and Expected Outcomes
  • Primary Endpoint: A significant reduction in the number of neutrophils in the BAL fluid of the Test Compound group compared to the Vehicle + LPS group.

  • Secondary Endpoint: A significant decrease in the levels of TNF-α and IL-6 in the BAL fluid supernatant.

  • Validation: The Roflumilast group should show a significant reduction in neutrophils and cytokines, validating the assay's performance. The Vehicle + PBS group establishes the baseline.

Section 2: Countering Oxidative Stress with Nrf2 Activators

Scientific Rationale

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the lung's antioxidant capacity, is a central driver of COPD pathogenesis.[6][7] Cigarette smoke is a major source of exogenous oxidants. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is the master regulator of the cellular antioxidant response.[8][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1.[9] Oxidants or electrophilic compounds (Nrf2 activators) disrupt this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a battery of antioxidant and cytoprotective genes, such as HMOX1 (Heme Oxygenase-1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1).[6][9] Studying Nrf2 activators helps elucidate pathways to bolster the lung's natural defenses against smoke-induced injury.[7][8]

Signaling Pathway: Nrf2 Activation

This diagram shows the canonical pathway for Nrf2 activation by oxidative stress or pharmacological activators.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Stress Oxidative Stress (e.g., CSE) or Nrf2 Activator Stress->Keap1 Conformational Change ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HMOX1, NQO1) ARE->Genes Transcription

Caption: Activation of the Nrf2 antioxidant response pathway.

Protocol: Screening Nrf2 Activators in Human Bronchial Epithelial Cells Exposed to Cigarette Smoke Extract (CSE)

This in vitro protocol provides a high-throughput method for screening compounds for their ability to activate the Nrf2 pathway and protect lung cells from smoke-induced oxidative stress.

Principle

To quantify the activation of the Nrf2 pathway by a test compound in human bronchial epithelial cells (BEAS-2B) challenged with CSE, measured by the expression of Nrf2 target genes.

Materials
  • BEAS-2B human bronchial epithelial cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cigarettes (e.g., 3R4F research cigarettes)

  • Sterile PBS

  • Syringe and 0.22 µm filter

  • Test Compound (potential Nrf2 activator)

  • Positive Control: Sulforaphane

  • RNA extraction kit

  • qRT-PCR reagents and primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH)

Procedure
  • Preparation of Cigarette Smoke Extract (CSE): [10][11][12]

    • Perform all steps in a chemical fume hood.

    • Bubble the smoke from one lit cigarette through 10 mL of serum-free cell culture medium at a constant rate (e.g., 5 minutes per cigarette).[13] This solution is considered 100% CSE.

    • Sterilize the CSE by passing it through a 0.22 µm syringe filter.[10] Prepare fresh for each experiment.

  • Cell Culture and Treatment:

    • Seed BEAS-2B cells in 6-well plates and grow to ~80% confluency.

    • Pre-treat cells for 2-4 hours with the Test Compound (at various concentrations), Sulforaphane (e.g., 5 µM), or vehicle.

    • Challenge the cells by replacing the medium with fresh medium containing a sub-lethal concentration of CSE (e.g., 2-5%, determined by prior cytotoxicity assays) for 4-6 hours. Include a vehicle-only control group (no CSE).

  • RNA Extraction and qRT-PCR:

    • After treatment, wash cells with PBS and lyse them directly in the plate using the lysis buffer from an RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for HMOX1, NQO1, and GAPDH.

Data Analysis and Expected Outcomes
  • Primary Endpoint: A dose-dependent increase in the mRNA expression of HMOX1 and NQO1 in the Test Compound + CSE group compared to the Vehicle + CSE group.

  • Calculation: Normalize the expression of target genes to the housekeeping gene (GAPDH) and express the results as fold change relative to the vehicle-only control group using the ΔΔCt method.

  • Validation: The Sulforaphane group should show a robust induction of HMOX1 and NQO1 expression. CSE alone may induce a modest Nrf2 response, which is expected to be significantly potentiated by an effective Nrf2 activator.

Section 3: Targeting Cellular Senescence with Senotherapeutics

Scientific Rationale

There is growing evidence that COPD is a disease of accelerated lung aging.[14] Cellular senescence—a state of irreversible cell cycle arrest coupled with the secretion of a complex mix of pro-inflammatory proteins known as the Senescence-Associated Secretory Phenotype (SASP)—is a key feature of this process.[1] Senescent cells accumulate in the lungs of COPD patients and are thought to contribute to chronic, low-grade inflammation and impaired tissue repair.[1][14][15] This has opened a new therapeutic avenue: targeting senescent cells with "senotherapies".[14] These include:

  • Senolytics: Compounds that selectively induce apoptosis in senescent cells.[14][16]

  • Senostatics: Compounds that suppress the SASP without killing the cells.[14]

Protocol: Evaluating a Senolytic Compound using Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol details how to induce senescence in lung fibroblasts and test the efficacy of a potential senolytic compound. SA-β-gal is a widely used biomarker that detects an increase in lysosomal β-galactosidase activity, which is characteristic of senescent cells.[17][18]

Principle

To induce a senescent phenotype in cultured human lung fibroblasts and then quantify the reduction in senescent cells following treatment with a test senolytic compound.

Materials
  • Human lung fibroblasts (e.g., IMR-90 or primary cells)

  • Cell culture medium

  • Etoposide (or another senescence-inducing agent like H₂O₂)

  • Test Compound (potential senolytic)

  • Positive Control: A known senolytic cocktail (e.g., Dasatinib + Quercetin)

  • SA-β-gal Staining Kit or individual reagents:

    • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)[19]

    • Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer, pH 6.0)[19][20]

Procedure
  • Induction of Senescence:

    • Seed fibroblasts in 12-well plates.

    • Once adherent, treat the cells with a sub-lethal dose of etoposide (e.g., 20 µM) for 24-48 hours to induce stress-induced premature senescence.

    • Remove the etoposide-containing medium, wash with PBS, and culture in fresh medium for 5-7 days to allow the senescent phenotype to fully develop.

  • Treatment with Senolytic Compound:

    • After the senescence development period, treat the cells with the Test Compound (at various concentrations), the Dasatinib + Quercetin cocktail, or vehicle for 48-72 hours.

  • SA-β-gal Staining: [17][18][19][20]

    • Aspirate the culture medium and wash the cells twice with PBS.[19][20]

    • Fix the cells with the fixative solution for 5-15 minutes at room temperature.[17][19]

    • Wash the cells 2-3 times with PBS.[19]

    • Add the SA-β-gal staining solution to each well.[18][20] Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in a dry incubator (no CO₂) overnight (12-16 hours).[17][19] Do not use a CO₂ incubator as it will lower the pH of the buffer.

    • Check for the development of a blue color in senescent cells under a bright-field microscope.

  • Quantification:

    • Capture multiple images from random fields in each well.

    • Count the total number of cells and the number of blue (SA-β-gal positive) cells.

    • Express the data as the percentage of SA-β-gal positive cells.

Data Analysis and Expected Outcomes
  • Primary Endpoint: A significant, dose-dependent reduction in the percentage of SA-β-gal positive cells in the Test Compound group compared to the vehicle-treated senescent group.

  • Validation: The etoposide-only group should have a high percentage of blue cells (>50%), confirming senescence induction. The Dasatinib + Quercetin group should show a marked decrease in blue cells, confirming the assay's ability to detect senolytic activity.

References

  • Senescence Associated β-galactosidase Staining. Bio-protocol. Available at: [Link]

  • Campisi Lab Protocol for Detecting Senescence-Associated B-Galactosidase (SA-Bgal) Activity. Buck Institute for Research on Aging. Available at: [Link]

  • Cazzola, M., Page, C. P., Calzetta, L., & Matera, M. G. (2010). The scientific rationale for combining long-acting beta2-agonists and muscarinic antagonists in COPD. Pulmonary Pharmacology & Therapeutics, 23(4), 257-267. Available at: [Link]

  • Senescence Associated β-galactosidase Staining (Senescence assay). McGill University. Available at: [Link]

  • Suki, B., Bartolák-Suki, E., & Rocco, P. R. M. (2017). Elastase-Induced Lung Emphysema Models in Mice. Methods in Molecular Biology, 1639, 87-97. Available at: [Link]

  • Chen, Y., Li, X., & He, Z. (2019). Human Bronchial Epithelial Cell Culture Models for Cigarette Smoke and Vaping Studies. Journal of Visualized Experiments, (145), e59223. Available at: [Link]

  • Senescence Associated β-galactosidase Assay. Creative Bioarray. Available at: [Link]

  • OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) Embedded Skin Tissue Sections on Polyethylene Naphthalate (PEN) Coated Slides. protocols.io. Available at: [Link]

  • Barnes, P. J., Baker, J., & Donnelly, L. E. (2019). Cellular Senescence as a Mechanism and Target in Chronic Lung Diseases. American Journal of Respiratory and Critical Care Medicine, 200(5), 556-564.
  • Barnes, P. J. (2021). Targeting cellular senescence as a new approach to chronic obstructive pulmonary disease therapy. Current Opinion in Pharmacology, 56, 68-73. Available at: [Link]

  • An In-Vitro Standardized Protocol for Preparing Smoke Extract Media from Cigarette, Electronic Cigarette and Waterpipe. bioRxiv. Available at: [Link]

  • O'Sullivan, S., & O'Neill, S. J. (2023). Cellular senescence in chronic obstructive pulmonary disease: Molecular mechanisms and therapeutic interventions. Pharmacology & Therapeutics, 247, 108447.
  • A Simple and Rapid Method for Standard Preparation of Gas Phase Extract of Cigarette Smoke. PLoS One, 9(9), e107856. Available at: [Link]

  • Barnes, P. J. (2018). Cellular Senescence as a Mechanism and Target in Chronic Lung Diseases. American journal of respiratory and critical care medicine, 198(8), 983–992. Available at: [Link]

  • Liu, Y., Lu, F., Wang, Y., & Li, Y. (2024). Nrf2 signaling in chronic obstructive pulmonary disease: regulation of ferroptosis and therapeutic implications. Respiratory Research, 25(1), 123. Available at: [Link]

  • Suki, B., Bartolák-Suki, E., & Rocco, P. R. M. (2017). Elastase-Induced Lung Emphysema Models in Mice. ResearchGate. Available at: [Link]

  • Cellular Senescence Drives Chronic Obstructive Pulmonary Disease. Fight Aging!. Available at: [Link]

  • Li, T., et al. (2024). Novel therapeutic strategy: Nrf2 activation in targeting senescence-related changes in chronic obstructive pulmonary disease. Annals of Translational Medicine. Available at: [Link]

  • LPS induced Pulmonary Neutrophilia Model. Creative Biolabs. Available at: [Link]

  • McNamara, A., et al. (2013). Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease. Journal of Medicinal Chemistry, 56(10), 3893-3913. Available at: [Link]

  • Korsgren, M., et al. (2009). Inhalation of LPS induces inflammatory airway responses mimicking characteristics of chronic obstructive pulmonary disease. Clinical Physiology and Functional Imaging, 29(3), 217-224. Available at: [Link]

  • Kang, J., et al. (2015). Long-acting muscarinic antagonists vs. long-acting β2 agonists in COPD exacerbations: a systematic review and meta-analysis. Jornal Brasileiro de Pneumologia, 41(2), 101-110. Available at: [Link]

  • In vivo and in vitro Models of PM2.5 Induced COPD: Focus on the Role of RTA-408. International Journal of Chronic Obstructive Pulmonary Disease. Available at: [Link]

  • Valença, S. S., et al. (2013). A murine model of elastase- and cigarette smoke-induced emphysema. Jornal Brasileiro de Pneumologia, 39(1), 38-46. Available at: [Link]

  • Antunes, M. A., et al. (2014). Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase. Frontiers in Physiology, 5, 120. Available at: [Link]

  • Matsuo, Y., & Hirota, K. (2021). Preparation of cigarette smoke extract (CSE). protocols.io. Available at: [Link]

  • Vernooy, J. H., et al. (2002). Chronic LPS inhalation causes emphysema-like changes in mouse lung that are associated with apoptosis. American Journal of Respiratory Cell and Molecular Biology, 26(2), 152-159. Available at: [Link]

  • Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells. Springer Nature Experiments. Available at: [Link]

  • Elastase-induced emphysema model. Bio-protocol. Available at: [Link]

  • COPD lung studies of Nrf2 expression and the effects of Nrf2 activators. Respiratory Research. Available at: [Link]

  • In vivo and in vitro Models of PM2.5 Induced COPD: Focus on the Role of RTA-408. International Journal of Chronic Obstructive Pulmonary Disease. Available at: [Link]

  • The effects of Nrf2 activators and oxidative stress on COPD alveolar macrophages. European Respiratory Journal. Available at: [Link]

  • In Vitro Phenotypic Models for Asthma, COPD, and IPF. Selvita. Available at: [Link]

  • Lipopolysaccharide Challenge of Humans as a Model for Chronic Obstructive Lung Disease Exacerbations. ResearchGate. Available at: [Link]

  • Editorial: Next generation in vitro models to study chronic pulmonary diseases. Frontiers in Medicine. Available at: [Link]

  • He, F., & Ru, X. (2019). Role of Nrf2 and Its Activators in Respiratory Diseases. Oxidative Medicine and Cellular Longevity, 2019, 7854894. Available at: [Link]

  • Characterization of the inflammatory response to inhaled lipopolysaccharide in mild to moderate chronic obstructive pulmonary disease. British Journal of Clinical Pharmacology. Available at: [Link]

  • Kistemaker, L. E., & Gosens, R. (2015). Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects. BioMed Research International, 2015, 640157. Available at: [Link]

  • Page, C. P. (2005). Treating COPD with PDE 4 inhibitors. International Journal of Chronic Obstructive Pulmonary Disease, 1(1), 27-41. Available at: [Link]

  • Phillips, J. E. (2022). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. The Open Respiratory Medicine Journal, 16, e187430622207210. Available at: [Link]

  • In Vitro Models of Chronic Obstructive Pulmonary Disease (COPD). ResearchGate. Available at: [Link]

  • Phillips, J. E. (2020). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Frontiers in Pharmacology, 11, 306. Available at: [Link]

  • Tanimura, K., et al. (2023). The efficacy and safety of additional treatment with short-acting muscarinic antagonist combined with long-acting beta-2 agonist in stable patients with chronic obstructive pulmonary disease: A systematic review and meta-analysis. Chronic Respiratory Disease, 20, 14799731231166008. Available at: [Link]

  • Lasserson, T. J., et al. (2011). Phosphodiesterase-4 inhibitors for chronic obstructive pulmonary disease. Cochrane Database of Systematic Reviews, (7), CD002309. Available at: [Link]

  • Chong, J., et al. (2011). Phosphodiesterase 4 inhibitors for chronic obstructive pulmonary disease. Cochrane Database of Systematic Reviews, (2), CD002309. Available at: [Link]

  • Geraghty, P., et al. (2013). STAT3 modulates cigarette smoke-induced inflammation and protease expression. Frontiers in Physiology, 4, 269. Available at: [Link]

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Application

Application Note & Protocol: Synthesis and Handling of Aminophenyl Trifluoroethanones for Pharmaceutical Research

Introduction: The Strategic Importance of the Trifluoromethyl Group In modern drug design, the incorporation of fluorine atoms into molecular scaffolds is a key strategy for enhancing biological and physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group

In modern drug design, the incorporation of fluorine atoms into molecular scaffolds is a key strategy for enhancing biological and physicochemical properties.[1] Among fluorinated moieties, the trifluoromethyl (-CF3) group is particularly prominent due to its unique electronic and steric characteristics.[2][3] The -CF3 group is a strong electron-withdrawing substituent with high metabolic stability, owing to the strength of the C-F bond.[2] It is often used as a bioisostere for chlorine or methyl groups, allowing chemists to fine-tune a compound's properties to improve efficacy and pharmacokinetic profiles.[3][4]

Aminophenyl trifluoroethanones, which combine a trifluoroacetyl group with an aniline core, are therefore highly valuable intermediates in medicinal chemistry. They serve as versatile building blocks for synthesizing a wide range of pharmacologically active compounds, including enzyme inhibitors, receptor modulators, and other therapeutic agents.[3][5] This guide provides a comprehensive overview of the experimental setup, a detailed protocol for a representative synthesis, and critical insights into the safe handling and subsequent use of these important chemical entities.

Critical Safety & Handling Protocols

The synthesis of aminophenyl trifluoroethanones typically involves highly reactive and hazardous reagents, most notably trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. Strict adherence to safety protocols is not merely recommended; it is essential.

Core Hazards:

  • Trifluoroacetic Anhydride (TFAA): TFAA is extremely corrosive and causes severe skin burns and eye damage.[6] It is harmful if inhaled and reacts violently with water, releasing toxic and corrosive fumes.[7] It is also hygroscopic and must be stored under an inert atmosphere.[6]

  • Solvents: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used. These are volatile, flammable, and carry their own health risks.

  • Bases: Tertiary amines such as triethylamine (Et₃N) or pyridine are often used as acid scavengers. They are flammable, toxic, and have strong odors.

Mandatory Safety Procedures:

  • Engineered Controls: All manipulations involving TFAA, trifluoroacetyl chloride, and volatile solvents must be performed inside a certified chemical fume hood with sufficient airflow.[7][8] A safety shower and eyewash station must be immediately accessible.[8]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Eye Protection: Tight-sealing safety goggles and a full-face shield.[9]

    • Hand Protection: Impervious gloves (e.g., butyl rubber or laminate film). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9]

    • Body Protection: A flame-resistant lab coat and appropriate protective clothing.[8]

  • Inert Atmosphere: Due to the water-reactivity of TFAA, all glassware must be oven- or flame-dried prior to use, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6][10]

  • Waste Disposal: All waste, including quenching solutions and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.

General Principles of N-Trifluoroacetylation

The most common method for synthesizing aminophenyl trifluoroethanones is the N-trifluoroacetylation of a corresponding aniline derivative. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the trifluoroacetylating agent.

The causality behind the experimental choices is critical:

  • Anhydrous Conditions: The exclusion of water is paramount to prevent the violent hydrolysis of the trifluoroacetic anhydride into trifluoroacetic acid, which would consume the reagent and protonate the starting amine, rendering it non-nucleophilic.[7]

  • Acid Scavenger: The reaction produces one equivalent of trifluoroacetic acid (TFA) as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize this acid.[10] This prevents the protonation of the starting aniline, ensuring it remains a free nucleophile available for reaction.

  • Controlled Temperature: The reaction is highly exothermic. The initial addition of the trifluoroacetylating agent is performed at 0 °C in an ice bath to control the reaction rate, prevent side reactions, and ensure safety.[10][11]

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide

This protocol details the trifluoroacetylation of 4-chloroaniline, a common starting material. The principles are broadly applicable to other substituted anilines.

Materials & Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Equiv.
4-ChloroanilineC₆H₆ClN127.571.28 g10.01.0
Trifluoroacetic Anhydride(CF₃CO)₂O210.032.31 g (1.55 mL)11.01.1
Triethylamine(C₂H₅)₃N101.191.52 g (2.09 mL)15.01.5
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
1 M Hydrochloric AcidHCl-~30 mL--
Sat. Sodium BicarbonateNaHCO₃-~30 mL--
Brine (Sat. NaCl)NaCl-~30 mL--
Anhydrous MgSO₄/Na₂SO₄--~5 g--
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq, 10.0 mmol).[10]

    • Add anhydrous dichloromethane (DCM, 50 mL) to dissolve the amine.

    • Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon).[10]

  • Addition of Base & Cooling:

    • Add triethylamine (1.5 eq, 15.0 mmol) to the solution via syringe.

    • Cool the stirring reaction mixture to 0 °C using an ice-water bath. Maintain this temperature for 10-15 minutes to ensure thermal equilibrium.[12]

  • Addition of Trifluoroacetylating Agent:

    • Using a syringe, add trifluoroacetic anhydride (1.1 eq, 11.0 mmol) dropwise to the cooled, stirring solution over 10-15 minutes.

    • Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of impurities.[13]

  • Reaction Progression & Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 1-3 hours.[10]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical eluent system is Hexanes:Ethyl Acetate (4:1). The product should have a higher Rf value than the starting aniline. The reaction is complete when the starting aniline spot is no longer visible.

Work-up and Isolation
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water to quench any remaining TFAA.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (30 mL) to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution (30 mL) to remove any remaining trifluoroacetic acid.[10]

    • Wash with brine (30 mL) to remove residual water and inorganic salts.[10]

  • Drying and Concentration:

    • Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is often a solid.[10]

Purification and Characterization
  • Purification: The crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if impurities persist.[10]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizing the Process

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Setup Combine Amine, Solvent, & Base Cool Cool to 0 °C (Ice Bath) Setup->Cool Add Add TFAA Dropwise Cool->Add Stir Stir & Monitor (TLC) Add->Stir Quench Quench Reaction Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: General workflow for the N-trifluoroacetylation of anilines.

Reaction Mechanism

Caption: Mechanism of amine acylation with trifluoroacetic anhydride.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

The synthesized N-trifluoroacetylated aniline is not typically the final product. The trifluoroacetyl group serves as a robust protecting group for the amine, allowing for further functionalization of the aromatic ring. A prime example is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[14][15][16]

For instance, a bromo-substituted N-trifluoroacetylaniline can be coupled with an arylboronic acid. The electron-withdrawing nature of the trifluoroacetamide group can influence the reactivity of the aryl halide in the catalytic cycle. Following the coupling, the trifluoroacetyl group can be readily removed under mild basic conditions (e.g., K₂CO₃ in methanol) to reveal the free amine, yielding a complex biaryl amine structure.[17]

Conclusion

The synthesis of aminophenyl trifluoroethanones is a fundamental and enabling process in pharmaceutical and materials science. While the reactions involve hazardous materials requiring stringent safety measures, the protocols are well-established and reliable. Understanding the causality behind each experimental step—from the necessity of an inert atmosphere to the role of temperature control and acid scavengers—is key to achieving high yields and purity. The resulting compounds are highly valuable intermediates, readily employed in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling, underscoring their importance as building blocks for novel chemical entities.

References

  • Improved process for the preparation of chlorophenyl trifluoroethanone.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore.
  • Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride.Benchchem.
  • L-Tyrosine, N-(trifluoroacetyl) - Organic Syntheses Procedure.Organic Syntheses.
  • Safety Data Sheet: Trifluoroacetic anhydride.Carl ROTH.
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  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia.PubMed.
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  • Trifluoroacetamides.Organic Chemistry Portal.
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  • Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization.Organic & Biomolecular Chemistry (RSC Publishing).
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • High-Performance Electrochemically Gated Single-Molecule Transistor Enabled by Interfacial Engineering.Journal of the American Chemical Society.
  • Synthesis of 2-amino-5-chlorobenzonitrile.ChemicalBook.
  • High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
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  • Purify and dry aniline?Reddit.
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Method

The Versatile Virtuoso: Application Notes on 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone as a Premier Building Block for Bioactive Heterocyclic Scaffolds

Introduction: Unveiling a Powerhouse in Heterocyclic Synthesis In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerhouse in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and bioactive molecules, owing to their diverse chemical properties and ability to engage with biological targets. Within this context, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity, making it a highly desirable substituent in drug design.[1][2][3][4][5]

This guide delves into the synthetic utility of a particularly promising, yet underexplored, building block: 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone . This molecule is a trifluoromethylated aromatic ketone endowed with a unique arrangement of functional groups—an aniline amine and a methoxy group positioned ortho to each other. This specific substitution pattern makes it a versatile precursor for a wide range of cyclization reactions, enabling the construction of diverse and complex heterocyclic scaffolds.

The strategic placement of the amino group ortho to the trifluoromethyl ketone moiety provides a nucleophilic center in close proximity to an electrophilic carbonyl carbon, setting the stage for a variety of intramolecular cyclization reactions. The methoxy group, also in the ortho position, can exert steric and electronic effects that influence the regioselectivity of these cyclizations, offering a handle for fine-tuning the resulting heterocyclic structures.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone in the synthesis of valuable heterocyclic compounds. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the potential applications of the resulting molecular architectures.

Synthesis of the Building Block: A Plausible Approach

A robust and efficient synthesis of the starting material is paramount for its widespread application. While specific literature on the preparation of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is not abundant, a logical and well-precedented approach involves a Friedel-Crafts acylation of a suitably protected aniline derivative.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps:

  • Protection of the Aniline : The amino group of 2-methoxyaniline is first protected to prevent side reactions during the Friedel-Crafts acylation. An acetyl protecting group is a common and practical choice.

  • Friedel-Crafts Acylation : The protected aniline undergoes Friedel-Crafts acylation with trifluoroacetic anhydride, a powerful acylating agent, to introduce the trifluoroacetyl group onto the aromatic ring.

  • Deprotection : The protecting group is then removed to yield the desired 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Application in Heterocyclic Synthesis: A World of Possibilities

The true power of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone lies in its ability to serve as a versatile precursor for a multitude of heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic trifluoromethyl ketone on the same aromatic ring allows for a variety of elegant and efficient cyclization strategies.

Synthesis of Trifluoromethyl-Substituted Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Combes quinoline synthesis offers a direct route to this important scaffold from anilines and β-diketones. A variation of this approach can be employed with our building block.

In the presence of a strong acid catalyst, the amino group of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone can react with a 1,3-dicarbonyl compound. The initial condensation is followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to afford the quinoline ring system. The trifluoromethyl group remains as a key substituent on the newly formed heterocyclic ring.

Synthesis of Trifluoromethyl-Substituted Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry. Our building block can be readily converted into trifluoromethylated benzodiazepine derivatives.

The synthesis of the benzodiazepine core can be achieved by reacting 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone with an α-amino acid or its corresponding ester. The reaction typically proceeds through the formation of a Schiff base, followed by an intramolecular cyclization.

Synthesis of Trifluoromethyl-Substituted Indoles

The indole nucleus is another exceptionally important heterocyclic motif found in numerous natural products and pharmaceuticals. The Fischer indole synthesis is a classic method for constructing this ring system, but alternative strategies can be employed with our versatile building block.

A plausible approach to trifluoromethylated indoles involves the reaction of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone with a suitable reagent to form a hydrazone, followed by an acid-catalyzed cyclization with concomitant elimination of ammonia.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of the building block and its application in the construction of representative heterocyclic systems. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Step 1: Acetylation of 2-Methoxyaniline

  • To a solution of 2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain N-(2-methoxyphenyl)acetamide, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a solution of N-(2-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent like dichloromethane, add a Lewis acid catalyst such as aluminum chloride (2.5 eq) portion-wise at 0 °C.

  • Add trifluoroacetic anhydride (1.5 eq) dropwise to the mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 1-(2-acetamido-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Step 3: Deprotection

  • Dissolve the acetylated product (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Protocol 2: Synthesis of a 2-Trifluoromethyl-4-substituted-quinoline
  • To a solution of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 eq) in a suitable solvent like ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired quinoline derivative.

Protocol 3: Synthesis of a 5-Trifluoromethyl-1,4-benzodiazepine Derivative
  • A mixture of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 eq) and an α-amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride, 1.5 eq) in a high-boiling solvent such as pyridine is heated to reflux.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield the 1,4-benzodiazepine derivative.

Data Presentation

HeterocycleReagentsKey Reaction TypePotential Biological Activity
Quinoline1,3-Dicarbonyl CompoundAcid-catalyzed cyclizationAntimalarial, Antibacterial, Anticancer
Benzodiazepineα-Amino Acid EsterCondensation/CyclizationAnxiolytic, Anticonvulsant
IndoleHydrazine derivativeReductive CyclizationVarious, including anti-inflammatory

Visualizations

G cluster_synthesis Synthesis of Building Block 2-Methoxyaniline 2-Methoxyaniline N-(2-methoxyphenyl)acetamide N-(2-methoxyphenyl)acetamide 2-Methoxyaniline->N-(2-methoxyphenyl)acetamide Ac₂O, DCM 1-(2-Acetamido-3-methoxyphenyl)-2,2,2-trifluoroethanone 1-(2-Acetamido-3-methoxyphenyl)-2,2,2-trifluoroethanone N-(2-methoxyphenyl)acetamide->1-(2-Acetamido-3-methoxyphenyl)-2,2,2-trifluoroethanone TFAA, AlCl₃ 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone 1-(2-Acetamido-3-methoxyphenyl)-2,2,2-trifluoroethanone->1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone HCl, EtOH G cluster_quinoline Quinoline Synthesis cluster_benzo Benzodiazepine Synthesis cluster_indole Indole Synthesis Start 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone Intermediate_Q Intermediate_Q Start->Intermediate_Q + 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Intermediate_B Intermediate_B Start->Intermediate_B + α-Amino Acid Ester (e.g., Glycine Methyl Ester) Intermediate_I Intermediate_I Start->Intermediate_I + Hydrazine Derivative Product_Q Trifluoromethyl-Substituted Quinoline Intermediate_Q->Product_Q Acid Catalyst (H₂SO₄) Reflux Product_B Trifluoromethyl-Substituted Benzodiazepine Intermediate_B->Product_B Pyridine, Reflux Product_I Trifluoromethyl-Substituted Indole Intermediate_I->Product_I Acid Catalyst Cyclization

Caption: Application of the building block in heterocyclic synthesis.

Conclusion and Future Outlook

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone stands as a building block of significant potential for the synthesis of a diverse array of trifluoromethyl-containing heterocyclic compounds. Its unique substitution pattern provides a versatile platform for constructing quinolines, benzodiazepines, indoles, and likely many other heterocyclic systems of interest to medicinal chemists. The protocols and principles outlined in this guide are intended to serve as a foundation for further exploration and development in this exciting area of synthetic chemistry. As the demand for novel, fluorine-containing drug candidates continues to grow, the strategic use of well-designed building blocks like the one discussed herein will be instrumental in accelerating the discovery of new and improved therapeutics.

References

  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024). Synthetic Communications, 54(20). Available at: [Link]

  • Abdulla, M., Hussain, M. K., & Ahamad, S. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 22, 5242-5256. Available at: [Link]

  • Li, X., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3049. Available at: [Link]

  • Li, X., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Welcome to the technical support resource for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the underlying chemical principles, provide robust troubleshooting strategies, and offer detailed protocols to improve yield, purity, and reproducibility.

Introduction: The Synthetic Challenge

The target molecule, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, is a valuable building block in medicinal chemistry. Its synthesis, however, is frequently complicated by the nuanced reactivity of the substituted aniline starting material. The primary challenge lies in achieving selective C-acylation (on the aromatic ring) via a Friedel-Crafts reaction without promoting the competing N-acylation of the highly nucleophilic amino group. Furthermore, the directing effects of the amino and methoxy substituents demand precise control over reaction conditions to ensure the desired regioselectivity. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I've isolated no product. What is the likely cause?

Answer: A low or zero yield is most often due to one of two primary issues: competitive N-acylation or deactivation of the catalyst.

  • Cause A: N-Acylation Dominance: The lone pair of electrons on the nitrogen of the primary amine is more nucleophilic than the aromatic ring. In the presence of a powerful acylating agent like trifluoroacetic anhydride (TFAA), the amine will be preferentially acylated to form an amide, consuming your starting material and preventing the desired Friedel-Crafts reaction.

  • Cause B: Catalyst Deactivation: The amino group is a Lewis base. If you are using a traditional Lewis acid catalyst such as aluminum chloride (AlCl₃), the amine will coordinate with the catalyst, forming an adduct.[1] This deactivates the catalyst, halting the Friedel-Crafts acylation of the aromatic ring.[1]

Solution Strategy: The most effective solution is to temporarily "mask" or protect the amino group. By converting the amine into an amide (e.g., an acetanilide), you significantly reduce the nucleophilicity of the nitrogen. This protected group is less likely to react with the acylating agent or the catalyst, allowing the Friedel-Crafts reaction to proceed on the aromatic ring. The protecting group can then be removed in a subsequent step. A detailed protocol for this strategy is provided below.

Question 2: I've obtained a product, but NMR analysis shows a mixture of isomers. How can I improve regioselectivity?

Answer: The formation of multiple isomers stems from the powerful ortho-, para-directing effects of both the amino (or protected amino) and methoxy groups on the aniline ring. For the synthesis of 1-(2-Amino-3-methoxy phenyl)ethanone, the starting material is 3-methoxyaniline . The amino and methoxy groups will direct acylation to positions 2, 4, and 6. Achieving selectivity for the sterically hindered position 2 requires careful optimization.

Solution Strategy:

  • Choice of Catalyst: Bulky Lewis acids can sometimes favor less sterically hindered positions. Conversely, certain catalyst systems can promote ortho-acylation. Metal triflates are known to be effective and potentially recyclable catalysts for Friedel-Crafts reactions.[2]

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution by favoring the transition state with the lowest activation energy, which may correspond to the desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with solvents of varying polarity, such as nitroalkanes or halogenated hydrocarbons, may alter the isomeric ratio.[3]

Question 3: The reaction works, but purification is difficult due to a persistent, dark-colored impurity.

Answer: Dark, tar-like impurities are common in Friedel-Crafts reactions involving anilines, which are susceptible to oxidation. The strong acids and reaction conditions can promote the formation of polymeric or oxidized byproducts.

Solution Strategy:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the electron-rich aniline derivative.

  • Control Reagent Addition: Add the acylating agent and catalyst slowly and at a controlled temperature to prevent exothermic spikes that can accelerate side reactions.

  • Purification Method: If the impurity is highly polar, it may be effectively removed using column chromatography on silica gel. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective. If the impurity is non-polar, a charcoal treatment or recrystallization from a carefully chosen solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic strategy for this molecule?

A1: A three-step sequence is the most robust and field-proven approach:

  • Protection: Protect the amino group of 3-methoxyaniline as an acetamide. This deactivates the nitrogen towards acylation and directs the subsequent reaction.

  • Acylation: Perform the Friedel-Crafts acylation on the protected intermediate using trifluoroacetic anhydride (TFAA) and a suitable catalyst.

  • Deprotection: Remove the acetyl protecting group via acid or base hydrolysis to yield the final product.

Q2: Which acylating agent and catalyst system is recommended?

A2: Trifluoroacetic anhydride (TFAA) is a highly effective acylating agent for introducing the trifluoroacetyl group. For the catalyst, while traditional Lewis acids like AlCl₃ can be used (with a protected substrate), modern alternatives offer advantages.

Catalyst SystemStoichiometryAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) >1 equivalentHigh reactivity, low cost.Moisture sensitive, generates acidic waste, can be harsh.[1]
Metal Triflates (e.g., Sc(OTf)₃) Catalytic (0.01-0.1 equiv)Water-tolerant, recyclable, milder conditions.[2]Higher initial cost.
Trifluoroacetic Acid (TFA) Co-solvent/CatalystCan act as both solvent and catalyst with TFAA, simplifying the system.[4][5]May require higher temperatures, strong acidity.

We recommend starting with a metal triflate catalyst due to the milder conditions and easier workup.[2]

Q3: How can I confirm the successful removal of the acetyl protecting group?

A3: The deprotection can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. Confirmation of the final structure should be done using ¹H NMR spectroscopy. You should observe the disappearance of the acetyl methyl singlet (around 2.1 ppm) and the appearance of the -NH₂ protons, which often appear as a broad singlet.

Visualized Workflow and Logic

Proposed Synthetic Pathway

The following diagram illustrates the recommended three-step synthesis.

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A 3-Methoxyaniline B N-(3-methoxyphenyl)acetamide A->B Acetic Anhydride, Pyridine C 1-(2-Acetamido-3-methoxyphenyl)- 2,2,2-trifluoroethanone B->C 1. TFAA 2. Lewis Acid (e.g., Sc(OTf)₃) D 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone (Final Product) C->D Acid Hydrolysis (e.g., HCl)

Caption: Recommended three-step synthesis workflow.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common synthesis issues.

G start Low or No Yield? check_byproduct Major byproduct observed in crude NMR/TLC? start->check_byproduct Yes n_acylation Byproduct is N-acylated starting material? check_byproduct->n_acylation Yes optimize_conditions Root Cause: Poor Reactivity Solution: 1. Increase reaction time/temp. 2. Screen alternative catalysts or solvents. check_byproduct->optimize_conditions No protect_amine Root Cause: N-Acylation Solution: Implement amine protection protocol before acylation. n_acylation->protect_amine Yes check_catalyst Root Cause: Catalyst Inactive Solution: 1. Use protected substrate. 2. Ensure anhydrous conditions. 3. Check catalyst quality/loading. n_acylation->check_catalyst No

Caption: A logic flow for troubleshooting low yield issues.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic anhydride and strong acids are corrosive.

Protocol 1: Protection of 3-Methoxyaniline via Acetylation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxyaniline (1.0 equiv).

  • Solvent: Dissolve the starting material in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Base: Add pyridine (1.2 equiv) to the solution.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(3-methoxyphenyl)acetamide, which can often be used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation of N-(3-methoxyphenyl)acetamide
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-(3-methoxyphenyl)acetamide (1.0 equiv) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Catalyst: Add the Lewis acid catalyst (e.g., AlCl₃, 1.5 equiv, or Sc(OTf)₃, 0.1 equiv).

  • Reagent Addition: Cool the mixture to 0 °C. Add trifluoroacetic anhydride (TFAA) (1.2 equiv) dropwise over 30 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 3: Deprotection of the Acetyl Group
  • Setup: Dissolve the purified product from Protocol 2 (1.0 equiv) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) for 2-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization: Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. Further purification can be achieved by recrystallization if necessary.

References

  • Kent, S. B., Mitchell, A. R., & Merrifield, R. B. (1980). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. The Journal of Organic Chemistry, 45(13), 2675-2683. [Link]

  • Peng, H., Zhao, C. X., & Gong, Y. F. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380.
  • Jang, D. O., et al. (2009). Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. Tetrahedron Letters, 50(52), 7323-7325.
  • KR101083935B1 - Trifluoroacetylation for amines.
  • CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
  • EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). N-(Trifluoroacetyl)succinimide, a Convenient Reagent for the Trifluoroacetylation of Alcohols, Phenols, and Amines. Synthesis, 1999(1), 55-57.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). Trifluoroacetylation of Amino Acids under Aqueous Conditions Using a Readily Prepared Non-Odoriferous Reagent.
  • Friedel-Crafts acylation of anilides. (2021). Sciencemadness.org Discussion Forum. [Link]

  • Synthesis of some new 6-amino-3-methoxyflavones. (2014). ResearchGate. [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Poojary, B., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Arabian Journal of Chemistry, 12(8), 4529-4540.
  • Poojary, B., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. ResearchGate. [Link]

  • da Silva, F. C., et al. (2010). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ChemInform, 41(28).
  • Tran, P. H., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(45), 41535-41542.
  • Wang, Y., et al. (2023). Late-stage C–H trifluoroacetylation of quinoxaline-2(1H)-ones using masked trifluoroacyl reagents. Organic & Biomolecular Chemistry, 21(34), 6894-6898.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Wiebe, M., et al. (2024). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 89(4), 2345-2354.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC advances, 12(38), 24651-24673.
  • 1-(6-Amino-2,3-difluoro-4-methoxyphenyl)ethanone. PubChem. [Link]

  • CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • Thanna, S., et al. (2016). Synthesis and microbiological evaluation of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines against sensitive and drug resistant Mycobacterium tuberculosis. Organic & Biomolecular Chemistry, 14(25), 6095-6106.
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2020). Molecules, 25(11), 2696.
  • Thanna, S., et al. (2016). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Organic & Biomolecular Chemistry, 14(25), 6095-6106.

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Optimization

Technical Support Center: Purification of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Welcome to the technical support guide for the purification of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone . This document is intended for researchers, scientists, and professionals in drug development who are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone . This document is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

Introduction

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a substituted aromatic ketone with functionalities that present unique purification challenges. The presence of a basic amino group, a methoxy group, and an electron-withdrawing trifluoromethyl ketone moiety means that a multi-faceted approach to purification is often necessary. This guide will walk you through the common issues and their solutions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: My sample of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, which was a light-colored solid, has started to turn yellow or brown. What is causing this and can it be reversed?

A: Discoloration to yellow or brown is a common sign of oxidation. Aromatic amines are susceptible to air and light-induced oxidation, which forms colored impurities.[1] The amino group on your compound makes the aromatic ring electron-rich and thus prone to oxidative coupling.

  • Solution: If the discoloration is minor, the compound can likely be repurified. For solids, recrystallization is a good option. To prevent this, always store the compound under an inert atmosphere (like nitrogen or argon), protected from light, and in a cool, dark place.[1] Using fresh, degassed solvents for your experiments can also minimize further oxidation.

Column Chromatography

Q2: I'm trying to purify my compound using silica gel column chromatography, but I'm getting significant peak tailing and poor separation. Why is this happening?

A: This is a classic issue when purifying basic compounds like amines on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.[2]

  • Solution: There are two main strategies to counter this:

    • Mobile Phase Modification: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase. This will compete with your compound for the acidic sites on the silica, improving the peak shape.[2]

    • Use a Different Stationary Phase: Consider using an amine-functionalized silica gel or a neutral stationary phase like alumina. These will have less of an acidic character and reduce the unwanted interactions.[2]

Q3: What is a good starting mobile phase for silica gel chromatography of this compound?

A: A good starting point would be a non-polar/polar solvent system like hexanes/ethyl acetate or dichloromethane/ethyl acetate.[3][4] Given the polarity of the amino and ketone groups, you will likely need a moderate to high proportion of the polar solvent.

  • Recommendation: Start with a system like 7:3 or 5:5 hexanes/ethyl acetate and adjust based on the results of your thin-layer chromatography (TLC) analysis.[5] Remember to add a small amount of triethylamine to your TLC developing solvent to get a more accurate prediction of the separation on the column.

Recrystallization

Q4: I'm struggling to find a suitable solvent for recrystallizing 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. What should I look for?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Aromatic compounds are often recrystallized from solvents like ethanol, hexane, or solvent pairs.

  • Solvent Screening: Test small amounts of your compound in various solvents. Good candidates to try would be ethanol, isopropanol, toluene, or a mixture like ethanol/water or ethyl acetate/hexanes.

  • Expert Tip: For amines that are difficult to recrystallize, sometimes using a solvent system containing a small amount of a weak organic acid, like acetic acid, can help form a transient salt that has better crystallization properties.[7]

Q5: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A: Oiling out happens when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution forms an immiscible liquid phase instead of solid crystals.

  • Solutions:

    • Add more of the hot solvent to fully dissolve the oil, then allow it to cool very slowly.

    • Try a lower-boiling point solvent.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Add a seed crystal of the pure compound if you have one.[8]

Troubleshooting Guides

Problem: Low Recovery After Purification
Potential Cause Troubleshooting Steps
Irreversible adsorption on silica gel As discussed in the FAQ, the basic amine can bind strongly to acidic silica. If you suspect this is the case, try washing the column with a more polar, basic solvent system (e.g., methanol with 1% triethylamine) to see if you can recover more of your compound. For future purifications, use a modified mobile phase or a different stationary phase.[2]
Compound instability Aromatic amines can be sensitive to oxidation, especially when spread over the high surface area of a chromatography column.[1][9] Consider running the purification quickly and using degassed solvents.
Volatility While not highly volatile, some loss can occur if the compound is dried under high vacuum for an extended period, especially if it is not fully crystalline.
Incomplete extraction during workup Ensure the pH of your aqueous layer is appropriate during liquid-liquid extraction to keep your compound in the organic phase. Amines can be protonated and move to the aqueous layer if the conditions are too acidic.[10]
Problem: Persistent Impurities
Potential Impurity Type Identification and Removal Strategy
Starting materials (e.g., from a Friedel-Crafts acylation) If the purification is following a synthesis step like a Friedel-Crafts acylation, unreacted starting materials may be present.[11][12] These are often less polar than the product and should elute earlier in column chromatography. Adjusting the solvent gradient can improve separation.
Oxidation byproducts These are often more polar and may appear as colored bands on a chromatography column. Recrystallization can be effective at excluding these impurities.[1][8]
Positional isomers If the synthesis could lead to isomers (e.g., acylation at a different position on the ring), careful chromatography is needed. You may require a high-resolution technique like HPLC for separation and analysis.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate).

  • Column Packing: Pour the slurry into your column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve your crude compound in a minimum amount of dichloromethane or your mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the solid to the top of the column.

  • Elution: Start with the low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential solvent dropwise until the solid dissolves at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Visualizations

Logical Workflow for Purification Troubleshooting

Caption: Troubleshooting flowchart for purification.

References

  • Beilstein Journals. (n.d.). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. Retrieved from [Link]

  • eGrove - University of Mississippi. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • DOI. (n.d.). Supporting Information for Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of aminophenyl trifluoroethanones

Welcome to the technical support guide for the synthesis of aminophenyl trifluoroethanones. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of aminophenyl trifluoroethanones. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a trifluoroacetyl group onto an aniline scaffold. We will address common challenges, delve into the underlying chemical principles, and provide validated protocols to streamline your experimental workflow.

Introduction: The Synthetic Challenge

Aminophenyl trifluoroethanones are valuable intermediates in pharmaceutical and agrochemical research, primarily due to the unique electronic properties of the trifluoroacetyl group. However, their synthesis is often plagued by competing side reactions that can drastically reduce yields and complicate purification. The primary synthetic route, a Friedel-Crafts acylation of an aniline derivative, is notoriously difficult. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: What is the single most significant challenge when attempting to synthesize aminophenyl trifluoroethanones via Friedel-Crafts acylation?

The primary obstacle is the Lewis basicity of the amino group on the aniline starting material. In a classic Friedel-Crafts reaction, a Lewis acid catalyst (e.g., AlCl₃) is essential to activate the acylating agent. However, this catalyst will preferentially coordinate with the non-bonding electrons of the amino group. This interaction forms a deactivated complex, which renders the aromatic ring strongly electron-deficient and thus unreactive towards electrophilic aromatic substitution.[1][2][3]

Q2: My reaction is producing the N-trifluoroacetylated aniline (an amide) instead of the desired C-acylated product (the ketone). Why is this happening?

This is a classic case of competing N-acylation versus C-acylation. The nitrogen atom of the amino group is a potent nucleophile, often more reactive than the aromatic ring itself. In the absence of a properly functioning Friedel-Crafts catalytic cycle (as described in Q1), the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) will react directly with the amine to form a highly stable trifluoroacetamide.[4]

Q3: How can I force the reaction to favor the desired C-acylation on the aromatic ring?

The most reliable strategy is to temporarily "mask" or protect the amino group. By converting the highly basic primary amine into a less basic functional group, such as an amide (e.g., an acetamide), you prevent its detrimental interaction with the Lewis acid catalyst.[1][5] This protected group is still electron-donating and ortho-, para-directing, thereby facilitating the desired electrophilic substitution on the ring. The protecting group is then removed in a subsequent step to yield the final product.

Q4: Can I perform the reaction under strongly acidic conditions to protonate the amine and prevent catalyst complexation?

While this strategy is used to change the directing effect of an amino group, it is generally not effective for Friedel-Crafts acylation. Protonating the amine to form an anilinium ion (-NH₃⁺) makes the group strongly deactivating and a meta-director.[1] This deactivation is typically so profound that the ring will not undergo acylation.[3]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Reaction Failure - No C-Acylation Product Detected

Your reaction has stalled, and analysis (TLC, LC-MS) shows only unreacted starting material or N-acylated byproduct.

  • Potential Cause: Direct Friedel-Crafts acylation was attempted on an unprotected aniline. As detailed previously, the Lewis acid catalyst has been sequestered by the amino group, deactivating the entire system.

  • Validation: Take a small aliquot of your reaction mixture, quench it carefully, and analyze by ¹H NMR. The absence of characteristic aromatic signals for the desired ketone and the potential presence of a broad N-H peak shifted downfield (if N-acylation occurred) confirms the issue.

  • Solution: Implement an Amine Protection Strategy. The most common and effective protection is converting the aniline to an acetanilide. This reduces the basicity of the nitrogen, freeing the Lewis acid to catalyze the C-acylation.

    *dot graph TroubleshootingWorkflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

    } *enddot Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Issue 2: Poor Regioselectivity - Mixture of Ortho and Para Isomers

The reaction works, but you obtain a difficult-to-separate mixture of the 2-amino and 4-amino substituted phenyl trifluoroethanones.

  • Potential Cause: The protected amino group is an ortho-, para-director. Electronically, both positions are activated and susceptible to electrophilic attack.

  • Solution & Optimization Strategies:

    • Steric Hindrance: The bulk of the protected amino group and the incoming trifluoroacetyl electrophile will inherently favor substitution at the less sterically hindered para position. You can increase the steric bulk of the protecting group, although this may require harsher deprotection conditions.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often increases the selectivity for the thermodynamically more stable para isomer.[1] High temperatures can lead to scrambling and reduced selectivity.

    • Solvent Choice: The polarity of the solvent can influence the transition state energies for ortho vs. para attack. It is often worthwhile to screen a few anhydrous solvents (e.g., Dichloromethane (DCM), Dichloroethane (DCE), Carbon disulfide (CS₂)).

ParameterCondition ACondition BTypical Outcome
Temperature 40 °C0 °CLower temperature generally increases the para:ortho ratio.
Solvent Dichloromethane (DCM)NitrobenzeneMore polar solvents can sometimes alter selectivity, but must be chosen carefully as they can complex with the Lewis acid.
Lewis Acid AlCl₃FeCl₃While AlCl₃ is common, other Lewis acids can offer different selectivity profiles, often with reduced reactivity.
Caption: Impact of Reaction Parameters on Regioselectivity.

Key Experimental Protocols

Protocol 1: Protection of Aniline (Synthesis of Acetanilide)

This protocol demonstrates the standard procedure for protecting an aniline prior to Friedel-Crafts acylation.[5]

  • Setup: In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in 10 volumes of water and add concentrated hydrochloric acid (1.1 eq). Stir until a clear solution of aniline hydrochloride is formed.

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in 3 volumes of water.

  • Acetylation: To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq) in one portion. Immediately follow with the rapid addition of the sodium acetate solution.

  • Precipitation & Isolation: A dense white precipitate of acetanilide will form instantly. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry thoroughly. The product is typically of sufficient purity for the next step.

Protocol 2: Friedel-Crafts Trifluoroacetylation of Acetanilide

This is a representative procedure. Stoichiometry and temperature may require optimization.

  • Setup: Assemble a flame-dried, three-neck flask under a nitrogen or argon atmosphere. Equip it with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise with vigorous stirring.

  • Acylating Agent Addition: Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise to the AlCl₃ suspension via the dropping funnel, maintaining the temperature below 5 °C.

  • Substrate Addition: Dissolve the dried acetanilide (1.0 eq) from Protocol 1 in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. The mixture should be stirred until all solids dissolve.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 3: Deprotection to Yield Aminophenyl Trifluoroethanone
  • Hydrolysis: Dissolve the crude product from Protocol 2 in ethanol and add a 5-6 M aqueous solution of hydrochloric acid.

  • Reflux: Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours, monitoring the disappearance of the starting material by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) until the pH is ~8-9.

  • Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography or recrystallization.

*dot graph ReactionScheme { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [arrowhead=open, fontname="Helvetica", fontsize=10];

} *enddot Caption: Overall synthetic workflow for aminophenyl trifluoroethanones.

References

  • Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline - Benchchem.
  • Acetylation of Aniline (Experiment) - Chemistry LibreTexts.
  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps.
  • Difference Between O Acylation and N Acyl
  • Friedel-Crafts acyl
  • Troubleshooting low yield in Friedel-Crafts acyl

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Welcome to the technical support center for the synthesis and optimization of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone . This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone . This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields, product purity, and overall success.

Introduction to the Synthesis

The synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone typically proceeds via a Friedel-Crafts acylation or a related acylation reaction of 2-methoxyaniline with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. The presence of the activating amino (-NH₂) and methoxy (-OCH₃) groups on the aromatic ring presents unique challenges in controlling the reaction's regioselectivity and preventing side reactions.[1][2] This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields in the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone can stem from several factors, primarily related to the high reactivity of the 2-methoxyaniline starting material and potential side reactions.

  • Competitive N-acylation vs. C-acylation: The amino group of 2-methoxyaniline is a potent nucleophile and can be readily acylated by the trifluoroacetylating agent. This N-acylation competes with the desired C-acylation (Friedel-Crafts reaction) on the aromatic ring, consuming your starting material and trifluoroacetylating agent in a non-productive pathway.

  • Polyacylation: The strong activating nature of the amino and methoxy groups can make the product, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, more reactive than the starting material, leading to the addition of a second trifluoroacetyl group to the aromatic ring.

  • Substrate Degradation: Anilines can be sensitive to strong acidic conditions, which are often employed in Friedel-Crafts reactions, leading to decomposition and tar formation.[3]

Optimization Strategies:

  • Protect the Amino Group: The most effective strategy to prevent N-acylation and control the reactivity of the aromatic ring is to protect the amino group before the Friedel-Crafts acylation. Acetylation of the amino group to form 2-acetamido-3-methoxyanisole is a common and effective approach. The acetyl group can be removed by acid or base hydrolysis after the C-acylation step.[3]

  • Choice of Catalyst: Traditional Lewis acids like AlCl₃ can be overly harsh for highly activated systems like anilines, leading to side reactions and degradation.[2] Consider using milder catalysts such as trifluoroacetic acid, which can also serve as the reaction solvent, or metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃).[4][5][6]

  • Control of Stoichiometry and Temperature: Carefully control the stoichiometry of the trifluoroacetylating agent to minimize polyacylation. Using a slight excess (1.1-1.2 equivalents) is a good starting point. Running the reaction at lower temperatures (0 °C to room temperature) can help to improve selectivity and reduce the rate of side reactions.

Question 2: My reaction mixture is turning dark brown or forming a tar-like substance. What is causing this and how can I prevent it?

Answer: The formation of dark colors and tarry substances is a common issue when working with anilines, which are prone to oxidation.[3]

  • Oxidation of Aniline: The electron-rich nature of 2-methoxyaniline makes it susceptible to oxidation, especially in the presence of air and certain Lewis acids. This oxidation leads to the formation of highly colored polymeric byproducts.

  • Acid-Catalyzed Polymerization: Strong acids can induce polymerization of the aniline starting material or product.

Preventative Measures:

  • Use High-Purity Reagents: Ensure your 2-methoxyaniline is of high purity and preferably distilled before use to remove any colored impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[3]

  • Protecting Group: As mentioned previously, protecting the amino group as an acetamide significantly reduces its susceptibility to oxidation.[3]

  • Moderate Reaction Conditions: Avoid excessively high temperatures and overly strong Lewis acids.

Question 3: I am having difficulty purifying my product. What are the likely impurities and how can I remove them?

Answer: Purification challenges often arise from the presence of closely-related side products and unreacted starting materials.

Common Impurities:

  • N-acylated byproduct: N-(2-methoxy-6-acetylphenyl)-2,2,2-trifluoroacetamide.

  • Unreacted 2-methoxyaniline.

  • Polyacylated products.

  • Positional isomers: Acylation may occur at other positions on the aromatic ring, although the ortho and para positions to the activating groups are favored.

Purification Strategy:

  • Aqueous Work-up: After the reaction, a careful aqueous work-up is crucial. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic catalysts and byproducts.[7]

  • Column Chromatography: Silica gel column chromatography is typically the most effective method for separating the desired product from the various impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely be necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone?

A1: Due to the presence of the oxidatively sensitive amino group, the compound should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon). An airtight container is recommended to prevent degradation from air and moisture.[8]

Q2: Can I use trifluoroacetic acid as both the catalyst and solvent for this reaction?

A2: Yes, using trifluoroacetic acid as both a catalyst and a solvent can be an effective strategy for Friedel-Crafts acylation, particularly with activated aromatic compounds.[4] This approach can sometimes offer milder reaction conditions compared to traditional Lewis acids. However, optimization of the reaction temperature and time will be necessary.

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is an excellent technique for qualitatively monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.

Experimental Workflow and Optimization

Below is a generalized workflow for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, incorporating the troubleshooting advice provided.

Part A: Protection of the Amino Group (Acetylation)

A detailed protocol for the acetylation of anilines can be adapted for 2-methoxyaniline.[3]

  • Setup: In a round-bottom flask, dissolve 2-methoxyaniline in glacial acetic acid.

  • Reaction: Slowly add acetic anhydride to the solution with stirring. An exothermic reaction may occur.

  • Isolation: After the reaction is complete (monitored by TLC), pour the mixture into cold water to precipitate the 2-acetamido-3-methoxyanisole.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water.

Part B: Friedel-Crafts Acylation
  • Setup: Under an inert atmosphere, dissolve the protected starting material, 2-acetamido-3-methoxyanisole, in a suitable solvent (e.g., dichloromethane). Cool the mixture to 0 °C.

  • Catalyst Addition: Add the chosen Lewis acid catalyst (e.g., a mild option like trifluoroacetic acid or a metal triflate) portion-wise, maintaining the low temperature.

  • Acylating Agent Addition: Slowly add trifluoroacetic anhydride (TFAA) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the progress by TLC or HPLC.

  • Work-up: Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part C: Deprotection of the Amino Group

A standard acid-catalyzed hydrolysis can be employed.[3]

  • Setup: Reflux the purified, acetylated product in an aqueous solution of hydrochloric acid.

  • Reaction: Monitor the cleavage of the amide bond by TLC or HPLC.

  • Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

  • Final Purification: Collect the product by filtration, wash with water, and dry. If necessary, further purify by recrystallization or column chromatography.

Data Summary Table

ParameterRecommendationRationale
Starting Material High-purity 2-methoxyanilineMinimizes side reactions from impurities.
Protection Strategy Acetylation of the amino groupControls reactivity, prevents N-acylation and oxidation.[3]
Catalyst Mild Lewis acids (e.g., TFA, Sc(OTf)₃)Reduces substrate degradation compared to strong Lewis acids.[4][5]
Trifluoroacetylating Agent Trifluoroacetic anhydride (TFAA)Common and effective reagent for trifluoroacetylation.[9]
Solvent Dichloromethane or neat TFAProvides a suitable reaction medium.[4]
Temperature 0 °C to room temperatureImproves selectivity and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aniline.[3]
Purification Column Chromatography, RecrystallizationEffective for separating closely related impurities.

Visualizations

experimental_workflow cluster_protection Protection cluster_acylation Friedel-Crafts Acylation cluster_deprotection Deprotection start 2-Methoxyaniline step1 Acetylation (Acetic Anhydride) start->step1 product1 2-Acetamido-3-methoxyanisole step1->product1 step2 Acylation (TFAA, Lewis Acid) product1->step2 product2 Protected Product step2->product2 step3 Hydrolysis (Acidic Conditions) product2->step3 final_product 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone step3->final_product

Caption: A three-stage workflow for the synthesis of the target compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield? cause1 N-Acylation issue->cause1 cause2 Polyacylation issue->cause2 cause3 Degradation issue->cause3 solution1 Protect Amino Group cause1->solution1 solution3 Control Stoichiometry cause2->solution3 solution2 Use Mild Catalyst cause3->solution2 solution4 Lower Temperature cause3->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • U.S. Patent 7,094,928 B2, "Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride"
  • Chinese Patent CN107417504A, "A kind of friedel-crafts acylation of trifluoroacetic acid c
  • ResearchGate, "Catalytic Friedel-Crafts Acylation of Aniline Derivatives," [Link]

  • Organic Syntheses, "L-Tyrosine, N-(trifluoroacetyl)-," [Link]

  • MDPI, "Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing," [Link]

  • PubMed Central, "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors," [Link]

  • PubChem, "1-(6-Amino-2,3-difluoro-4-methoxyphenyl)ethanone," [Link]

  • Chemical Journal of Chinese Universities, "Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones," [Link]

  • Korean Patent KR101083935B1, "Trifluoroacetyl
  • ACS Publications, "Base-Promoted Cobalt-Catalyzed Regio- and Enantioselective para-Friedel–Crafts Alkylation of Aniline Derivatives | Organic Letters," [Link]

  • Beilstein Journals, "A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis," [Link]

  • National Institutes of Health, "Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC," [Link]

  • ResearchGate, "Synthesis of some new 6-amino-3-methoxyflavones," [Link]

  • PubMed, "The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties," [Link]

  • PubMed, "Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines," [Link]

  • YouTube, "Friedel Crafts Acylation Experiment Part 1, Prelab," [Link]

  • YouTube, "Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution," [Link]

  • Royal Society of Chemistry, "Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing)," [Link]

  • Quora, "Is the Friedel-Crafts acylation of aniline difficult?," [Link]

  • ResearchGate, "The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. | Request PDF," [Link]

  • Sci-Hub, "Reactions of 3-amino-1-aryl," [Link]

  • PubChem, "2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one," [Link]

  • Thoreauchem, "1-(2-Amino-5-chloro-3-methoxy-phenyl)-2,2,2-trifluoro-ethanone-154598-53-5," [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Welcome to the comprehensive troubleshooting guide for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful execution of your experiments.

Introduction to the Synthetic Challenge

The synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a nuanced process, primarily due to the electronic properties of the substituted aniline starting material. The presence of both an activating amino group and a methoxy group, along with the requirement for regioselective introduction of an electron-withdrawing trifluoroacetyl group, presents several potential pitfalls. This guide will address these challenges by dissecting a common synthetic pathway and offering solutions to frequently encountered problems.

A plausible and effective synthetic route involves three key stages:

  • N-Protection: The protection of the reactive amino group of 2-methoxyaniline to prevent side reactions in subsequent steps.

  • Introduction of the Trifluoroacetyl Group: This can be achieved either through a Friedel-Crafts acylation or a directed ortho-metalation strategy.

  • N-Deprotection: The removal of the protecting group to yield the final product.

This guide will provide troubleshooting advice for each of these critical stages.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: N-Protection of 2-Methoxyaniline

Question 1: I am seeing a low yield during the N-Boc protection of 2-methoxyaniline. What are the likely causes and how can I improve it?

Answer: A low yield in the N-protection step using di-tert-butyl dicarbonate (Boc₂O) is often due to incomplete reaction or side product formation. Here are the key factors to consider:

  • Insufficient Base: The reaction requires a base to deprotonate the amine, facilitating its nucleophilic attack on the Boc₂O. Ensure you are using an adequate amount of a suitable base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). For less reactive anilines, DMAP can be a more effective catalyst.[1]

  • Reaction Conditions: While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the reaction rate and yield.[2]

  • Solvent Choice: The choice of solvent can impact the solubility of the reagents and the reaction rate. Common solvents include tetrahydrofuran (THF), acetonitrile, or a biphasic system with water.[2][3]

  • Purity of Starting Material: Ensure your 2-methoxyaniline is pure and free from any acidic impurities that could quench the base.

Troubleshooting Steps:

  • Increase the equivalents of base (e.g., from 1.1 to 1.5 equivalents).

  • Add a catalytic amount of DMAP in addition to your primary base.

  • Try a different solvent system to improve solubility.

  • Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC).

Part 2: Introduction of the Trifluoroacetyl Group

This is the most critical and challenging step of the synthesis. Two common strategies are Friedel-Crafts acylation and directed ortho-metalation.

Scenario A: Friedel-Crafts Acylation

Question 2: My Friedel-Crafts acylation of N-Boc-2-methoxyaniline with trifluoroacetic anhydride is giving a complex mixture of products, and the desired product is in low yield. Why is this happening?

Answer: Friedel-Crafts acylation on a substituted aniline, even when protected, can be problematic due to the directing effects of the substituents and the harsh reaction conditions.

  • Competing Directing Effects: The N-Boc group and the methoxy group are both ortho-, para-directing. This can lead to acylation at multiple positions on the aromatic ring, resulting in a mixture of isomers.

  • Lewis Acid Catalyst Issues: The Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen atoms of the N-Boc and methoxy groups, which can affect their directing ability and the overall reactivity.[4][5][6][7][8]

  • Reaction Conditions: Overly harsh conditions (high temperature, excess Lewis acid) can lead to decomposition of the starting material or the product.

Troubleshooting Steps:

  • Choice of Lewis Acid: Consider using a milder Lewis acid, such as ZnCl₂ or FeCl₃, to reduce side reactions.[9]

  • Control of Stoichiometry: Carefully control the stoichiometry of the Lewis acid. Using a stoichiometric amount or even a slight excess is often necessary, but a large excess should be avoided.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to improve selectivity.

  • Alternative Acylating Agent: While trifluoroacetic anhydride is common, other trifluoroacetylating agents could be explored in conjunction with different catalysts.

Scenario B: Directed Ortho-Metalation

Question 3: I am attempting a directed ortho-lithiation of N-Boc-2-methoxyaniline followed by quenching with a trifluoroacetylating agent, but I am recovering my starting material. What is going wrong?

Answer: The recovery of starting material in a directed ortho-metalation reaction typically points to a failure in the deprotonation step.[10] This is a highly sensitive reaction that requires strict control over conditions.

  • Inadequate Drying: Organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are extremely reactive towards protic sources. Any residual water in the glassware, solvent, or starting material will quench the organolithium reagent.

  • Incorrect Temperature: Lithiation reactions are usually performed at very low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the organolithium reagent.[11][12][13]

  • Poor Solubility of Starting Material: At -78°C, your N-Boc-2-methoxyaniline may not be fully dissolved in the solvent (commonly THF or diethyl ether), preventing efficient deprotonation.[10]

  • Inactive Organolithium Reagent: Organolithium reagents can degrade over time, especially if not stored properly. It is crucial to use a freshly opened bottle or to titrate the reagent to determine its exact concentration.[10]

  • Insufficient Equivalents of Base: Some ortho-lithiation reactions require more than one equivalent of the organolithium base due to the formation of complex aggregates.[14]

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.

  • Temperature Management: Maintain a consistent low temperature throughout the addition of the organolithium reagent and the subsequent stirring period.

  • Solubility Enhancement: If solubility is an issue, you can try adding the organolithium reagent to a suspension of the starting material or explore the use of a co-solvent. Adding TMEDA (tetramethylethylenediamine) can also increase the reactivity of the organolithium reagent.[10][12]

  • Reagent Quality: Use a fresh bottle of the organolithium reagent or titrate it before use.

  • Increase Equivalents of Base: Incrementally increase the equivalents of the organolithium reagent (e.g., from 2.2 to 2.5 equivalents).

Question 4: My ortho-lithiation appears to be successful, but after adding the trifluoroacetylating agent (e.g., ethyl trifluoroacetate), I get a low yield of the desired ketone. What could be the issue?

Answer: A low yield after a successful lithiation points to problems with the electrophilic quench.

  • Reactivity of the Electrophile: The choice of the trifluoroacetylating agent is crucial. Ethyl trifluoroacetate is a common choice. Other reagents like trifluoroacetic anhydride could also be used, but may be too reactive and lead to side products.

  • Addition Temperature: The electrophile should be added at a low temperature to control the reaction. Allowing the reaction to warm up prematurely can lead to side reactions.

  • Stability of the Trifluoromethyl Ketone: Trifluoromethyl ketones are more electrophilic than their non-fluorinated analogs and can be prone to forming stable hydrates in the presence of water during workup.[15][16] This can sometimes complicate purification.

Troubleshooting Steps:

  • Optimize Electrophile Addition: Ensure the electrophile is added slowly at -78°C and the reaction is allowed to stir at this temperature for a sufficient time before warming up.

  • Careful Workup: During the aqueous workup, keep the solution cold and minimize the contact time with water if hydrate formation is suspected. Extraction into an organic solvent should be performed promptly.

  • Purification Strategy: Purification of trifluoromethyl ketones can sometimes be challenging. Column chromatography on silica gel is a common method.[17]

Part 3: N-Deprotection

Question 5: I am having trouble removing the N-Boc group from my trifluoroacetylated product. The reaction is either incomplete or I am seeing decomposition.

Answer: The deprotection of the N-Boc group is typically achieved under acidic conditions.[2] The stability of your final product to these conditions is a key consideration.

  • Insufficiently Acidic Conditions: If the reaction is incomplete, the acidic conditions may not be strong enough. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection.[9][18]

  • Product Instability: The final product, an amino-aryl trifluoromethyl ketone, may be sensitive to strong acids or prolonged reaction times. This could lead to decomposition.

  • Side Reactions with TFA: In some cases, TFA can lead to N-trifluoroacetylation as a side reaction, especially with prolonged exposure or at higher temperatures.[19]

Troubleshooting Steps:

  • Choice of Acid: If a milder acid (like HCl in dioxane) is not effective, switch to TFA in DCM.[20]

  • Reaction Monitoring: Carefully monitor the reaction by TLC to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to minimize decomposition.

  • Temperature Control: Perform the deprotection at room temperature or even at 0°C to minimize potential side reactions.

  • Workup: After deprotection, the product will be in its salt form. A careful basic workup (e.g., with aqueous NaHCO₃) is required to obtain the free amine.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting the synthesis, focusing on the directed ortho-metalation route, which often provides better regioselectivity.

TroubleshootingWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Ortho-Metalation & Acylation cluster_2 Step 3: N-Deprotection start_NProt Start N-Protection prob_NProt Low Yield of N-Boc Product start_NProt->prob_NProt cause_NProt1 Incomplete Reaction prob_NProt->cause_NProt1 Check TLC cause_NProt2 Side Products prob_NProt->cause_NProt2 sol_NProt1 Optimize Base/ Catalyst (DMAP) cause_NProt1->sol_NProt1 sol_NProt2 Adjust Temperature/ Solvent cause_NProt2->sol_NProt2 end_NProt Proceed to Lithiation sol_NProt1->end_NProt sol_NProt2->end_NProt start_Lith Start Lithiation prob_Lith Starting Material Recovered start_Lith->prob_Lith prob_Acyl Low Yield of Ketone start_Lith->prob_Acyl If lithiation is successful cause_Lith1 Wet Conditions/ Reagents prob_Lith->cause_Lith1 cause_Lith2 Low Reagent Activity/ Poor Solubility prob_Lith->cause_Lith2 sol_Lith1 Rigorous Drying/ Inert Atmosphere cause_Lith1->sol_Lith1 sol_Lith2 Titrate BuLi/ Add TMEDA cause_Lith2->sol_Lith2 sol_Lith1->start_Lith Retry sol_Lith2->start_Lith Retry cause_Acyl1 Inefficient Quench prob_Acyl->cause_Acyl1 sol_Acyl1 Slow Addition of Electrophile at -78°C cause_Acyl1->sol_Acyl1 end_Lith Proceed to Deprotection sol_Acyl1->end_Lith start_Deprot Start Deprotection prob_Deprot Incomplete Reaction/ Decomposition start_Deprot->prob_Deprot cause_Deprot1 Incorrect Acid Strength prob_Deprot->cause_Deprot1 cause_Deprot2 Product Instability prob_Deprot->cause_Deprot2 sol_Deprot1 Use TFA in DCM cause_Deprot1->sol_Deprot1 sol_Deprot2 Monitor by TLC/ Control Temperature cause_Deprot2->sol_Deprot2 end_Deprot Final Product sol_Deprot1->end_Deprot sol_Deprot2->end_Deprot

Caption: Troubleshooting workflow for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Experimental Protocol: A Recommended Synthetic Approach

This protocol outlines a robust method for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone via a directed ortho-metalation strategy.

Step 1: N-Boc Protection of 2-Methoxyaniline

  • To a solution of 2-methoxyaniline (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-methoxyaniline.

Step 2: Directed Ortho-Metalation and Trifluoroacetylation

  • Under an inert atmosphere (argon), dissolve N-Boc-2-methoxyaniline (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C (acetone/dry ice bath).

  • Slowly add sec-butyllithium (s-BuLi, 2.2 eq) dropwise, maintaining the temperature below -70°C.

  • Stir the reaction mixture at -78°C for 2-3 hours.

  • Slowly add ethyl trifluoroacetate (1.5 eq) dropwise, again keeping the temperature below -70°C.

  • Stir at -78°C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl at 0°C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: N-Boc Deprotection

  • Dissolve the N-Boc protected trifluoroacetylated intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) at 0°C.

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, by column chromatography.

Quantitative Data Summary Table
StepReagentEquivalentsKey Conditions
1. N-Protection 2-Methoxyaniline1.0THF, TEA, DMAP (cat.)
Di-tert-butyl dicarbonate1.20°C to RT, 12-16 h
2. Ortho-metalation N-Boc-2-methoxyaniline1.0Anhydrous THF, -78°C
sec-Butyllithium2.2-78°C, 2-3 h
Ethyl trifluoroacetate1.5-78°C, 1-2 h
3. N-Deprotection N-Boc protected intermediate1.0DCM
Trifluoroacetic acid5-100°C to RT, 1-3 h

Safety Precautions

  • Organolithium Reagents: n-Butyllithium and sec-butyllithium are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere using proper syringe techniques.[21]

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

This guide provides a framework for troubleshooting the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. Successful synthesis will depend on careful execution, rigorous control of reaction conditions, and diligent monitoring of reaction progress.

References

Sources

Optimization

Technical Support Center: By-product Analysis in the Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Welcome to the technical support guide for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. This resource is designed for researchers, chemists, and process development professionals who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. We will delve into common challenges, focusing on the identification and mitigation of by-products to improve yield, purity, and process robustness.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.

Q1: What is the primary synthetic challenge when preparing 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone via Friedel-Crafts acylation?

Answer: The primary challenge is achieving high regioselectivity and chemoselectivity . The starting material, 2-amino-3-methoxyaniline (or a related precursor), contains a highly activated aromatic ring with two powerful ortho-, para-directing groups: an amino (-NH₂) group and a methoxy (-OCH₃) group. Furthermore, the nucleophilic amino group can compete with the aromatic ring for the acylating agent.

The intended reaction is a C-acylation (Friedel-Crafts) at the C6 position, which is sterically accessible and electronically activated by both the amino and methoxy groups. However, several competing reactions can occur, leading to a complex mixture of by-products. The key is to control the reaction conditions to favor the desired C-acylation pathway over unwanted side reactions.

cluster_main Primary Synthetic Challenge Start 2-Amino-3-methoxyaniline + Trifluoroacetylating Agent Desired Desired Product: 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone (C-Acylation) Start->Desired Controlled Conditions Side1 By-product: N-Acylation Start->Side1 Uncontrolled Nucleophilic Attack Side2 By-product: Isomeric C-Acylation Start->Side2 Poor Regio- selectivity Side3 By-product: Di-Acylation (N and C) Side1->Side3 Further Acylation caption Logical Flow of Competing Reactions.

Caption: Logical flow of competing reactions in the synthesis.

Q2: My reaction mixture shows multiple spots on TLC and several peaks in the GC-MS analysis. What are the most probable by-products and their formation mechanisms?

Answer: Observing multiple products is a very common issue. Based on the reactivity of the substrate and reagents, the primary by-products are typically:

  • N-acylated By-product (Amide Formation): The lone pair of the amino group is highly nucleophilic and can readily attack the electrophilic trifluoroacetyl source to form a stable amide, N-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroacetamide. This reaction is often kinetically favored, especially at low temperatures or with highly reactive acylating agents.

  • Di-acylated By-product: This occurs when both N-acylation and C-acylation take place on the same molecule. This by-product becomes significant if an excess of the acylating agent is used or if the N-acylated intermediate is still sufficiently activated to undergo a subsequent Friedel-Crafts reaction.

  • Isomeric C-acylated By-products: While the C6 position is the target, acylation can also occur at the C4 position, directed by the powerful amino group. The formation of this isomer is influenced by the choice of Lewis acid catalyst and solvent, which can alter the steric and electronic environment of the aromatic ring.[1]

  • Demethylated By-products: If a strong Lewis acid like aluminum chloride (AlCl₃) is used, it can coordinate strongly with the oxygen of the methoxy group, leading to demethylation.[2] This results in a phenolic by-product, which can further complicate the reaction and purification.

By-product Formation Pathways cluster_pathways By-product Formation Pathways SM Starting Material (2-Amino-3-methoxyaniline) P1 N-Acylation (Amide Formation) SM->P1 Fast, Kinetic Pathway P2 Desired C6-Acylation (Target Product) SM->P2 Desired Thermodynamic Pathway P3 Isomeric C4-Acylation SM->P3 Poor Regioselectivity P4 Demethylation SM->P4 Strong Lewis Acid (e.g., AlCl3) P5 Di-Acylation (N,C-Acylated) P1->P5 Excess Acylating Agent caption Key pathways leading to by-product formation.

Caption: Key pathways leading to by-product formation.

Below is a table summarizing these potential by-products.

By-product NameFormation ConditionKey Identifier (MS)Mitigation Strategy
N-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroacetamideInsufficient Lewis acid, low temp.Molecular Ion Peak (M⁺)Use of amine protecting group; stronger Lewis acid catalysis.
Di-acylated ProductExcess acylating agentM⁺ + 96 DaStoichiometric control of reagents.
Isomeric C4-acylated ProductNon-optimized catalyst/solventSame M⁺ as desired productScreen Lewis acids and solvents; steric hindrance control.
Demethylated ProductStrong Lewis acids (AlCl₃)M⁺ - 14 DaUse milder Lewis acids (e.g., FeCl₃, ZnCl₂).[1][2]
Q3: How can I reliably identify and quantify these by-products in my crude reaction mixture?

Answer: A multi-faceted analytical approach is recommended for robust identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool of choice. The trifluoroacetyl group makes the target molecule and its acylated by-products sufficiently volatile and thermally stable for GC analysis.[3]

  • Why it works: GC provides excellent separation of isomers, while MS delivers mass information for structural elucidation. The fragmentation patterns of the trifluoroacetylated compounds are often characteristic and can help distinguish between N- and C-acylated products.

  • Key Consideration: Analyte adsorption can be an issue, leading to peak tailing.[4] Using a deactivated inlet liner and a well-conditioned, appropriate polarity column is critical for accurate quantification.[4]

High-Performance Liquid Chromatography (HPLC) is a valuable complementary technique, especially for less volatile or thermally sensitive by-products like the demethylated species. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude mixture can provide definitive structural information and ratios of the major components without the need for chromatographic separation, although sensitivity is lower than MS-based methods.

cluster_workflow Analytical Workflow for By-product Analysis Sample Crude Reaction Mixture GCMS Primary Analysis: GC-MS Sample->GCMS HPLC Complementary Analysis: HPLC-UV/MS Sample->HPLC NMR Structural Confirmation: NMR Spectroscopy Sample->NMR Result1 Separation of Isomers Quantification Mass Fragmentation Data GCMS->Result1 Result2 Analysis of Non-Volatiles (e.g., Demethylated) Quantification HPLC->Result2 Result3 Definitive Structure Ratio Analysis NMR->Result3 caption Recommended analytical workflow.

Caption: Recommended analytical workflow.

Section 2: Detailed Experimental Protocols

As a Senior Application Scientist, I advocate for protocols that are not just steps to follow, but systems that provide built-in checks and balances.

Protocol 1: Optimized Synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

This protocol is designed to minimize by-product formation by protecting the amine and using a moderately strong Lewis acid.

Step 1: Protection of the Amino Group (Acetylation)

  • Rationale: Protecting the highly nucleophilic amino group as an acetamide prevents N-acylation during the subsequent Friedel-Crafts step. The acetyl group can be easily removed later under mild conditions.

  • Dissolve 2-amino-3-methoxyaniline (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) followed by the slow, dropwise addition of acetyl chloride (1.05 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor by TLC until the starting material is consumed.

  • Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the protected acetamide.

Step 2: Friedel-Crafts Trifluoroacetylation

  • Rationale: Using ferric chloride (FeCl₃) as the Lewis acid provides a good balance of reactivity for the acylation of the activated ring without being harsh enough to cause significant demethylation.[1] Trifluoroacetic anhydride (TFAA) is a potent acylating agent.[3]

  • Suspend the protected acetamide (1.0 eq) and anhydrous FeCl₃ (1.5 eq) in DCM.

  • Cool the mixture to 0 °C.

  • Add trifluoroacetic anhydride (1.2 eq) dropwise over 30 minutes. Causality: Slow addition prevents temperature spikes and reduces the formation of undesired isomers.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and 1M HCl. Stir vigorously for 15 minutes.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with saturated NaHCO₃ solution, then brine.

  • Dry over Na₂SO₄ and concentrate in vacuo.

Step 3: Deprotection of the Amino Group

  • Rationale: Acidic hydrolysis removes the acetyl protecting group to reveal the final product.

  • Dissolve the crude product from Step 2 in a mixture of methanol and 3M HCl.

  • Reflux the mixture for 3-4 hours.

  • Cool to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography.

Protocol 2: GC-MS Method for By-product Analysis
  • Rationale: This method is optimized for the separation of the target compound from its key isomers and acylated by-products.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for aromatic compounds.
Inlet Split/Splitless, 250 °CSplitless mode for trace analysis. High temperature ensures volatilization without degradation.
Liner Deactivated, single taperMinimizes active sites and analyte adsorption, crucial for accurate results.[4]
Carrier Gas Helium, constant flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 80 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minProvides good separation between early-eluting reagents and later-eluting products/by-products.
MS Detector Quadrupole or TOFStandard for mass analysis.
Ionization Electron Ionization (EI), 70 eVStandard ionization method, produces reproducible fragmentation patterns.
Mass Range 40-500 amuCovers the expected mass range of all potential products and by-products.

References

  • Kent, S. B. (1988). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. [Link]

  • Kim, S., et al. (2011). Trifluoroacetylation for amines.
  • Szewczyk, M., et al. (2015). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. National Institutes of Health, PMC. [Link]

  • Reddy, G. O., et al. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Aslam, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Gach, S., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. National Institutes of Health, PMC. [Link]

  • Vaikkinen, A. (2014). GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen® HTD. ResearchGate. [Link]

  • Unknown Author. (Date unknown). Trifluoroacetylation of Amino Acids under Aqueous Conditions Using a Readily Prepared Non-Odoriferous Reagent. ResearchGate. [Link]

  • Organic Chemistry Tutor. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. [Link]

  • Qingmu Pharmaceutical. (Date unknown). 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone. Qingmu Pharmaceutical. [Link]

  • Portilla, J. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]

  • Vinu, V., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. ResearchGate. [Link]

  • Unknown Author. (Date unknown). Synthesis of some new 6-amino-3-methoxyflavones. ResearchGate. [Link]

  • Unknown Author. (Date unknown). Unlocking new capabilities in the analysis of GC×GC-TOFMS data with shift-invariant multi-linearity. arXiv. [Link]

  • Mathew, M. (2021). Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (Date unknown). Trifluoroacetamides. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (Date unknown). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important intermediate. Our approach is rooted in providing not just protocols, but also the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

I. Introduction to the Synthetic Strategy

The synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone presents a unique set of challenges, primarily due to the presence of both an activating amino group and a deactivating trifluoroacetyl group on the same aromatic ring. Direct Friedel-Crafts acylation of 2-amino-3-methoxyphenol is often problematic as the amino group, a Lewis base, can form a complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

Therefore, a robust and scalable synthesis typically involves a multi-step process, including the protection of the amino group, followed by Friedel-Crafts acylation, and subsequent deprotection.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, structured in a question-and-answer format.

A. Amino Group Protection

Question 1: Why is my initial Friedel-Crafts acylation on 2-amino-3-methoxyphenol failing or giving very low yields?

Answer: The primary reason for failure is the reaction of the amino group with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction.[1][2] This acid-base reaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring and preventing the desired acylation.[1] To overcome this, the amino group must be protected before acylation. A common and effective strategy is to convert the aniline to an acetanilide.[3]

Recommended Protocol: Acetylation of 2-Amino-3-methoxyphenol

  • Dissolution: Dissolve 2-amino-3-methoxyphenol in a suitable solvent such as glacial acetic acid or a mixture of an inert solvent like dichloromethane (DCM) with a slight excess of a base like pyridine.

  • Acylation: Cool the solution in an ice bath (0-5 °C) and slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring it into cold water. The protected product, N-(2-hydroxy-3-methoxyphenyl)acetamide, should precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

B. Friedel-Crafts Acylation

Question 2: I am observing poor regioselectivity and the formation of multiple products during the Friedel-Crafts acylation step. What is causing this?

Answer: Poor regioselectivity in Friedel-Crafts acylation is often a result of competing directing effects of the substituents on the aromatic ring. In the case of the N-acetylated precursor, both the acetamido and methoxy groups are ortho-, para-directing. The trifluoroacetylation is expected to occur at the position para to the strongly activating methoxy group and ortho to the less activating acetamido group. However, steric hindrance and reaction conditions can influence the outcome.

Troubleshooting Steps:

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like Ga(OTf)₃ or Bi(OTf)₃ can offer milder reaction conditions and potentially improved selectivity.[4]

  • Solvent Effects: The polarity of the solvent can influence the ratio of ortho to para isomers. Experiment with different solvents, such as nitrobenzene, dichloromethane, or 1,2-dichloroethane.

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the acylating agent and catalyst to minimize side reactions.

Visualizing the Synthetic Workflow

G cluster_0 Protection cluster_1 Friedel-Crafts Acylation cluster_2 Deprotection cluster_3 Purification 2-Amino-3-methoxyphenol 2-Amino-3-methoxyphenol N-(2-hydroxy-3-methoxyphenyl)acetamide N-(2-hydroxy-3-methoxyphenyl)acetamide 2-Amino-3-methoxyphenol->N-(2-hydroxy-3-methoxyphenyl)acetamide Acetic Anhydride N-(2-trifluoroacetyl-6-amino-3-methoxyphenyl)acetamide N-(2-trifluoroacetyl-6-amino-3-methoxyphenyl)acetamide N-(2-hydroxy-3-methoxyphenyl)acetamide->N-(2-trifluoroacetyl-6-amino-3-methoxyphenyl)acetamide TFAA / AlCl3 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone N-(2-trifluoroacetyl-6-amino-3-methoxyphenyl)acetamide->1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Acid Hydrolysis Final Product Final Product 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone->Final Product

Caption: Key stages in the synthesis of the target molecule.

C. Deprotection

Question 3: My deprotection step is leading to decomposition of the final product. How can I improve this?

Answer: The trifluoroacetyl group can be sensitive to harsh deprotection conditions. Strong acidic or basic conditions, especially at elevated temperatures, can lead to side reactions or decomposition.

Recommended Deprotection Protocol: Mild Acidic Hydrolysis

  • Suspension: Suspend the N-acetylated intermediate in a mixture of ethanol and dilute hydrochloric acid (e.g., 3M HCl).

  • Heating: Gently heat the mixture to reflux (around 70-80 °C) and monitor the reaction by TLC.

  • Neutralization: After completion, cool the reaction mixture and carefully neutralize it with a base such as sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

D. Purification and Impurity Profile

Question 4: What are the likely impurities I should be looking for, and how can I remove them?

Answer: Impurities can arise from incomplete reactions, side reactions, or residual starting materials.

Common Impurities and Purification Strategies

Impurity Origin Recommended Purification Method
Unreacted N-(2-hydroxy-3-methoxyphenyl)acetamideIncomplete Friedel-Crafts acylationColumn chromatography (Silica gel, Hexane/Ethyl Acetate gradient)
Di-acylated productOver-reaction during Friedel-CraftsColumn chromatography
Isomeric productsPoor regioselectivityFractional crystallization or preparative HPLC
Residual starting materialsIncomplete reactionsAqueous washes during work-up
Incompletely deprotected intermediateIncomplete hydrolysisRe-subjecting the mixture to deprotection conditions or column chromatography

Analytical Methods for Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and identification of impurities. The presence of a singlet for the trifluoromethyl group in the ¹⁹F NMR is a key indicator.

E. Scale-Up Challenges

Question 5: When moving from lab scale to pilot scale, my yields have dropped significantly. What are the critical parameters to consider for a successful scale-up?

Answer: Scaling up presents challenges related to mass and heat transfer, reagent addition rates, and mixing efficiency.

Key Scale-Up Considerations

  • Heat Management: The Friedel-Crafts acylation is highly exothermic. Ensure your reactor has adequate cooling capacity to maintain the optimal reaction temperature. Uncontrolled temperature increases can lead to a plethora of side products.

  • Reagent Addition: The slow, controlled addition of the acylating agent and Lewis acid is crucial. On a larger scale, this requires precise pumping systems.

  • Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields. Use appropriate agitation speeds and impeller designs for your reactor.

  • Work-up and Isolation: The work-up procedure may need to be adapted for larger volumes. For instance, filtration and extraction times will be longer, and phase separations may be more challenging.

Logical Relationship of Scale-Up Parameters

G Scale-Up Scale-Up Heat Management Heat Management Scale-Up->Heat Management Reagent Addition Rate Reagent Addition Rate Scale-Up->Reagent Addition Rate Mixing Efficiency Mixing Efficiency Scale-Up->Mixing Efficiency Yield & Purity Yield & Purity Side Reactions Side Reactions Heat Management->Side Reactions Side Reactions->Yield & Purity Local Hotspots Local Hotspots Reagent Addition Rate->Local Hotspots Local Hotspots->Yield & Purity Concentration Gradients Concentration Gradients Mixing Efficiency->Concentration Gradients Concentration Gradients->Yield & Purity

Caption: Interdependencies of critical scale-up factors.

III. References

  • U.S. Patent 7,094,928 B2, "Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride"

  • ResearchGate, "Catalytic Friedel-Crafts Acylation of Aniline Derivatives", [Link]

  • PubChem, "1-(2-Amino-4,5-difluoro-3-methoxyphenyl)ethanone", [Link]

  • PubChem, "1-(6-Amino-2,3-difluoro-4-methoxyphenyl)ethanone", [Link]

  • Chemistry Steps, "Friedel-Crafts Acylation with Practice Problems", [Link]

  • ResearchGate, "Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity", [Link]

  • Sciencemadness.org, "Friedel-Crafts acylation of anilides", [Link]

  • ACG Publications, "Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst", [Link]

  • Quora, "Is the Friedel-Crafts acylation of aniline difficult?", [Link]

  • ResearchGate, "Synthesis of some new 6-amino-3-methoxyflavones", [Link]

Sources

Optimization

Technical Support Center: Handling Impurities in "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" Samples

Welcome to the technical support center for "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and remove impurities from your samples, ensuring the integrity of your research and development efforts.

Introduction: Understanding the Chemistry of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a substituted aromatic ketone of interest in pharmaceutical synthesis due to its unique combination of functional groups: a primary aromatic amine, a methoxy ether, and a trifluoroacetyl moiety. These features, while synthetically valuable, also present specific challenges in terms of side reactions and purification.

The most probable synthetic route to this compound is a Friedel-Crafts acylation or a related electrophilic aromatic substitution reaction.[1][2] This typically involves reacting a protected form of 2-amino-3-methoxyphenol with a trifluoroacetylating agent like trifluoroacetic anhydride. The presence of multiple activating groups on the aromatic ring (the amino and methoxy groups) can lead to issues with regioselectivity and over-acylation, while the reactive nature of the starting materials and intermediates can generate a variety of impurities.[3][4]

This guide will address these potential issues in a systematic, question-and-answer format, providing both the "how" and the "why" behind each recommendation.

Diagram: Proposed Synthetic Pathway and Potential Impurity Formation

To effectively troubleshoot, it is crucial to understand the likely origins of impurities. The following diagram illustrates a plausible synthetic pathway and highlights the points at which common impurities may arise.

G cluster_synthesis Proposed Synthetic Pathway cluster_impurities Potential Impurities SM 2-Amino-3-methoxyphenol (Starting Material) Protected Protected Amine (e.g., Acetanilide) SM->Protected Protection (e.g., Acetic Anhydride) Product 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone (Desired Product) Protected->Product Friedel-Crafts Acylation (Lewis Acid Catalyst) Imp1 Unreacted Starting Material Protected->Imp1 Incomplete Reaction Imp3 N-Acylated Byproduct Protected->Imp3 Side Reaction Reagent Trifluoroacetic Anhydride (Acylating Agent) Reagent->Product Imp5 Hydrolysis Products (Trifluoroacetic Acid) Reagent->Imp5 Reaction with H2O Deprotection Deprotection Product->Deprotection e.g., Acid/Base Hydrolysis Imp2 Positional Isomers Product->Imp2 Poor Regioselectivity Imp4 Di-acylated Byproduct Product->Imp4 Over-acylation

Caption: Proposed synthesis of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone and common impurity formation points.

Frequently Asked Questions (FAQs) and Troubleshooting

Category 1: Impurity Identification

Q1: My NMR spectrum shows more aromatic signals than expected. What could they be?

A1: The presence of extra aromatic signals strongly suggests the formation of positional isomers during the Friedel-Crafts acylation. The amino and methoxy groups are both ortho-, para-directing, but their combined influence and potential steric hindrance can lead to acylation at different positions on the aromatic ring.

  • Causality: The regioselectivity of electrophilic aromatic substitution is dictated by the electronic and steric effects of the substituents already on the ring.[5] While the desired product is the result of acylation at the position ortho to the methoxy group and meta to the amino group, other isomers are possible.

  • Troubleshooting:

    • 2D NMR: Perform 2D NMR experiments like COSY and HMBC to establish the connectivity of the protons and carbons in the unexpected signals. This will help you definitively determine the structures of the isomers.

    • HPLC-MS: Use a high-resolution HPLC-MS system to separate the components of your mixture. The mass spectrometer will confirm that the extra peaks have the same mass as your desired product, confirming they are isomers. A well-developed HPLC method is crucial for separating structurally similar isomers.[6]

Q2: I see a broad singlet in my ¹H NMR that integrates to more than two protons and isn't in the aromatic region. What is it?

A2: This is likely due to the presence of residual trifluoroacetic acid (TFA) and water. The acidic protons of TFA and water can exchange with the amine protons, leading to a broadened signal.

  • Causality: Trifluoroacetic anhydride readily hydrolyzes to TFA in the presence of moisture.[] The acidic proton of TFA is in rapid exchange with the protons of the amine and any water present, resulting in a single, broad peak in the NMR spectrum.

  • Troubleshooting:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet should diminish or disappear as the acidic protons exchange with deuterium, which is not observed in ¹H NMR.

    • Aqueous Workup: Ensure your reaction workup includes a thorough wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove any residual TFA.

Q3: My mass spectrum shows a peak with a mass 42 units higher than my product. What is this impurity?

A3: This mass difference corresponds to the addition of an acetyl group (CH₃CO). If you used an acetyl group to protect the aniline nitrogen, this impurity is likely the N-acylated product that was not fully deprotected. It could also indicate that some starting material was not fully acylated with the trifluoroacetyl group but was instead acetylated.

  • Causality: N-acylation is a common protection strategy for anilines in Friedel-Crafts reactions to prevent the Lewis acid catalyst from coordinating with the basic amine.[8] Incomplete deprotection will leave this group attached.

  • Troubleshooting:

    • TLC Analysis: Compare the TLC of your product with a known standard of the N-acetylated starting material if available. The impurity should have a different Rf value.

    • Optimize Deprotection: If this impurity is consistently present, revisit your deprotection step. You may need to increase the reaction time, temperature, or concentration of the deprotecting agent.

Potential Impurity Likely Origin Analytical Signature
Positional IsomersPoor regioselectivity in Friedel-Crafts acylationExtra aromatic signals in NMR with the same mass in MS
N-Acylated ByproductIncomplete deprotection of the amineMass peak at [M+42] in MS; distinct amide signals in IR and NMR
Di-acylated ProductOver-acylation of the aromatic ringMass peak at [M+96] (for another trifluoroacetyl group) in MS
Unreacted Starting MaterialIncomplete reactionSignals corresponding to the starting material in NMR and a separate peak in HPLC
Trifluoroacetic AcidHydrolysis of trifluoroacetic anhydrideBroad, exchangeable proton signal in ¹H NMR
Category 2: Purification Strategies

Q4: My compound is a dark oil and won't crystallize. How can I purify it?

A4: Dark coloration often indicates the presence of oxidized impurities, which are common with anilines. If direct crystallization fails, column chromatography is the recommended next step.

  • Causality: Aromatic amines are susceptible to air oxidation, leading to colored, often polymeric, impurities that can inhibit crystallization.

  • Workflow for Purification:

G Crude Crude Oily Product Column Column Chromatography Crude->Column Initial Purification Recrystallize Recrystallization Column->Recrystallize Fractions Combined & Solvent Evaporated Pure Pure Crystalline Product Recrystallize->Pure Final Polishing

Caption: A typical purification workflow for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

  • Detailed Protocol: Column Chromatography

    • Stationary Phase: Start with standard silica gel. Due to the basicity of the amine, peak tailing can be an issue. If this occurs, consider using silica treated with a small amount of triethylamine in the eluent (e.g., 0.5-1%) or using an amine-functionalized silica column.[9]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of your compound will likely require a relatively high percentage of ethyl acetate.

      • Step 1: Dissolve a small amount of your crude product in dichloromethane and spot it on a TLC plate.

      • Step 2: Develop the TLC plate in various solvent systems (e.g., 20%, 30%, 50% ethyl acetate in hexanes) to find a system that gives your product an Rf value of approximately 0.3.

      • Step 3: Prepare your column and elute with the chosen solvent system, collecting fractions and analyzing them by TLC.

    • Post-Chromatography: Combine the pure fractions, and remove the solvent under reduced pressure. The resulting solid or oil should be significantly purer and more amenable to crystallization.

Q5: I've purified my compound by column chromatography, but it still has minor impurities. What's the best way to get it analytically pure?

A5: Recrystallization is the ideal final step to achieve high purity.[10] The key is to find a suitable solvent or solvent system.

  • Causality: Recrystallization relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the cold solvent, while impurities remain in solution or are removed by hot filtration.[11]

  • Detailed Protocol: Recrystallization

    • Solvent Screening:

      • Place a small amount of your compound (a few milligrams) in several test tubes.

      • Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes) to each tube.

      • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Procedure:

      • Step 1: Dissolve your compound in the minimum amount of the chosen hot solvent.

      • Step 2: If there are any insoluble impurities, perform a hot filtration.

      • Step 3: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

      • Step 4: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal recovery.

      • Step 5: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Category 3: Stability and Storage

Q6: My purified, light-colored solid turned dark after a few days on the bench. Why is this happening and how can I prevent it?

A6: The discoloration is due to the oxidation of the aromatic amine functional group.[12]

  • Causality: Primary aromatic amines are susceptible to oxidation by atmospheric oxygen, which is often accelerated by light. This leads to the formation of highly colored, complex radical species.

  • Recommendations for Storage:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.

    • Light Protection: Keep the storage vial in the dark, for example, by wrapping it in aluminum foil or using an amber vial.

    • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow the rate of decomposition.

Q7: Are there any pH concerns I should be aware of during workup or analysis?

A7: Yes, both strongly acidic and strongly basic conditions should be approached with caution.

  • Acidic Conditions: While a mild acidic wash can be used to remove basic impurities, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis of the methoxy group or other degradation pathways.

  • Basic Conditions: Strong bases could potentially promote side reactions involving the trifluoroacetyl group, such as hydrolysis, though this is generally less of a concern than with other esters. For workup, use mild bases like sodium bicarbonate or potassium carbonate. When developing an HPLC method, be mindful that the retention time of your compound will be sensitive to the pH of the mobile phase due to the ionizable amine group.[13]

References

  • Wikipedia. (2023). Aminoaldehydes and aminoketones. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • Chemistry Steps. (2022). Friedel Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Wikipedia. (2023). Trifluoroacetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • ResearchGate. (2020). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of some new 6-amino-3-methoxyflavones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • PMC. (2021). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Slideshare. (n.d.). Indu...impurity profiling of api's using rp hplc as per. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • PMC. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • Reddit. (n.d.). What makes Aniline more basic than O-MethoxyAniline??. Retrieved from [Link]

  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of....
  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • SpringerLink. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Friedel-Crafts Handout. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • PDB-Dev. (n.d.). 3-Aminoacetophenone. Retrieved from [Link]

  • PubMed. (2012). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Kinase Inhibitor Precursors: A Comparative Analysis

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, but the journey from a hit compound to a clinical candidate is fraught with challenges, primarily achieving potency and selectivity.[2][3] The high degree of structural conservation in the ATP-binding pocket across the human kinome makes designing specific inhibitors a formidable task.[1]

At the heart of this challenge lies the choice of the initial chemical scaffold or precursor. This foundational structure dictates the compound's basic geometry, its ability to engage with the kinase hinge region, and the vectors available for chemical modification to achieve desired properties.[4] This guide provides an in-depth comparison of several key kinase inhibitor precursors, with a special focus on the unique potential of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone . We will dissect its unique chemical attributes and compare its potential against established, "privileged" scaffolds such as aminopyrimidines, pyrazolopyrimidines, and quinazolines.

Part 1: The Trifluoromethyl Ketone Warhead: A Focus on 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

The structure of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is not a conventional heterocyclic scaffold. Instead, its potential lies in the potent electrophilicity of its trifluoromethyl ketone (TFMK) group.

Key Structural Features and Their Implications:

  • Trifluoromethyl Ketone (TFMK) Moiety: The highly electronegative fluorine atoms make the carbonyl carbon exceptionally electron-deficient.[5] This transforms the ketone into a potent "warhead" capable of forming a reversible covalent bond (a hemiketal) with nucleophilic residues, such as cysteine or serine, within or near the kinase active site.[6][7] This mechanism offers a path to high potency and prolonged target engagement.[5]

  • 2-Amino-3-methoxyphenyl Group: This portion of the molecule serves as the anchor and the platform for further synthesis. The aniline nitrogen provides a key attachment point for building out the rest of the inhibitor structure to interact with the kinase hinge region and other pockets. The methoxy group can influence solubility and may form specific interactions within the binding site.

The primary advantage of this precursor is its inherent ability to generate covalent or pseudo-covalent inhibitors. While traditional ATP-competitive inhibitors rely solely on non-covalent interactions, the formation of a covalent bond can lead to significantly higher potency, longer duration of action, and the ability to overcome certain forms of acquired resistance.[7]

Part 2: Comparison with Privileged Heterocyclic Scaffolds

While the TFMK precursor offers a unique mechanistic approach, its utility must be weighed against established scaffolds that form the basis of numerous FDA-approved drugs.

The Aminopyrimidine Scaffold

The aminopyrimidine core is a cornerstone of kinase inhibitor design, famously featured in drugs like Imatinib.[8][9] Its structure mimics the adenine base of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.[10]

  • Synthetic Versatility: The synthesis of aminopyrimidine derivatives is well-established, often involving the condensation of a guanidine derivative with a β-dicarbonyl compound.[10] This allows for extensive structure-activity relationship (SAR) exploration at multiple positions.

  • Mechanism: Primarily used to generate ATP-competitive, reversible inhibitors (Type I and Type II).

  • Performance: This scaffold has a proven track record of producing highly potent and successful drugs.[8][9] However, achieving selectivity can be challenging due to the conserved nature of the ATP-binding site it targets.

The Pyrazolopyrimidine Scaffold

Another bioisostere of adenine, the pyrazolo[3,4-d]pyrimidine scaffold, is a "privileged structure" in medicinal chemistry, forming the core of inhibitors targeting a wide range of kinases, including Src, CDKs, and CSF-1R.[11][12][13]

  • Structural Rigidity and Hinge Binding: The fused ring system provides a rigid framework that can be precisely oriented within the ATP pocket to maximize interactions.[12] It effectively mimics the hydrogen bonding pattern of ATP's adenine ring.[13]

  • Mechanism: Like aminopyrimidines, these are predominantly used for ATP-competitive reversible inhibitors.

  • Performance: The scaffold allows for the development of highly potent inhibitors, with some compounds reaching low nanomolar IC50 values.[12][14] Its rigid nature can be exploited to achieve selectivity against specific kinase subfamilies.[11]

The Quinazoline Scaffold

The 4-anilinoquinazoline scaffold is another highly successful core structure, found in first and second-generation EGFR inhibitors like Gefitinib and Afatinib.[15][16][17]

  • Key Interactions: The quinazoline nitrogen atoms (N1 and N3) are critical for forming hydrogen bonds with the hinge region of the EGFR kinase domain, anchoring the inhibitor in the active site.[15]

  • Mechanism: This scaffold is used for both reversible (first-gen) and irreversible covalent (second/third-gen) inhibitors. For covalent inhibitors, an electrophilic group (like an acrylamide) is typically appended to the aniline ring to target a cysteine residue (e.g., Cys797 in EGFR).[18]

  • Performance: Quinazoline-based inhibitors are among the most successful targeted therapies for non-small cell lung cancer.[17][18] The extensive SAR knowledge allows for fine-tuning of potency and selectivity.[19][20]

Part 3: Comparative Data Summary

Direct experimental comparison of precursors is rare. The table below summarizes the performance of representative final drug compounds derived from each precursor class to provide a functional comparison.

Feature1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Derivative Aminopyrimidine Derivative (Imatinib) Pyrazolopyrimidine Derivative (Ibrutinib) Quinazoline Derivative (Gefitinib)
Primary Target(s) FGFR4, JAK3 (Hypothetical/Reported)[6][7]BCR-ABL, c-KIT, PDGFRBruton's Tyrosine Kinase (BTK)Epidermal Growth Factor Receptor (EGFR)
Mechanism of Action Reversible Covalent (Hemiketal formation)[6]ATP-Competitive (Type II)Irreversible Covalent (Michael addition)[21]ATP-Competitive (Type I)[16]
Reported Potency (IC50) Low nM range (target dependent)ABL: ~250-500 nMBTK: ~0.5 nM[21]EGFR: ~2-37 nM
Key Advantage Unique covalent mechanism, potential for high potency and overcoming resistance.Proven clinical success, well-understood SAR.High potency due to irreversible binding.Extensive clinical validation, basis for multiple generations of drugs.
Potential Challenge Off-target reactivity of the ketone warhead needs careful management.Selectivity across the kinome can be difficult to achieve.Potential for off-target covalent interactions.Acquired resistance through target mutation (e.g., T790M).

Part 4: Experimental Protocols & Methodologies

The following protocols provide a generalized, step-by-step methodology for utilizing each precursor to synthesize a representative kinase inhibitor.

Protocol 1: Synthesis of a Hypothetical TFMK-based Inhibitor

This protocol outlines the synthesis of an inhibitor where the TFMK precursor is coupled to a pyrazole core, a common fragment in kinase inhibitors.

  • Step 1: Acylation of the Aniline.

    • Dissolve 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.5 eq) and cool the mixture to 0°C.

    • Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in DCM.

    • Stir at room temperature for 4 hours until TLC indicates consumption of the starting material.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the product from Step 1 in ethanol.

    • Add tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq).

    • Heat the mixture to reflux for 3 hours.

    • Cool to room temperature, pour into ice water, and basify with saturated NaHCO3 solution.

    • Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate to yield the aniline intermediate.

  • Step 3: Cyclization to form the Kinase Inhibitor Core.

    • (This step would typically involve reaction with a diketone or similar reagent to form a heterocyclic core, followed by further functionalization). This demonstrates the precursor's role as a starting building block.

Rationale: This multi-step synthesis first protects/activates the aniline before introducing another functional group (the nitro, later reduced to an amine) that can be used for subsequent cyclization reactions to build the final heterocyclic inhibitor.

Protocol 2: Synthesis of an Aminopyrimidine-based Inhibitor

This protocol is a generalized method for creating the core of many aminopyrimidine inhibitors.[10]

  • Step 1: Condensation Reaction.

    • To a solution of guanidine nitrate (1.2 eq) in ethanol, add sodium ethoxide (1.2 eq) and stir for 20 minutes.

    • Add 1,3-diphenyl-1,3-propanedione (a representative β-dicarbonyl compound) (1.0 eq).

    • Heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

  • Step 2: Work-up and Purification.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,6-diphenylpyrimidine.

Rationale: This is a classic and robust cyclocondensation reaction. The basic conditions facilitate the reaction between the nucleophilic guanidine and the two electrophilic carbonyl centers of the diketone to form the stable pyrimidine ring.

Part 5: Visualizations

Key Kinase Inhibitor Precursors

G cluster_0 Precursor Structures a 1-(2-Amino-3-methoxyphenyl) -2,2,2-trifluoroethanone b 2-Aminopyrimidine c Pyrazolo[3,4-d]pyrimidine d 4-Anilinoquinazoline workflow precursor Select Precursor (Scaffold) synthesis Multi-step Synthesis & Functionalization precursor->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Biological Screening (IC50, Selectivity) purification->screening optimization SAR-guided Optimization screening->optimization optimization->synthesis Iterative Cycles

Caption: A generalized workflow for scaffold-based kinase inhibitor discovery.

Simplified Kinase Signaling Pathway

pathway cluster_path Cellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase (Active) RTK->Kinase Signal ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate P pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Simplified kinase signaling cascade showing the point of intervention.

Conclusion and Future Outlook

The selection of a starting precursor is a critical decision in kinase inhibitor drug discovery. Privileged scaffolds like aminopyrimidines , pyrazolopyrimidines , and quinazolines offer synthetically tractable and clinically validated pathways to potent inhibitors, primarily through ATP-competitive mechanisms. They represent a lower-risk, higher-probability approach based on decades of accumulated knowledge.

In contrast, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone represents a mechanistically distinct strategy. By incorporating a trifluoromethyl ketone "warhead," it is designed to form reversible covalent interactions with the target kinase. [6][7]This approach offers several compelling advantages:

  • High Potency: Covalent bond formation can lead to significantly lower IC50 values and prolonged target inhibition.

  • Novelty: It provides a route to novel chemical space, potentially avoiding intellectual property constraints of more common scaffolds.

  • Overcoming Resistance: For kinases that develop resistance via mutations that lower affinity for reversible inhibitors, a covalent inhibitor may retain efficacy.

The primary challenge for TFMK-based precursors is managing selectivity and potential off-target reactivity. [5]However, by carefully designing the rest of the molecule to ensure high initial affinity for the target's active site, the covalent interaction can be precisely directed. For researchers and drug developers aiming to create next-generation inhibitors with differentiated mechanisms, precursors like 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone represent a high-risk, high-reward strategy that warrants significant exploration.

References

Sources

Comparative

Comparing synthesis routes for substituted aminophenyl ethanones

An In-Depth Guide to the Synthesis of Substituted Aminophenyl Ethanones: A Comparative Analysis for Drug Development Professionals Substituted aminophenyl ethanones are foundational scaffolds in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Substituted Aminophenyl Ethanones: A Comparative Analysis for Drug Development Professionals

Substituted aminophenyl ethanones are foundational scaffolds in modern medicinal chemistry and materials science. Their versatile structure serves as a crucial intermediate for a wide array of novel heterocyclic systems, including quinolones, pyrimidines, and triazoles, which form the core of many therapeutic agents.[1][2][3][4][5] The strategic placement of the amino and acetyl groups on the phenyl ring allows for extensive functionalization, making these compounds highly valuable starting materials in the synthesis of pharmaceuticals and other high-value chemicals.[5][6]

This guide provides a comparative analysis of the primary synthetic routes to substituted aminophenyl ethanones. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each method, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific synthetic challenges.

Strategic Overview: Pathways to Aminophenyl Ethanones

The synthesis of a substituted aminophenyl ethanone can be approached from several distinct strategic directions. The choice of route is dictated by factors such as the availability of starting materials, desired substitution pattern (ortho, meta, para), scalability, and tolerance of other functional groups on the aromatic ring. The following diagram illustrates the four principal synthetic strategies discussed in this guide.

G cluster_start Common Starting Materials cluster_routes Synthetic Routes Aniline Substituted Aniline FC Route 1: Friedel-Crafts Acylation (via Anilide) Aniline->FC 1. N-Acylation (Protection) 2. Acylation 3. Deprotection HH Route 3: Houben-Hoesch Reaction Aniline->HH Direct Acylation Phenol Substituted Aminophenol Fries Route 2: Fries Rearrangement Phenol->Fries 1. O-Acylation 2. Rearrangement Acetophenone Substituted Acetophenone NR Route 4: Nitration-Reduction Acetophenone->NR 1. Nitration 2. Reduction Benzene Substituted Benzene Benzene->FC 1. Acetanilide formation 2. Acylation 3. Deprotection Target Substituted Aminophenyl Ethanone FC->Target Fries->Target HH->Target NR->Target

Caption: High-level overview of the four primary synthetic strategies for producing substituted aminophenyl ethanones.

Route 1: Friedel-Crafts Acylation of Protected Anilines

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[7] However, the free amino group in anilines poses a significant challenge; it is a Lewis base that complexes strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution and often leading to poor yields or reaction failure.

The established solution is a three-step sequence:

  • Protection: The amino group is protected, typically as an acetanilide, by reacting the aniline with acetic anhydride. This transforms the activating amino group into a moderately activating, ortho,para-directing acetamido group.

  • Acylation: The protected anilide undergoes Friedel-Crafts acylation with an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst.

  • Deprotection: The protecting group is removed by acid or base hydrolysis to yield the final aminophenyl ethanone.

FC_Mechanism Mechanism: Friedel-Crafts Acylation of Acetanilide AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3 Lewis Acid (AlCl₃) SigmaComplex Sigma Complex (Resonance Stabilized) Acetanilide Acetanilide Acetanilide->SigmaComplex + Acylium Ion (Electrophilic Attack) Product_Protected Acylated Acetanilide SigmaComplex->Product_Protected Deprotonation (-H⁺) Product_Final p-Aminoacetophenone Product_Protected->Product_Final Hydrolysis (H⁺/H₂O)

Caption: Key steps in the Friedel-Crafts acylation route for aminophenyl ethanone synthesis.

Causality and Experimental Choices:

  • Choice of Protecting Group: The acetamido group is ideal because it is sufficiently deactivating to prevent N-acylation but remains an ortho,para-director, guiding the incoming acyl group to the desired position, primarily para due to sterics.

  • Catalyst Stoichiometry: More than a stoichiometric amount of Lewis acid is often required because it complexes with both the carbonyl oxygen of the acylating agent and the acetamido group.[8]

  • Solvent: Non-polar solvents like dichloromethane or carbon disulfide are common to prevent complexation with the Lewis acid.

Advantages:

  • A well-established and generally reliable method.

  • Starting materials (anilines, acyl halides) are widely available.

Limitations:

  • A multi-step process involving protection and deprotection, which lowers the overall yield.

  • Requires stoichiometric or excess amounts of corrosive and moisture-sensitive Lewis acids (e.g., AlCl₃), posing environmental and workup challenges.[8]

  • Not suitable for substrates with other acid-sensitive functional groups.

Route 2: The Fries Rearrangement

The Fries rearrangement is an elegant method for synthesizing hydroxyaryl ketones, which can be adapted for aminophenyl ethanone synthesis by starting with an acylated aminophenol.[9][10] The reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, promoted by a Lewis or Brønsted acid catalyst.[11]

The key feature of this route is the ability to control regioselectivity:

  • Low Temperatures (Kinetic Control): Favor the formation of the para-isomer.[9]

  • High Temperatures (Thermodynamic Control): Favor the formation of the ortho-isomer, which is stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[9][12]

Fries_Mechanism Mechanism: Fries Rearrangement PhenolicEster N-Protected Phenolic Ester Complex Oxygen-Lewis Acid Complex PhenolicEster->Complex + AlCl₃ LewisAcid Lewis Acid (e.g., AlCl₃) Acylium Acylium Ion [R-C=O]⁺ Complex->Acylium Intramolecular Cleavage ArylRing Aryl Ring with -O-AlCl₂ group OrthoProduct ortho-Product Acylium->OrthoProduct Electrophilic Attack (ortho) ParaProduct para-Product Acylium->ParaProduct Electrophilic Attack (para)

Caption: The Fries rearrangement proceeds via an acylium ion intermediate, leading to ortho and para products.

Causality and Experimental Choices:

  • Catalyst Selection: While AlCl₃ is traditional, other Lewis acids (BF₃, TiCl₄, SnCl₄) and strong Brønsted acids (HF, methanesulfonic acid) can be used to modulate reactivity and improve environmental friendliness.[9][11]

  • Solvent Polarity: Non-polar solvents tend to favor the ortho product, whereas increasing solvent polarity favors the para product.[9]

Advantages:

  • Provides a direct route to hydroxy-substituted aminophenyl ethanones.

  • Regioselectivity can be controlled by reaction conditions.

Limitations:

  • Requires specific starting materials (aminophenols).

  • Like Friedel-Crafts, it often requires harsh, stoichiometric catalysts.

  • Yields can be variable, and mixtures of ortho and para isomers are common, requiring chromatographic separation.

Route 3: The Houben-Hoesch Reaction

The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones by reacting an electron-rich aromatic compound (like an aniline or phenol derivative) with a nitrile in the presence of a Lewis acid and HCl.[13][14] The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the ketone.[13]

This method is particularly effective for polyhydroxy or polyalkoxy anilines, where the high electron density of the ring facilitates the electrophilic substitution.

Causality and Experimental Choices:

  • Electrophile Generation: The nitrile is activated by the Lewis acid and HCl to form a highly reactive nitrilium ion electrophile (R-C⁺=NHCl⁻).[13]

  • Substrate Requirement: The reaction is generally limited to highly activated, electron-rich arenes. Less activated systems fail to react.[13][14]

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions until the final hydrolysis step to prevent premature decomposition of the catalyst and intermediates.

Advantages:

  • A direct acylation method that does not require protection of the amino group.

  • Particularly useful for the synthesis of polyhydroxy- or polyalkoxy-substituted aminophenyl ethanones.[15]

Limitations:

  • Limited to electron-rich substrates.

  • Requires the use of gaseous hydrogen chloride and a Lewis acid catalyst (often ZnCl₂).[14]

  • The nitrile reagents can be toxic.

Route 4: Nitration and Subsequent Reduction

This is arguably the most versatile and widely practiced indirect route, especially on an industrial scale. The strategy involves two distinct steps:

  • Nitration: An appropriately substituted acetophenone is nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The existing acetyl group is a meta-director, while other substituents on the ring will influence the final position of the nitro group.

  • Reduction: The resulting nitroacetophenone is then reduced to the corresponding aminoacetophenone. A wide variety of reducing agents can be employed, from classic methods like Sn/HCl or Fe/HCl to more modern catalytic hydrogenation (e.g., H₂/Pd-C).

NR_Workflow Workflow: Nitration-Reduction Route Start Substituted Acetophenone Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration NitroProduct Substituted Nitroacetophenone Nitration->NitroProduct Reduction Reduction (e.g., H₂/Pd-C, Sn/HCl) NitroProduct->Reduction FinalProduct Substituted Aminophenyl Ethanone Reduction->FinalProduct

Sources

Validation

A Comparative Guide to the Efficacy of Aromatic Trifluoromethyl Ketone Derivatives as Kynurenine 3-Monooxygenase (KMO) Inhibitors

Prepared by a Senior Application Scientist This guide provides an in-depth comparison of aromatic trifluoromethyl ketone derivatives as inhibitors of Kynurenine 3-Monooxygenase (KMO). We will explore the mechanistic basi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth comparison of aromatic trifluoromethyl ketone derivatives as inhibitors of Kynurenine 3-Monooxygenase (KMO). We will explore the mechanistic basis for their efficacy, present comparative data for representative compounds, and provide detailed experimental protocols for their evaluation. The structural framework of "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" will be used as a conceptual model for discussing structure-activity relationships in this promising class of therapeutic agents.

Introduction: The Rationale for Targeting Kynurenine 3-Monooxygenase

The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals. This pathway is a critical junction, producing both neuroprotective and neurotoxic metabolites. One of the key enzymes at this junction is Kynurenine 3-Monooxygenase (KMO), a flavin-dependent hydroxylase located on the outer mitochondrial membrane.[1][2]

KMO catalyzes the conversion of L-kynurenine into 3-hydroxykynurenine (3-HK). Downstream metabolites of 3-HK, such as quinolinic acid, are known to be neurotoxic. Conversely, a separate branch of the pathway converts kynurenine into kynurenic acid (KYNA), a recognized neuroprotectant that acts as an antagonist at NMDA receptors.[3][4] Under inflammatory conditions, KMO is upregulated, shifting the balance towards the production of harmful metabolites.[4]

This makes KMO a highly attractive therapeutic target for neurodegenerative and neuroinflammatory disorders like Huntington's, Alzheimer's, and Parkinson's disease.[3] Pharmacological inhibition of KMO is a promising strategy because it is expected to simultaneously decrease the production of neurotoxins (3-HK, quinolinic acid) and increase the levels of the neuroprotective KYNA.[1][2]

The trifluoromethyl ketone (TFMK) functional group is a powerful tool in designing enzyme inhibitors.[5][6] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This allows TFMK-containing compounds to act as potent reversible covalent inhibitors, forming stable hemiketal or hemithioketal adducts with hydroxyl (serine, threonine) or thiol (cysteine) residues in an enzyme's active site.[7][8] Scaffolds such as "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" are therefore of significant interest as potential KMO inhibitors.

Structure-Activity Relationships (SAR) of Aromatic TFMK Inhibitors

While comprehensive SAR data for derivatives of "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" is not yet available in published literature, we can extrapolate guiding principles from existing KMO inhibitor research. The following table outlines predicted relationships between structural modifications and inhibitory activity.

Modification Site Substitution Type Predicted Impact on Efficacy Rationale
Aromatic Ring Electron-Withdrawing Groups (e.g., -Cl, -NO₂)Increase Potency Enhances the electrophilicity of the TFMK carbonyl, promoting adduct formation. May also participate in specific interactions within the active site.
Aromatic Ring Electron-Donating Groups (e.g., -OH, additional -OCH₃)Decrease Potency Reduces the electrophilicity of the TFMK carbonyl. However, may improve solubility or introduce new hydrogen bonding opportunities.
Aromatic Ring Bulky SubstituentsVariable Can either improve potency through favorable steric interactions or decrease it by causing steric clashes within the binding pocket.
Amino Group (-NH₂) Acylation / SulfonylationLikely Increase Potency The free amine may not be optimal for binding. Conversion to an amide or sulfonamide can introduce new hydrogen bond donors/acceptors, mimicking the substrate's interactions.
Methoxy Group (-OCH₃) Removal / RelocationVariable The methoxy group's position influences the electronic properties of the ring and can be critical for orienting the molecule in the active site. Its modification would likely have a significant impact.

The following diagram illustrates the key pharmacophoric features of a hypothetical inhibitor binding to the KMO active site.

KMO_Inhibitor_Binding cluster_inhibitor Hypothetical Inhibitor cluster_enzyme KMO Active Site cluster_cofactor Cofactor Inhibitor Aromatic Ring (e.g., 2-Amino-3-methoxyphenyl) Trifluoromethyl Ketone (TFMK) -COCF₃ ActiveSite Hydrophobic Pocket Cys/Ser Residue H-Bond Donors/Acceptors Inhibitor:f0->ActiveSite:f0 Van der Waals Interactions Inhibitor:f1->ActiveSite:f1 Reversible Covalent Bond (Hemithioketal Formation) Inhibitor:f0->ActiveSite:f2 Hydrogen Bonds FAD FAD ActiveSite->FAD Proximity to Redox Center

Caption: Hypothetical binding of an aromatic TFMK inhibitor in the KMO active site.

Comparative Efficacy of KMO Inhibitors

To provide a benchmark for researchers, the following table summarizes the reported inhibitory concentrations (IC₅₀) of several publicly disclosed KMO inhibitors. These compounds, while structurally diverse, share the common goal of KMO inhibition and illustrate the potency that can be achieved.

Inhibitor Scaffold Class IC₅₀ (nM) Assay Type Reference
Ro 61-8048 Benzoylalanine Analog~200 nMRat Brain KMO[9]
UPF 648 3,4-dihalo-N-(4-phenyl-thiazol-2-yl)benzenesulfonamide~30 nMHuman KMO[1]
GSK-XXX (Ex. 4) Benzenesulfonamide< 10 nMRecombinant Human KMO[2]
m-NBA Nitrobenzoylalanine~1 µMRat Liver KMO[1]

Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration, enzyme source). Direct comparison between different studies should be made with caution.

Experimental Protocol: In Vitro KMO Inhibition Assay

This section provides a detailed methodology for determining the IC₅₀ of a test compound against recombinant human KMO.

4.1. Materials & Reagents

  • Recombinant Human KMO (commercial source)

  • L-Kynurenine (Substrate)

  • NADPH

  • Potassium Phosphate Buffer (pH 7.4)

  • Catalase

  • Test Compounds (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer (plate reader)

4.2. Assay Principle The assay measures the activity of KMO by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm. The rate of decrease in absorbance at 340 nm is directly proportional to KMO activity. Inhibitors will slow this rate.

4.3. Step-by-Step Procedure

  • Prepare Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

    • Enzyme Solution: Dilute recombinant human KMO to a working concentration (e.g., 20 nM) in Assay Buffer. Keep on ice.

    • Substrate/Cofactor Mix: Prepare a 2X working solution containing L-Kynurenine (e.g., 200 µM) and NADPH (e.g., 200 µM) in Assay Buffer.

    • Test Compound Dilutions: Perform a serial dilution of the test compound in 100% DMSO. Then, make an intermediate dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Execution:

    • To each well of a 96-well plate, add 50 µL of the Enzyme Solution.

    • Add 2 µL of the diluted test compound or DMSO (for control wells).

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the Substrate/Cofactor Mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 30°C.

    • Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

4.4. Data Analysis

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalize the rates by expressing them as a percentage of the activity of the DMSO control wells (% Activity).

    • % Activity = (V_inhibitor / V_control) * 100

  • Plot the % Activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

The following diagram outlines the experimental workflow.

KMO_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) plate Plate Setup Add Enzyme + Inhibitor/DMSO to wells prep->plate incubate Pre-incubation (15 min @ RT) plate->incubate start Initiate Reaction Add Substrate/NADPH Mix incubate->start read Kinetic Read Monitor A₃₄₀ over 20 min start->read analyze Data Analysis Calculate Rates -> Plot Dose-Response read->analyze ic50 Determine IC₅₀ Value analyze->ic50

Caption: Workflow for the in vitro KMO enzymatic inhibition assay.

Conclusion and Future Outlook

Aromatic trifluoromethyl ketones represent a highly promising class of inhibitors for Kynurenine 3-Monooxygenase. Their mechanism of action, leveraging the electrophilicity of the TFMK moiety, allows for the design of potent, targeted therapeutics. While direct experimental data on derivatives of "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" is pending, the principles of rational drug design strongly suggest that this scaffold is an excellent candidate for exploration.

Future research should focus on the synthesis and systematic evaluation of a library of derivatives based on this core structure. By modulating the substituents on the aromatic ring and the amino group, it will be possible to fine-tune potency, selectivity, and pharmacokinetic properties. The protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to embark on this important work, potentially leading to novel treatments for devastating neurodegenerative diseases.

References

  • Kynurenine 3-monooxygenase - Wikipedia. Wikipedia. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]

  • Synthesis and in Vitro Evaluation of 4-substituted-1-azaanthraquinones. PubMed. [Link]

  • Synthesis and Antifungal Activity of Some New Fluorine-Substituted 4-Thiazolidinone Bearing 1,2,4-Triazinone. ResearchGate. [Link]

  • A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. [Link]

  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Royal Society of Chemistry. [Link]

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Royal Society of Chemistry. [Link]

  • A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. PubMed Central. [Link]

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Comparative

A Comparative Guide to Validating the Purity of Synthesized 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of a synthesized active pharmaceutical ingredient (API) or intermediate is of par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a synthesized active pharmaceutical ingredient (API) or intermediate is of paramount importance. The compound 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone, represents a class of molecules with significant potential in medicinal chemistry, largely due to the influence of the trifluoromethyl group on metabolic stability and binding affinity. Ensuring the purity of this compound is not merely a procedural step but a foundational requirement for the reliability and reproducibility of subsequent biological and pharmacological studies.

This guide provides a comprehensive framework for validating the purity of synthesized 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. It is designed to offer an in-depth, scientifically grounded approach, moving beyond a simple checklist of analytical techniques. Here, we delve into the rationale behind the selection of methods, the interpretation of data, and a comparative analysis with a structurally related alternative, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, to provide a holistic understanding of purity validation in the context of drug development.

The Synthetic Landscape and Potential Impurities

A plausible synthetic route to 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone involves a multi-step process, likely commencing with a protected 2-methoxyaniline to prevent side reactions. A key step would be a Friedel-Crafts acylation with a trifluoroacetylating agent, followed by deprotection.

A 2-Methoxyaniline B N-Protected 2-Methoxyaniline A->B Protection (e.g., Acylation) C 1-(2-Protected-amino-3-methoxyphenyl) -2,2,2-trifluoroethanone B->C Friedel-Crafts Acylation (e.g., (CF3CO)2O, Lewis Acid) D 1-(2-Amino-3-methoxyphenyl) -2,2,2-trifluoroethanone C->D Deprotection

Figure 1: Plausible synthetic workflow for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

This synthetic pathway introduces several potential impurities that must be addressed during purity validation:

  • Starting Materials: Unreacted N-protected 2-methoxyaniline.

  • Reaction Byproducts: Isomeric acylation products, poly-acylated species, and products of side reactions.

  • Reagents and Solvents: Residual trifluoroacetic anhydride, Lewis acids, and organic solvents.

  • Degradation Products: The amino and ketone functionalities can be susceptible to oxidation or other degradation pathways.

A Multi-faceted Approach to Purity Validation

A robust purity validation strategy relies on the orthogonal application of multiple analytical techniques. This ensures that a wide range of potential impurities, with varying physicochemical properties, are detected and quantified.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point for aromatic compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over a set period (e.g., 20 minutes) to elute compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.

Rationale for Method Parameters: The use of a C18 column provides good retention for the aromatic analyte. A gradient elution is crucial for separating a wide range of potential impurities, from polar starting materials to less polar byproducts. Formic acid is added to the aqueous mobile phase to improve peak shape and control the ionization state of the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy provides detailed information about the chemical structure of the synthesized compound and can be a powerful tool for identifying and quantifying impurities. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Interpreting the Data: The ¹H NMR spectrum should be analyzed for the presence of unexpected signals, which could indicate impurities. The integration of signals can be used for quantitative analysis if a certified internal standard is used (qNMR). The ¹³C NMR spectrum provides information on the carbon framework and can reveal the presence of isomeric impurities that may be difficult to distinguish by ¹H NMR alone.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and for identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for purity analysis.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Method: The same HPLC method as described for purity determination can be used.

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically suitable for amines.

    • Scan Range: A mass range that covers the expected molecular weight of the target compound and potential impurities (e.g., m/z 100-500).

    • Fragmentation (MS/MS): If an unknown peak is detected, an MS/MS experiment can be performed to obtain fragmentation data, which can aid in its structural elucidation.

Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the target compound. The presence of other significant peaks may indicate impurities.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_decision Purity Decision SynthesizedProduct Synthesized Product HPLC HPLC-UV/PDA Purity Assessment SynthesizedProduct->HPLC LCMS LC-MS Identity & Impurity ID SynthesizedProduct->LCMS NMR NMR (1H, 13C) Structural Confirmation SynthesizedProduct->NMR Pass Purity Confirmed (>98%) HPLC->Pass No significant impurities Fail Repurification Required (<98%) HPLC->Fail Impurities detected LCMS->Pass Correct MW, no major unknown peaks LCMS->Fail Incorrect MW or significant unknown peaks NMR->Pass Clean spectrum, correct structure NMR->Fail Unexpected signals

Figure 2: Overall workflow for the purity validation of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

Comparative Analysis: Target Compound vs. A Halogenated Analog

To provide context for the purity validation of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, we will compare its expected analytical data with that of a commercially available, structurally similar compound: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone .[1][2][3][4] This comparison highlights how different substituents on the aromatic ring can influence the analytical properties of the molecule.

Property1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (Predicted)1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (Experimental/Predicted)[1][2][3][4]
Molecular Formula C₉H₈F₃NO₂C₈H₅ClF₃NO
Molecular Weight 219.16 g/mol 223.58 g/mol [1]
¹H NMR (Predicted) Aromatic protons: ~6.7-7.5 ppm (3H, m); NH₂: broad singlet; OCH₃: ~3.9 ppm (3H, s)Aromatic protons: ~6.8-7.4 ppm (3H, m); NH₂: broad singlet
¹³C NMR (Predicted) C=O: ~180-185 ppm; CF₃: ~115-120 ppm (q); Aromatic carbons: ~110-150 ppm; OCH₃: ~56 ppmC=O: ~180-185 ppm; CF₃: ~115-120 ppm (q); Aromatic carbons: ~115-145 ppm
Mass Spec (ESI+) [M+H]⁺ at m/z 220.06[M+H]⁺ at m/z 224.01 (with characteristic chlorine isotope pattern)
HPLC Retention Expected to be slightly more polar (earlier elution) than the chloro-analog due to the methoxy group.Expected to be slightly less polar (later elution) than the methoxy-analog.

Table 1: Comparative Analytical Data

The presence of the methoxy group in the target compound, as opposed to the chloro group in the alternative, will lead to distinct differences in the NMR chemical shifts and a lower molecular weight. In HPLC, the methoxy group generally imparts more polarity than a chloro substituent, which would result in a shorter retention time on a reversed-phase column under identical conditions.

Conclusion

The validation of purity for a synthesized compound like 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a critical and multi-step process. A combination of HPLC for quantitative purity assessment, NMR for structural confirmation, and mass spectrometry for identity verification provides a robust and reliable approach. By understanding the potential impurities from the synthetic route and by comparing the analytical data with that of a known analogue, researchers can have a high degree of confidence in the purity and identity of their synthesized material, which is essential for the integrity of subsequent research and development activities.

References

  • Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
  • Li, B., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega, 3(4), 4054-4063.
  • Chem-Station. (n.d.). ortho-acylation of anilines. Retrieved from [Link]

  • Wang, L., et al. (2019). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, 17(3), 555-559.
  • Li, X., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega, 3(4), 4054–4063.
  • PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

Sources

Validation

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Aminophenyl Ketones in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates stands as a powerful tool for optimizing molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates stands as a powerful tool for optimizing molecular properties. This guide offers an in-depth comparative study of fluorinated versus non-fluorinated aminophenyl ketones, a scaffold of significant interest in therapeutic development. By examining the profound impact of fluorination on physicochemical properties, metabolic stability, and biological activity, we aim to provide a comprehensive resource for the rational design of next-generation therapeutics. This analysis is grounded in experimental data, with a particular focus on the development of kinase inhibitors, to illuminate the causal relationships behind the observed enhancements.

The Rationale for Fluorination: Beyond Simple Substitution

The introduction of a fluorine atom into an aminophenyl ketone framework is not a mere substitution but a strategic modification that can dramatically alter a molecule's behavior. Fluorine's unique properties, including its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98), and the strength of the carbon-fluorine bond, are the pillars of its utility in drug design.[1] These characteristics can lead to significant improvements in:

  • Metabolic Stability: The high bond energy of the C-F bond makes it less susceptible to metabolic cleavage by cytochrome P450 enzymes, a common route of drug degradation.[2][3] This can increase the compound's half-life and bioavailability.

  • Binding Affinity and Potency: Fluorine's strong electronegativity can alter the electronic distribution within the molecule, influencing pKa and creating favorable interactions with the target protein.[4] This can lead to enhanced binding affinity and, consequently, greater potency.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into the target's binding site.

Physicochemical Properties: A Tale of Two Ketones

The substitution of hydrogen with fluorine on the aminophenyl ketone scaffold induces significant changes in fundamental physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyNon-Fluorinated Aminophenyl KetoneFluorinated Aminophenyl KetoneImpact on Drug Development
Lipophilicity (LogP) LowerGenerally HigherIncreased lipophilicity can improve membrane permeability and cell penetration. However, excessive lipophilicity can lead to poor solubility and off-target effects.[4]
Basicity (pKa of Amino Group) HigherLowerFluorine's electron-withdrawing nature reduces the basicity of the nearby amino group. This can decrease unwanted interactions with acidic organelles and improve cell permeability.
Dipole Moment LowerHigherThe polarized C-F bond increases the molecular dipole moment, which can influence solubility and interactions with polar environments.

Case Study: The Pursuit of Potent and Selective p38 MAP Kinase Inhibitors

A compelling illustration of the fluorine advantage can be found in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases and cancer.[1][5] The aminophenyl ketone scaffold has been explored in this context.

One notable example is the development of "Skepinone-L," a highly potent and selective p38α MAP kinase inhibitor derived from a rigidized benzophenone lead structure.[6] While not a simple aminophenyl ketone, its core structure is highly relevant. The journey to Skepinone-L and its even more potent successors highlights the critical role of fluorination.

The development of these inhibitors involved optimizing the interactions within the kinase binding pocket. A key feature of potent p38 inhibitors is their ability to induce a "glycine-flip" in the hinge region of the enzyme, allowing for the formation of crucial hydrogen bonds.[7]

Comparative Biological Activity:

While a direct head-to-head comparison of a single fluorinated and non-fluorinated aminophenyl ketone with comprehensive published data is scarce, we can draw strong inferences from the structure-activity relationships (SAR) of p38 MAPK inhibitors. For instance, many potent diaryl ketone-based p38 inhibitors feature a difluorophenyl ring.[7]

Let's consider a hypothetical comparative scenario based on the principles observed in the development of Skepinone-L and other diaryl ketone p38 inhibitors:

CompoundStructure (Hypothetical)TargetIC50 (nM)Rationale for Potency Difference
Compound A (Non-Fluorinated) Aminophenyl ketone with a phenyl ring.p38α MAP Kinase>500Lacks the specific interactions and conformational rigidity needed for high-affinity binding.
Compound B (Fluorinated) Aminophenyl ketone with a difluorophenyl ring.p38α MAP Kinase<50The difluorophenyl group enhances binding affinity through favorable interactions with the hydrophobic regions of the kinase and contributes to the conformational rigidity required for potent inhibition.[6]

The enhanced potency of the fluorinated analog can be attributed to the fluorine atoms participating in favorable interactions within the protein's binding pocket and influencing the overall conformation of the inhibitor to better fit the active site.

Experimental Protocols

To provide a practical framework for researchers, we detail the methodologies for key experiments used to compare the performance of fluorinated and non-fluorinated aminophenyl ketones.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against a target kinase, such as p38α MAP kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a peptide containing a phosphorylation site for p38α)

  • Test compounds (fluorinated and non-fluorinated aminophenyl ketones) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of p38α MAP kinase and the substrate peptide in kinase buffer.

  • Reaction Setup:

    • Add the diluted test compounds to the wells of a 384-well plate.

    • Add the enzyme and substrate solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: In Vitro Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Serial Dilution of Test Compounds C Add Compounds to Plate A->C B Prepare Enzyme & Substrate Solution D Add Enzyme & Substrate B->D C->D E Pre-incubate D->E F Add ATP to Initiate Reaction E->F G Incubate at 30°C F->G H Stop Reaction & Add Detection Reagent G->H I Measure Luminescence H->I J Calculate IC50 I->J

Caption: Workflow for determining the IC50 of kinase inhibitors.

In Vitro Metabolic Stability Assay

This protocol describes a common method for evaluating the metabolic stability of compounds using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds.

Materials:

  • Human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compounds (fluorinated and non-fluorinated aminophenyl ketones)

  • Control compounds (with known metabolic stability)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing human liver microsomes and phosphate buffer.

  • Reaction Initiation:

    • Pre-warm the master mix and the NADPH regenerating system to 37°C.

    • Add the test compound to the master mix.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Diagram: Metabolic Stability Assay Workflow

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Microsome Master Mix B Add Test Compound A->B C Initiate with NADPH at 37°C B->C D Take Aliquots at Different Time Points C->D E Quench Reaction with Cold Acetonitrile D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and Clint G->H

Sources

Comparative

A Comparative Guide to 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone in Kinase Inhibition Screens

This guide provides an in-depth comparative analysis of the performance of the novel compound 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone in biological screens, with a particular focus on its potential as a kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the performance of the novel compound 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone in biological screens, with a particular focus on its potential as a kinase inhibitor. As researchers and drug development professionals, the selection of appropriate screening compounds is a critical step in the discovery pipeline. This document aims to provide a comprehensive evaluation of this compound in comparison to other relevant alternatives, supported by experimental data and protocols.

Introduction: The Emerging Potential of Trifluoroethanone Derivatives

The 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a synthetic compound featuring a trifluoromethyl group, which can significantly influence a molecule's metabolic stability and binding affinity. While direct biological screening data for this specific molecule is not extensively published, its structural motifs are present in a variety of biologically active compounds, particularly kinase inhibitors. This guide will therefore situate 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone within the broader context of kinase inhibitor discovery and provide a framework for its evaluation.

Comparative Analysis in a Kinase Inhibition Screen

Based on the structural similarities to known kinase inhibitors, a hypothetical screening of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone was conducted against a panel of kinases. For the purpose of this guide, we will focus on its performance against Casein Kinase 2 (CSNK2), a constitutively active serine/threonine kinase implicated in various diseases, including cancer and viral infections.[1]

Comparator Compounds:
  • Compound A (Pyrazine-based CSNK2A Inhibitor): A known inhibitor with a 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid scaffold, demonstrating potent CSNK2A inhibition.[1]

  • Compound B (PI3Kδ Inhibitor): (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, a potent and selective PI3Kδ inhibitor, chosen to assess cross-reactivity and selectivity.[2][3]

  • Compound C (JAK1 Selective Inhibitor): 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a highly selective JAK1 inhibitor, included to further profile the selectivity of our lead compound.[4]

Experimental Data Summary:
CompoundTarget KinaseIC50 (nM)Selectivity vs. PIM3Antiviral Activity (MHV, IC50 µM)
1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone CSNK2A150Moderate5.2
Compound ACSNK2A25Low0.8
Compound BPI3Kδ14 (for PI3Kδ)High (vs. other PI3Ks)Not Assessed
Compound CJAK1<10 (for JAK1)High (vs. JAK2)Not Assessed

Note: The data for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is presented as a hypothetical projection based on the performance of structurally similar compounds.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Add Kinase, Compound, and Substrate/ATP to Plate Compound_Prep->Assay_Plate Kinase_Prep Kinase Solution Kinase_Prep->Assay_Plate Substrate_Prep Substrate & ATP Solution Substrate_Prep->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Read_Plate Read Luminescence Detection_Reagent->Read_Plate IC50_Calc Calculate IC50 Read_Plate->IC50_Calc

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture: The kinase, fluorescently labeled substrate, and ATP are combined in a reaction buffer.

  • Incubation: The diluted compounds are added to the reaction mixture and incubated at 30°C for 1 hour.

  • Detection: A detection reagent is added to stop the reaction and measure the remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: The luminescence is measured, and the data is normalized to controls to calculate the IC50 values.

Signaling Pathway Context

The trifluoroethanone derivative, by potentially inhibiting CSNK2, could modulate various downstream signaling pathways involved in cell survival and proliferation.

Diagram of a Simplified CSNK2 Signaling Pathway:

G cluster_input Input Signal cluster_pathway Signaling Cascade cluster_output Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CSNK2 CSNK2 Receptor->CSNK2 Downstream Downstream Effectors (e.g., Akt, NF-κB) CSNK2->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Inhibitor 1-(2-Amino-3-methoxyphenyl) -2,2,2-trifluoroethanone Inhibitor->CSNK2

Caption: Simplified CSNK2 signaling pathway and the point of inhibition.

Discussion and Future Directions

The hypothetical data suggests that 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone exhibits moderate inhibitory activity against CSNK2A. While not as potent as the pyrazine-based inhibitor (Compound A), it may offer a different selectivity profile. The presence of the trifluoromethyl group could also confer favorable pharmacokinetic properties, a critical aspect of drug development.

Further studies are warranted to confirm these preliminary findings. A broader kinase panel screening would be essential to fully characterize the selectivity of this compound. Additionally, cell-based assays are necessary to determine its efficacy in a more physiologically relevant context. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could lead to the development of more potent and selective inhibitors.[5]

Conclusion

While direct experimental evidence for the biological activity of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is currently limited, its structural features suggest potential as a kinase inhibitor. This guide provides a comparative framework and detailed protocols for its evaluation. The hypothetical data presented herein serves as a starting point for further investigation into the therapeutic potential of this and related trifluoroethanone derivatives.

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]

  • Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry. [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science. [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]

  • Designing and screening of fluoroquinolone substitutes using combined in silico approaches: biological metabolism–bioconcentration bilateral selection and their mechanism analyses. Green Chemistry. [Link]

  • Synthesis of some new 6-amino-3-methoxyflavones. ResearchGate. [Link]

  • Synthesis and biological evaluation of tanshinone IIA derivatives as novel endothelial protective agents. Future Medicinal Chemistry. [Link]

  • Discovery of ( S )-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H -pyrazolo[3,4- d ]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H )-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. ResearchGate. [Link]

  • Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Molecules. [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" Derivatives

This guide provides a comprehensive framework for evaluating and comparing the cross-reactivity of antibodies against derivatives of the small molecule "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone." As this speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating and comparing the cross-reactivity of antibodies against derivatives of the small molecule "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone." As this specific molecule and its derivatives represent a niche area of research, this document serves as a methodological blueprint for researchers and drug development professionals who need to characterize antibody specificity for novel haptens. The principles and protocols detailed herein are grounded in established immunoassay theory and are broadly applicable to the study of antibody interactions with any small molecule.

Introduction: The Imperative of Specificity in Small Molecule Immunoassays

In the realms of pharmaceutical development, diagnostics, and environmental monitoring, immunoassays are indispensable tools for the quantification of small molecules (haptens). The accuracy of these assays hinges on the specificity of the antibody employed. An antibody's tendency to bind to molecules structurally similar to the target antigen—a phenomenon known as cross-reactivity—can lead to false-positive results, inaccurate quantification, and misinterpreted data.[1][2]

This guide focuses on the hapten 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone and its potential derivatives. Characterizing antibody cross-reactivity is not merely a quality control step; it is a foundational requirement for developing a robust and reliable assay. A thorough understanding of an antibody's binding profile ensures that the data generated is both accurate and reproducible.[3]

Section 1: The Target Molecule and Its Structural Analogs

To assess cross-reactivity, a panel of structurally related compounds must be tested. The core structure of our target is 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. Potential derivatives for a cross-reactivity panel would logically involve modifications at key positions on the molecule.

Core Structure:

Hypothetical Derivatives for Cross-Reactivity Panel:

  • Positional Isomers: Move the methoxy (-OCH3) or amino (-NH2) group to other positions on the phenyl ring.

  • Substitution Analogs: Replace the methoxy group with a hydroxyl (-OH) or ethoxy (-OC2H5) group.

  • Halogenated Analogs: Introduce other halogen atoms (e.g., Chlorine, Bromine) in place of Fluorine or on the phenyl ring.

  • Metabolite Mimics: Include potential metabolic products, such as N-acetylated or glucuronidated forms.

The selection of these analogs should be guided by the synthetic pathway of the parent compound and its expected metabolic fate in biological systems.

Section 2: Methodologies for Assessing Antibody Cross-Reactivity

Several techniques can be employed to characterize the specificity of small-molecule antibodies. The choice of method depends on the required throughput, sensitivity, and the type of data needed (e.g., simple yes/no binding vs. detailed kinetic analysis).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is the most common and practical method for quantifying small molecule cross-reactivity.[4][5] The principle relies on the competition between the free analyte (the target molecule or its derivative) and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites.[4][6] A higher affinity of the free analyte for the antibody results in less labeled antigen binding, leading to a weaker signal.

The key metric derived from this assay is the IC50 value , which is the concentration of the competing analyte that inhibits 50% of the maximum signal.[7] Cross-reactivity is then calculated relative to the target analyte.

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Derivative) x 100 [8]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[9][10][11] In a typical setup for small molecule analysis, the antibody is immobilized on a sensor chip, and solutions of the small molecule derivatives are flowed over the surface.[10][12] SPR can detect even weak binding events and provides a more detailed characterization of the interaction than endpoint assays like ELISA.[13] This makes it the gold standard for in-depth specificity studies.[9]

Western Blotting / Dot Blot

While less common for quantitative cross-reactivity of small molecules, Western or Dot Blotting can be used as a qualitative or semi-quantitative screening tool.[14] This involves immobilizing a conjugate of the small molecule (e.g., hapten-carrier protein) on a membrane and testing the antibody's ability to bind to it.[14] Modifications to standard protocols are often needed to effectively retain small molecules on the membrane.

Section 3: Experimental Protocols & Data Interpretation

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the IC50 values of the target compound and its derivatives.

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[6]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[6]

  • Blocking Buffer (e.g., 3% BSA in PBS)[6]

  • Primary antibody against the target molecule

  • HRP-conjugated secondary antibody (if the primary is not labeled)

  • TMB Substrate Solution[15]

  • Stop Solution (e.g., 2N H2SO4)[6]

  • Target compound and a panel of its derivatives

  • Plate reader

Workflow Diagram:

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection p1 1. Coat Plate with Antigen-Carrier Conjugate p2 2. Wash Plate (3x with Wash Buffer) p1->p2 p3 3. Block Plate (with Blocking Buffer) p2->p3 p4 4. Wash Plate (3x with Wash Buffer) p3->p4 c2 6. Add Primary Antibody and Standards/Samples to Wells p4->c2 c1 5. Prepare Standards & Samples (Serial dilutions of target & derivatives) c1->c2 c3 7. Incubate (Allow competition to occur) c2->c3 c4 8. Wash Plate (5x with Wash Buffer) c3->c4 d1 9. Add HRP-conjugated Secondary Antibody c4->d1 d2 10. Incubate d1->d2 d3 11. Wash Plate (5x with Wash Buffer) d2->d3 d4 12. Add TMB Substrate (Incubate in dark) d3->d4 d5 13. Add Stop Solution d4->d5 d6 14. Read Absorbance (e.g., at 450 nm) d5->d6 Validation_Logic cluster_main A Primary Assay (e.g., Competitive ELISA) B Orthogonal Method (e.g., SPR) A->B Confirms Binding C Application-Specific Testing A->C Tests in Context D Confident Specificity Profile B->D Provides Kinetic Detail C->D Ensures Performance

Sources

Comparative

Benchmarking "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" against known standards

This guide provides an in-depth comparative analysis of the novel trifluoromethyl ketone-containing compound, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. Designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel trifluoromethyl ketone-containing compound, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. Designed for researchers, scientists, and drug development professionals, this document benchmarks the compound's physicochemical and potential biological properties against two established pharmaceutical standards: Pexidartinib and Celecoxib. By presenting a framework for evaluation, supported by detailed experimental protocols, this guide aims to elucidate the potential of this molecule and guide future research directions.

Introduction: The Rationale for Trifluoromethyl Ketones in Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold is a well-established strategy in modern medicinal chemistry to enhance a compound's therapeutic potential. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile. The subject of this guide, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, combines this valuable functional group with a 2-amino-3-methoxyphenyl moiety, a scaffold present in various bioactive molecules. This unique combination warrants a thorough investigation of its potential as a novel therapeutic agent.

This guide will provide a comprehensive framework for characterizing and benchmarking this compound. We will first detail its physicochemical properties and then propose a series of experiments to evaluate its drug-like characteristics and potential biological activity, drawing comparisons with two well-characterized drugs, Pexidartinib and Celecoxib.

Compound Characterization: Spectroscopic and Physicochemical Properties

A fundamental step in evaluating a novel compound is its thorough characterization. While experimental data for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is not extensively available in the public domain, we can predict its spectroscopic features based on the analysis of structurally similar compounds.

Note: The following spectroscopic data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted Spectroscopic Data for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Technique Expected Features
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm; a singlet for the methoxy (-OCH₃) group around δ 3.8-4.0 ppm; a broad singlet for the amine (-NH₂) protons; and a quartet for the protons adjacent to the trifluoromethyl group (if any) due to H-F coupling.
¹³C NMR Carbonyl carbon (C=O) signal around δ 180-190 ppm (split into a quartet by the fluorine atoms); signals for aromatic carbons; a signal for the methoxy carbon around δ 55-60 ppm; and a quartet for the trifluoromethyl carbon with a large C-F coupling constant.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1700-1720 cm⁻¹), C-F stretching (strong bands in the 1100-1300 cm⁻¹ region), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (C₉H₈F₃NO₂: 235.16 g/mol ) and characteristic fragmentation patterns.
Benchmarking Physicochemical Properties

To contextualize the potential of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone as a drug candidate, we will compare its key physicochemical properties with those of Pexidartinib, a multi-targeted tyrosine kinase inhibitor, and Celecoxib, a selective COX-2 inhibitor. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Comparative Physicochemical Properties

Property1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (Predicted)Pexidartinib[1][2]Celecoxib[3][4][5]
Molecular Weight ( g/mol ) 235.16417.81381.37
LogP ~2.5 - 3.54.773.89
Topological Polar Surface Area (Ų) ~6588.585.84
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 374
Rotatable Bonds 354

Proposed Experimental Benchmarking

To provide a comprehensive evaluation, we propose a series of in vitro assays to benchmark 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone against Pexidartinib and Celecoxib. These assays will assess key drug-like properties.

Lipophilicity Determination

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and interaction with biological targets.

Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP value using the formula: LogP = log ([Concentration in octanol] / [Concentration in water]).

In Vitro Metabolic Stability

Rationale: The metabolic stability of a compound provides an early indication of its potential in vivo half-life and bioavailability. Rapid metabolism can lead to low drug exposure and the formation of potentially toxic metabolites.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other relevant species), NADPH (as a cofactor for cytochrome P450 enzymes), and a buffer solution.

  • Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.[6]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[7]

Membrane Permeability Assessment

Rationale: A drug's ability to permeate cell membranes is crucial for its oral absorption and distribution to target tissues. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[8][9]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer with well-developed tight junctions.

  • Assay Initiation: Add the test compound to the apical (AP) side of the cell monolayer (to measure absorption) or the basolateral (BL) side (to measure efflux).

  • Sampling: At specified time intervals, collect samples from the receiver compartment (BL for absorption, AP for efflux).

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS.

  • Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration of the drug.

  • Efflux Ratio: Determine the efflux ratio by dividing the Papp (BL to AP) by the Papp (AP to BL). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Proposed Biological Activity Evaluation: Kinase Inhibition Profile

The presence of the 2-amino-3-methoxyphenyl scaffold in known kinase inhibitors suggests that 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone may also exhibit activity against protein kinases. A related compound, 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, has been reported as a mitogen-activated protein kinase (MAPK) inhibitor.[10] Therefore, a logical starting point for biological evaluation is to screen our target compound against a panel of kinases, including those in the MAPK pathway.

Kinase Inhibition Screening

A broad-panel kinase screen is a cost-effective initial step to identify potential kinase targets. This can be followed by more focused assays to determine the potency and selectivity of the compound against the identified "hits".

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Initial Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action Compound Compound Kinase Panel Kinase Panel Compound->Kinase Panel Broad-spectrum screen Hit Identification Hit Identification Kinase Panel->Hit Identification Identify active kinases IC50 Determination IC50 Determination Hit Identification->IC50 Determination Determine potency Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Assess off-target effects Cell-based Assays Cell-based Assays Selectivity Profiling->Cell-based Assays Confirm cellular activity Target Validation Target Validation Cell-based Assays->Target Validation Validate mechanism

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using a generic kinase)

  • Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP in a suitable buffer.

  • Compound Addition: Add varying concentrations of the test compound (and standards) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial evaluation of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. By benchmarking its predicted and experimentally determined physicochemical properties against established drugs like Pexidartinib and Celecoxib, researchers can gain valuable insights into its potential as a drug candidate. The proposed biological evaluation, focusing on kinase inhibition, offers a rational starting point for elucidating its mechanism of action.

Future work should focus on the experimental validation of the predicted spectroscopic data and the execution of the proposed in vitro assays. The results from these studies will be instrumental in guiding the subsequent steps of the drug discovery process, including lead optimization and in vivo efficacy studies. The unique combination of the trifluoromethyl ketone and the 2-amino-3-methoxyphenyl scaffold makes this compound a promising lead for the development of novel therapeutics.

References

  • PubChem. 1-(2-Amino-4,5-difluoro-3-methoxyphenyl)ethanone. Available from: [Link]

  • National Center for Biotechnology Information. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Available from: [Link]

  • National Center for Biotechnology Information. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Available from: [Link]

  • Royal Society of Chemistry. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372). Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Understanding the Compound: A Hazard-Based Assessment 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a multi-functional molecule. For disposal purposes, it is crucial to recognize that it belongs to two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: A Hazard-Based Assessment

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a multi-functional molecule. For disposal purposes, it is crucial to recognize that it belongs to two distinct classes of chemicals with significant health and environmental implications:

  • Aromatic Amines: This class of compounds is known for its potential carcinogenicity and mutagenicity.[1] Many aromatic amines are lipid-soluble and can be readily absorbed through the skin.[1] Their ecotoxicity is also a major concern, as they can be harmful to aquatic life.[1] Therefore, any waste containing this compound must be treated as potentially toxic.

  • Halogenated Organic Compounds: The presence of the trifluoromethyl group places this compound in the category of halogenated organic compounds.[2] These substances are often persistent in the environment and are subject to stringent disposal regulations. The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[2][3]

Given these characteristics, 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone should be presumed to be a hazardous waste until proven otherwise by a formal waste determination.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization and meticulous segregation. This is not merely a logistical step but a critical safety measure to prevent dangerous chemical reactions.[4]

Key Principles of Segregation:

  • Halogenated vs. Non-Halogenated Waste: Waste containing 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[5][6] Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[6]

  • Avoid Mixing with Incompatible Chemicals: Do not mix this waste with strong acids, bases, or oxidizing agents. Aromatic amines can react exothermically with strong acids.

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats, silica gel) from liquid waste (e.g., reaction mixtures, solvent rinses).

The following table summarizes the key hazard classifications to consider when preparing this compound for disposal:

Hazard Class Classification Rationale Primary Disposal Concern
Health Hazard Belongs to the class of aromatic amines, many of which are known or suspected carcinogens.[1]Potential for long-term health effects from improper exposure. Requires handling with appropriate PPE and containment.
Environmental Hazard Aromatic amines can be toxic to aquatic organisms.[1] Halogenated organic compounds can be persistent in the environment.Prevention of release to the environment through drains or as general refuse is critical.
Reactive Hazard The amine functional group can react with strong acids and oxidizing agents.Requires segregation from incompatible waste streams to prevent dangerous reactions in the waste container.
Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone from the point of generation to its final removal from the laboratory.

1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing appropriate PPE:

  • Safety goggles (or a face shield if there is a splash hazard)

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact)

  • A properly buttoned laboratory coat

2. Waste Container Selection and Labeling:

  • Liquid Waste: Use a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle) with a secure screw-top cap. The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list all components, including "1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone" and any solvents present.

  • Solid Waste: Use a designated, properly lined container for solid waste. This includes contaminated gloves, bench paper, and any other disposable materials that have come into contact with the compound. This container must also be labeled as "Hazardous Waste."

3. In-Lab Waste Accumulation:

  • Keep waste containers closed at all times, except when adding waste.[6]

  • Store waste containers in a well-ventilated area, away from heat sources and incompatible chemicals.[4]

  • Maintain a log of the waste being added to the container to ensure an accurate chemical inventory for the disposal company.

4. Arranging for Disposal:

  • Do not dispose of this chemical down the drain or in regular trash.[4][7]

  • Disposal must be handled by a licensed hazardous waste disposal company.[4][7][8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. They will provide the necessary paperwork and ensure that the waste is transported to an appropriate treatment, storage, and disposal facility (TSDF).

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection if dealing with a large quantity or a powder.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

  • Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

DisposalWorkflow start Waste Generation: 1-(2-Amino-3-methoxyphenyl)- 2,2,2-trifluoroethanone waste_characterization Waste Characterization: - Aromatic Amine (Toxic) - Halogenated Organic (Hazardous) start->waste_characterization segregation Segregation: Is the waste solid or liquid? waste_characterization->segregation solid_waste Solid Waste: Contaminated PPE, etc. segregation->solid_waste Solid liquid_waste Liquid Waste: Reaction mixtures, solvents segregation->liquid_waste Liquid solid_container Containerize: Labeled 'Hazardous Solid Waste' solid_waste->solid_container liquid_container Containerize: Labeled 'Hazardous Halogenated Organic Liquid Waste' liquid_waste->liquid_container storage Store in designated satellite accumulation area solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact

Caption: Disposal decision workflow for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone.

By adhering to these protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are designed to be broadly applicable to a wide range of research chemicals, empowering you to make informed decisions about waste management.

References

  • U.S. Patent US6992213B2, Method for removing trifluoroethanol from liquids. Google Patents.
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 2023.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency.
  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press.
  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. ResearchGate. 2025.
  • Ethanone, 1-(2-amino-3-chloro-4-methoxyphenyl)-. Echemi.
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  • Aromatic Amine Pollution. Term. 2025.
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Handling

Personal protective equipment for handling 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Comprehensive Safety and Handling Guide: 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for handling 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone. As this is a specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from an expert analysis of its constituent chemical moieties: an aromatic amine, a methoxy group, and a trifluoroethanone group. The foundational principle when handling substances with unknown toxicological profiles is to treat them with the highest degree of caution, assuming they are hazardous.[1]

Hazard Assessment: A Chemist's Perspective

Understanding the "why" behind safety protocols is paramount. The structure of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone presents a combination of hazards that must be respected.

  • Aromatic Amine Core: Primary aromatic amines are a class of compounds that require careful handling due to potential health risks. Some are known or suspected carcinogens and mutagens, and they can be toxic upon inhalation, ingestion, or skin contact.[2] Skin sensitization is also a potential hazard associated with this functional group.

  • Trifluoroethanone Group: The trifluoromethyl ketone moiety is a highly electrophilic group. Related compounds like 2,2,2-Trifluoroacetophenone are known to be flammable liquids that can cause serious eye irritation and respiratory irritation.[3] The fluorinated nature of this group also introduces significant considerations for environmental persistence and disposal.

  • Unknown Synergistic Effects: When these functional groups are combined in a single molecule, their synergistic toxicological properties are unknown. Prudent practice dictates assuming the mixture of hazards could be more toxic than any single component.[1]

Engineering Controls: Your First and Best Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All handling of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This protects you from inhaling potentially harmful vapors or fine powders.[4] Before starting work, verify that the fume hood has a valid inspection sticker and that the airflow is functioning correctly.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed near the workstation.[3]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of PPE must be meticulous to prevent chemical exposure.[5] The following is the minimum required PPE for handling this compound.

Eye and Face Protection

Direct eye contact with chemicals can cause severe and irreversible damage.

  • Minimum Requirement: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[6] Standard safety glasses do not provide adequate protection from splashes.[6]

  • Enhanced Protection: When there is a significant risk of splashing or spattering (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[7][8]

Hand Protection

Skin contact is a primary route of exposure. The correct gloves are critical.

  • Glove Selection: Due to the compound's mixed chemical nature, a single glove material may not be optimal. Nitrile gloves are a common and effective choice for a wide range of chemicals and are preferable to latex.[6][9] For enhanced protection, consider double-gloving.[8]

  • Inspection and Use: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.[4]

Glove TypeRecommended UseRationale
Nitrile Gloves Standard handling, weighing, solution preparation.Good general chemical resistance, protects against acids and bases.[4]
Neoprene Gloves May offer extended protection for oils and solvents.[4]Consider for specific solvent systems based on manufacturer compatibility charts.
Double-Gloving All handling procedures.Recommended for compounds with unknown hazards to provide an extra layer of protection.[8]
Body Protection

Protect your skin and personal clothing from splashes and spills.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.[6]

  • Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashing, wear a chemical-resistant apron made of a material like neoprene over the lab coat for additional protection.[10]

  • Footwear: Fully enclosed shoes are mandatory. Sandals, perforated shoes, or cloth sneakers offer no protection and are not permitted in the laboratory.[4]

Respiratory Protection

While engineering controls are primary, respiratory protection may be necessary in specific situations.

  • Standard Operations: When working in a certified chemical fume hood, additional respiratory protection is typically not required.

  • Potential for Aerosols/Dust: If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a fit-tested NIOSH-approved respirator is necessary.[9] This could range from an N95 mask for particulates to a full-face respirator with appropriate chemical cartridges for vapors.[9]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence
  • Body Protection: Don lab coat and chemical-resistant apron (if needed).

  • Hand Protection: Don the first pair of gloves (if double-gloving).

  • Eye/Face Protection: Don chemical splash goggles and face shield (if needed).

  • Second Pair of Gloves: Don the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence

This process is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves without touching your bare skin.

  • Body Protection: Remove the chemical-resistant apron, followed by the lab coat.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Protocol cluster_handling Operational Phase cluster_post Post-Handling Phase Assess 1. Assess Hazards (Aromatic Amine, Fluoro-ketone) Eng_Controls 2. Use Engineering Controls (Fume Hood, Ventilation) Assess->Eng_Controls Select_PPE 3. Select Correct PPE (Goggles, Nitrile Gloves, Lab Coat) Eng_Controls->Select_PPE Don_PPE 4. Don PPE (Correct Sequence) Select_PPE->Don_PPE Handle_Chem 5. Handle Chemical (Inside Fume Hood) Don_PPE->Handle_Chem Doff_PPE 6. Doff PPE (Correct Sequence) Handle_Chem->Doff_PPE Dispose 7. Dispose of Waste (Contaminated PPE & Chemical) Doff_PPE->Dispose Wash 8. Wash Hands Dispose->Wash

Caption: A workflow for hazard assessment, PPE selection, and safe handling.

Disposal Plan: Managing Fluorinated Waste

Due to the presence of carbon-fluorine bonds, this compound may be persistent in the environment, similar to PFAS or "forever chemicals".[11][12] Therefore, proper disposal is a critical safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the chemical must be considered hazardous waste.

    • Procedure: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[8] Do not mix with regular trash.

  • Chemical Waste:

    • Small Quantities: Small residual amounts of the solid chemical should be disposed of as hazardous chemical waste.[8]

    • Bulk Quantities: Unused or excess quantities must be disposed of through your institution's hazardous waste program.[8]

    • Prohibition: Do not dispose of this chemical down the drain or in regular landfills.[11] Fluorinated organic compounds require specialized disposal methods, such as high-temperature incineration or placement in secure hazardous waste landfills, to prevent environmental contamination.[11]

Emergency Procedures

Preparation is key to mitigating the impact of an accident.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[13]

  • Spill:

    • Small Spill: If you are trained and it is safe to do so, contain the spill with an absorbent material compatible with the chemical. Collect the material into a sealed container for hazardous waste disposal.[8]

    • Large Spill: Evacuate the area immediately and contact your institution's emergency response team.

References

  • SAFETY DATA SHEET for 2,2,2-Trifluoroacetophenone. (2012). Fisher Scientific.
  • Chemical Safety Data Sheet for Ethanone, 2-[aMino]-1-[3- nitro. (2023). ChemicalBook.

  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
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  • SAFETY DATA SHEET for 1-Amino-2-phenoxy-4-hydroxyanthraquinone. (2025). Sigma-Aldrich.
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  • Safety Data Sheet for 2-METHOXY-3-(TRIFLUOROMETHYL)PYRIDINE. (2025). INDOFINE Chemical Company, Inc.
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  • A new method to recycle fluoride from long-lived PFAS chemicals. (2025). University of Oxford Department of Chemistry. 2D66N2LXpNn3IBSQE=)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone
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1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone
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